molecular formula C8H14O B1337645 3-Methylideneheptan-2-one CAS No. 65818-30-6

3-Methylideneheptan-2-one

Cat. No.: B1337645
CAS No.: 65818-30-6
M. Wt: 126.2 g/mol
InChI Key: JDTQKULHKDUYBT-UHFFFAOYSA-N
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Description

3-Methylideneheptan-2-one is a high-purity chemical compound provided for research and development purposes. It is intended for use in laboratory settings only and is classified as "For Research Use Only" (RUO). This product is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound for its potential as a building block in organic synthesis, particularly in the development of novel molecular structures for pharmaceutical and material science applications. Its specific physicochemical properties, such as molecular weight and logP, make it a candidate for creating more complex chemical entities. Precise handling and storage protocols must be followed to ensure safety and compound integrity. Researchers are encouraged to consult the product's safety data sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylideneheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTQKULHKDUYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493174
Record name 3-Methylideneheptan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65818-30-6
Record name 3-Methylideneheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyleneheptan-2-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Name: 3-Methyleneheptan-2-one Synonyms: 2-Acetyl-1-hexene; 3-Butyl-3-buten-2-one;


-Methylene-2-heptanone
CAS Registry Number:  65818-30-6[1]

Part 1: Executive Summary

3-Methyleneheptan-2-one is an


-unsaturated ketone (enone) characterized by an exocyclic double bond at the 

-position of the heptan-2-one scaffold.[1] Structurally, it consists of a 2-heptanone backbone with a methylene group (=CH

) substituted at the C3 position.

As a reactive electrophile, this molecule functions as a potent Michael acceptor . Its pharmacological and toxicological relevance stems from its ability to form covalent adducts with nucleophilic residues (specifically cysteine thiols) in proteins and glutathione (GSH).[1] In drug development, it serves as a structural motif for designing covalent inhibitors, while in organic synthesis, it is a versatile intermediate for constructing complex heterocycles via cycloaddition reactions.

Part 2: Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Identification Data
ParameterSpecification
IUPAC Name 3-Methyleneheptan-2-one
Common Synonyms 2-Acetyl-1-hexene; 3-Butyl-3-buten-2-one
CAS Number 65818-30-6
Molecular Formula C

H

O
Molecular Weight 126.20 g/mol
InChIKey JDTQKULHKDUYBT-UHFFFAOYSA-N
SMILES CCCCC(=C)C(C)=O
Physical Properties[1][8]
  • Appearance: Colorless to pale yellow oil.[1]

  • Odor: Pungent, characteristic of

    
    -methylene ketones.[1]
    
  • Solubility: Insoluble in water; soluble in organic solvents (DCM, THF, Ethanol, Diethyl ether).

  • Reactivity: High reactivity toward nucleophiles (thiols, amines) due to the electron-deficient alkene conjugated with the carbonyl group.

Part 3: Synthesis Protocols

The synthesis of 3-methyleneheptan-2-one is typically achieved via the introduction of a methylene group at the


-position of 2-heptanone.[1] Two primary methodologies are recommended depending on the available reagents and scale.
Method A: Classical Mannich Base Elimination (Standard Protocol)

This method involves a two-step sequence: aminomethylation (Mannich reaction) followed by Hofmann elimination.[1]

Reagents:

  • 2-Heptanone[1][2][3]

  • Paraformaldehyde (or Formalin)[1]

  • Dimethylamine hydrochloride[1][4]

  • Hydrochloric acid (catalytic)[1]

  • Base (e.g., NaHCO

    
    ) for neutralization[5]
    

Protocol:

  • Mannich Reaction: Reflux 2-heptanone with paraformaldehyde and dimethylamine hydrochloride in ethanol containing catalytic HCl.[1] This yields the intermediate Mannich base (3-(dimethylaminomethyl)heptan-2-one).[1]

  • Elimination: The crude Mannich base hydrochloride is treated with steam distillation or heated under acidic conditions to induce the elimination of dimethylamine, generating the terminal alkene.

  • Purification: The product is isolated via extraction with diethyl ether and purified by vacuum distillation.

Method B: Direct Organocatalytic -Methylenation (Green Chemistry)

A modern approach utilizing organocatalysts to effect direct methylenation with formaldehyde, avoiding the isolation of amine intermediates.

Reagents:

  • 2-Heptanone[1][2][3]

  • Paraformaldehyde (1.5 equiv)[1]

  • Diisopropylammonium trifluoroacetate (Catalyst, 10 mol%)

  • Solvent: THF or Dioxane[1]

Protocol:

  • Charge a reaction vessel with 2-heptanone, paraformaldehyde, and the catalyst.

  • Heat the mixture to 100°C for 12–24 hours.

  • Monitor conversion by GC-MS.[1]

  • Upon completion, cool and filter to remove solids.

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Visualization: Synthesis Pathway

The following diagram illustrates the logic flow of the Classical Mannich Route.

SynthesisPathway Start 2-Heptanone (C7H14O) Intermediate Mannich Base (3-((dimethylamino)methyl)heptan-2-one) Start->Intermediate Aminomethylation Reagents HCHO + Me2NH·HCl (Mannich Conditions) Reagents->Intermediate Elimination Thermal/Acidic Elimination (- Me2NH) Intermediate->Elimination Product 3-Methyleneheptan-2-one (C8H14O) Elimination->Product Formation of Exocyclic Alkene

Caption: Step-wise synthesis of 3-methyleneheptan-2-one via the Mannich base intermediate.

Part 4: Biological Mechanism of Action

The Michael Acceptor Motif

3-Methyleneheptan-2-one possesses an electrophilic


-carbon (at the methylene group) activated by the adjacent carbonyl.[1] This structural feature renders it highly susceptible to Michael addition  (conjugate addition) by biological nucleophiles.[1]
Interaction with Glutathione (GSH)

The primary detoxification pathway and mechanism of cytotoxicity involves the irreversible alkylation of Glutathione (GSH).

  • Reaction: The thiolate anion (GS

    
    ) attacks the exocyclic methylene carbon.[1]
    
  • Consequence: Rapid depletion of cellular GSH levels, leading to oxidative stress and induction of apoptosis in sensitive cell lines.

Visualization: Molecular Mechanism

Mechanism Enone 3-Methyleneheptan-2-one (Electrophile) Complex Transition State (Michael Addition) Enone->Complex Electrophilic Attack Nu Protein-Cys-SH / GSH (Nucleophile) Nu->Complex Nucleophilic Attack Adduct Covalent Thioether Adduct (Irreversible Inhibition) Complex->Adduct Bond Formation Effect GSH Depletion / Protein Inactivation Adduct->Effect Biological Outcome

Caption: Mechanism of covalent modification of thiols by 3-methyleneheptan-2-one.

Part 5: Safety & Handling

Due to its alkylating nature, strict safety protocols are required.

  • Hazards: Skin and eye irritant; potential skin sensitizer (allergic contact dermatitis).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent polymerization.

  • Stabilization: Commercial samples may require stabilization with hydroquinone or BHT to inhibit radical polymerization of the double bond.

References

  • PubChem. 3-Methylheptan-2-one (Related Compound Reference).[1] National Library of Medicine. Available at: [Link][1]

  • ChemicalRegister. 3-Methylene-heptan-2-one Synonyms and Data. Available at: [Link][1]

  • Scribd. Heterocycles From Unsaturated Carbonyls and Dimethoxycarbene (Synthesis of 5c). Available at: [Link]

  • Royal Society of Chemistry. Lewis Acid Catalyzed Annulation (Synthesis of 3-methyleneheptan-2-one).[1] Available at: [Link][1][5][6][7]

Sources

An In-depth Technical Guide to α-Methylene-2-heptanone: Synthesis, Identification, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining α-Methylene-2-heptanone

The compound α-methylene-2-heptanone, systematically named 3-methylene-2-heptanone , represents a specialized derivative of the common solvent and fragrance component, 2-heptanone. It is characterized by an exocyclic double bond at the α-position relative to the carbonyl group, classifying it as an α,β-unsaturated ketone. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and its presence in numerous biologically active natural products.[1]

It is important to note that 3-methylene-2-heptanone is not a commonly cataloged chemical and, as such, does not have a readily available CAS number. Its high reactivity often means it is synthesized in situ or used immediately as a reactive intermediate for further chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The introduction of an α-methylene group onto a ketone is a key transformation in organic synthesis. For a substrate like 2-heptanone, several reliable methods can be employed. The choice of method often depends on the desired scale, substrate tolerance, and available reagents.

The Mannich Reaction Pathway

A classic and robust method for α-methylenation is the Mannich reaction.[2][3] This three-component condensation involves the ketone, formaldehyde, and a secondary amine (such as dimethylamine or pyrrolidine) to form a β-amino ketone, known as a Mannich base.[4] Subsequent quaternization of the amine followed by an elimination reaction yields the desired α-methylene ketone.[5]

G cluster_0 Step 1: Mannich Base Formation cluster_1 Step 2: Quaternization & Elimination ketone 2-Heptanone reagents1 + CH₂O + (CH₃)₂NH·HCl ketone->reagents1 mannich_base Mannich Base (β-amino ketone) reagents1->mannich_base reagents2 + CH₃I + NaHCO₃, Δ mannich_base->reagents2 product 3-Methylene-2-heptanone reagents2->product

Caption: The Mannich reaction pathway for the synthesis of 3-methylene-2-heptanone.

The causality behind this two-step process lies in the conversion of the amine into a good leaving group. The initial Mannich reaction installs the aminomethyl group at the α-position.[4] Methylation of the nitrogen atom with an agent like methyl iodide creates a quaternary ammonium salt, which readily undergoes Hofmann elimination under basic conditions to furnish the exocyclic double bond.[6]

Eschenmoser's Salt Methylenation

A more direct and often higher-yielding method involves the use of Eschenmoser's salt (dimethyl(methylene)ammonium iodide).[7][8] This approach requires the prior formation of the ketone enolate, typically using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The enolate then acts as a nucleophile, attacking the electrophilic Eschenmoser's salt.[9] This also forms a Mannich base, which can then be eliminated as described above.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Reaction with Eschenmoser's Salt cluster_2 Step 3: Elimination ketone 2-Heptanone reagents1 + LDA, THF, -78 °C ketone->reagents1 enolate Lithium Enolate reagents1->enolate eschenmoser Eschenmoser's Salt [(CH₃)₂N=CH₂]⁺I⁻ enolate->eschenmoser mannich_intermediate Mannich Intermediate eschenmoser->mannich_intermediate reagents2 + CH₃I then base, Δ mannich_intermediate->reagents2 product 3-Methylene-2-heptanone reagents2->product

Caption: Synthesis of 3-methylene-2-heptanone via Eschenmoser's salt.

This method offers excellent control over regioselectivity, as the enolate is pre-formed before the introduction of the methylenating agent.

Direct Catalytic α-Methylenation

Recent advancements have led to the development of direct catalytic methods for the α-methylenation of ketones using formaldehyde as the methylene source.[1] These reactions are often catalyzed by simple, bio-based organic compounds containing both an acid and an amine functionality, such as amino acids.[1][5] This approach is highly atom-economical and avoids the use of stoichiometric reagents and harsh conditions.

G ketone 2-Heptanone formaldehyde + Formaldehyde ketone->formaldehyde catalyst Amino Acid Catalyst (e.g., Proline) Solvent, Δ formaldehyde->catalyst product 3-Methylene-2-heptanone catalyst->product

Caption: Direct catalytic α-methylenation of 2-heptanone.

Identification and Spectroscopic Characterization

The unambiguous identification of 3-methylene-2-heptanone relies on a combination of spectroscopic techniques. The conjugation of the double bond with the carbonyl group leads to characteristic spectral features.

Technique Expected Observation Rationale
¹H NMR δ ~5.8-6.5 ppm (2H, multiplet, =CH₂) δ ~2.4-2.6 ppm (2H, triplet, -CH₂-C=C) δ ~2.1-2.3 ppm (3H, singlet, -C(=O)CH₃)The vinylic protons of the methylene group are deshielded. The protons α to the double bond appear in the typical allylic region. The methyl protons adjacent to the carbonyl are a characteristic singlet.
¹³C NMR δ ~195-205 ppm (C=O) δ ~140-150 ppm (=C<) δ ~125-135 ppm (=CH₂)The carbonyl carbon is significantly downfield. The quaternary carbon of the double bond is more deshielded than the terminal methylene carbon.[10]
IR Spectroscopy ~1680-1690 cm⁻¹ (C=O stretch) ~1620-1640 cm⁻¹ (C=C stretch)Conjugation lowers the frequency of the carbonyl stretch compared to a saturated ketone (typically ~1715 cm⁻¹).[11][12] The C=C stretch is also observed.
Mass Spectrometry Molecular Ion (M⁺) at m/z = 126.10Corresponding to the molecular formula C₈H₁₄O.
UV-Vis Spectroscopy λₘₐₓ ≈ 220-240 nmThis corresponds to the π → π* electronic transition of the conjugated enone system. The exact value can be predicted using Woodward-Fieser rules.[13]

Reactivity and Synthetic Utility

The core of 3-methylene-2-heptanone's utility lies in the reactivity of its α,β-unsaturated ketone system. This moiety makes the molecule a versatile building block in organic synthesis.

  • Michael Acceptor: The β-carbon of the enone system is electrophilic, making it susceptible to conjugate addition by a wide range of nucleophiles (e.g., organocuprates, enolates, amines, and thiols). This "Michael addition" is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction.

  • Dienophile in Diels-Alder Reactions: The electron-deficient double bond can readily participate as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, providing a straightforward route to complex cyclic structures.

G start 3-Methylene-2-heptanone michael Michael Addition (1,4-Conjugate Addition) start->michael + Nucleophile diels_alder Diels-Alder Reaction ([4+2] Cycloaddition) start->diels_alder + Diene michael_product Adducts michael->michael_product diels_alder_product Cyclohexene Derivatives diels_alder->diels_alder_product

Caption: Key reaction pathways of 3-methylene-2-heptanone.

Experimental Protocol: Synthesis via Eschenmoser's Salt

This protocol is a representative, self-validating procedure for the synthesis of α-methylene ketones.

Objective: To synthesize 3-methylene-2-heptanone from 2-heptanone.

Materials:

  • 2-Heptanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Eschenmoser's Salt (dimethyl(methylene)ammonium iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. Add diisopropylamine (1.1 equivalents) to the cooled THF. c. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA). d. Add a solution of 2-heptanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Methylenation: a. Add Eschenmoser's salt (1.2 equivalents) as a solid in one portion to the cold enolate solution. b. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: a. The crude product, a β-amino ketone, can be purified by column chromatography on silica gel. b. The purified intermediate is then subjected to quaternization with methyl iodide followed by elimination (e.g., by heating with sodium bicarbonate) to yield the final product, 3-methylene-2-heptanone. c. Characterize the final product using NMR, IR, and MS as detailed in the identification section.

Conclusion

While α-methylene-2-heptanone may not be a commercially available reagent, its synthesis is well within the reach of modern organic chemistry. Its value as a reactive intermediate and a building block for complex molecular architectures makes the understanding of its synthesis and reactivity crucial for professionals in drug discovery and materials science. The methods outlined in this guide provide a robust framework for the preparation and identification of this and other α-methylene ketones, opening avenues for further research and application.

References

  • Process for the direct alpha-methylenation of ketones.
  • Direct alpha-methyleneation process of ketones.
  • Methylenation. Wikipedia. [Link]

  • Eschenmoser's salt. Wikipedia. [Link]

  • 3-Methylheptan-2-one. PubChem. [Link]

  • Selective α-Methylation of Ketones. The Journal of Organic Chemistry. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • 12.4: Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Aromatic C-H addition of ketones to imines enabled by manganese catalysis. PMC. [Link]

  • 2-Heptanone, 3-methyl-. Chemsrc. [Link]

  • Synthesis of methylene-bridged α,β-unsaturated ketones: α-C sp3 –H methylenation of aromatic ketones using Selectfluor as a mild oxidant. Organic & Biomolecular Chemistry. [Link]

  • Eschenmoser's salt. chemeurope.com. [Link]

  • α,β-Unsaturated Carbonyl Compounds. The Royal Society of Chemistry. [Link]

  • Eschenmoser's salt enabled initial success. ResearchGate. [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds by α-amination. Organic Chemistry Portal. [Link]

  • Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. J-GLOBAL. [Link]

  • 3-methyl-2-heptanone. Mol-Instincts. [Link]

  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [Link]

  • Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles. ChemRxiv. [Link]

  • Reactivity of Alpha Hydrogens. Chemistry LibreTexts. [Link]

  • UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds. YouTube. [Link]

Sources

Reactivity of exocyclicα,β\alpha,\betaα,β-unsaturated ketones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of Exocyclic α,β-Unsaturated Ketones

Exocyclic α,β-unsaturated ketones are a class of organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond that is external to a ring system. This structural motif is prevalent in numerous natural products and pharmaceuticals, serving as a critical reactive handle for complex molecule synthesis and a key pharmacophore for biological activity[1][2][3]. Their unique electronic and steric properties, governed by the interplay between the conjugated system and the attached ring, give rise to a rich and diverse reactivity profile. This guide provides a comprehensive exploration of the factors governing the reactivity of these valuable synthetic intermediates, their principal reaction pathways, and their application in the synthesis of complex molecules and drug development.

Defining the Exocyclic α,β-Unsaturated Ketone

The core structure of an exocyclic α,β-unsaturated ketone, or "exocyclic enone," features a C=C double bond where one of the carbon atoms is part of a ring and the other is external to it. This double bond is in conjugation with a carbonyl group. This arrangement distinguishes them from their endocyclic counterparts, where the double bond is contained entirely within the ring system. This structural difference has profound implications for their chemical behavior.

Electronic Properties and Resonance

Like all α,β-unsaturated carbonyl compounds, exocyclic enones exhibit two primary electrophilic sites due to resonance delocalization. The conjugation of the C=C double bond with the C=O group allows the electrophilic character of the carbonyl carbon to be transmitted to the β-carbon[4][5]. This creates two potential sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3).

This electronic distribution can be visualized through resonance structures:

Caption: Resonance delocalization in exocyclic enones.

This dual electrophilicity is the cornerstone of their reactivity, leading to two competing reaction pathways: direct 1,2-addition to the carbonyl group and conjugate 1,4-addition (also known as Michael addition) to the β-carbon[4][6].

The Influence of Ring Strain on Reactivity

A defining feature of exocyclic enones is the influence of the attached ring system. Ring strain, a combination of angle strain, torsional strain, and transannular strain, can significantly impact the molecule's ground-state energy and the transition-state energies of its reactions[7][8].

  • Angle Strain: In small rings like cyclobutane, the internal bond angles are compressed from the ideal sp³ or sp² hybridization states. The introduction of an sp²-hybridized carbon in the enolate intermediate following a conjugate addition can be disfavored in highly strained systems[7].

  • Conformational Effects: The ring's conformation restricts the orientation of the exocyclic double bond and can create steric hindrance, influencing the trajectory of nucleophilic attack and affecting stereoselectivity[9][10].

Generally, cyclization tends to slightly reduce the electrophilicity of enones compared to their acyclic analogs[11][12][13]. This effect is subtle and depends on the ring size, with five-, six-, and seven-membered rings all readily participating in conjugate additions[14].

Core Reaction Manifolds

The dual electrophilicity of exocyclic enones gives rise to a variety of powerful transformations, primarily conjugate additions and cycloadditions. The choice of nucleophile, catalyst, and reaction conditions dictates the outcome, allowing for precise control over bond formation.

Conjugate (Michael) Addition: The Workhorse Reaction

The most fundamental reaction of exocyclic enones is the conjugate addition, or Michael reaction. This process involves the addition of a nucleophile to the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the 1,4-adduct[5][15][16].

The regioselectivity between 1,4-addition and 1,2-addition is largely governed by the nature of the nucleophile, a concept often explained by Hard-Soft Acid-Base (HSAB) theory.

  • 1,4-Addition (Conjugate Addition): Favored by "soft" nucleophiles. The β-carbon is considered a soft electrophilic center. This pathway is often thermodynamically controlled and can be irreversible[5][17].

  • 1,2-Addition (Direct Addition): Favored by "hard," highly reactive nucleophiles like organolithium or Grignard reagents. The carbonyl carbon is a hard electrophilic center. This reaction is typically faster and kinetically controlled[6].

G cluster_pathways Competing Nucleophilic Addition Pathways Start Exocyclic Enone + Nucleophile (Nu⁻) Pathway14 1,4-Addition (Conjugate) Start->Pathway14 Soft Nucleophiles (e.g., Enolates, Thiols, Cuprates) Pathway12 1,2-Addition (Direct) Start->Pathway12 Hard Nucleophiles (e.g., Grignard, Organolithiums) Enolate Enolate Intermediate Pathway14->Enolate Attack at β-carbon Alkoxide Alkoxide Intermediate Pathway12->Alkoxide Attack at C=O carbon Product14 1,4-Adduct (Saturated Ketone) Enolate->Product14 Protonation Product12 1,2-Adduct (Allylic Alcohol) Alkoxide->Product12 Protonation

Caption: 1,2-Addition vs. 1,4-Addition pathways.

A wide array of nucleophiles participate in conjugate additions to exocyclic enones.

Nucleophile TypeExamplesKey Characteristics
Carbon Nucleophiles Enolates, Gilman reagents (organocuprates), malonates, nitroalkanesForms new C-C bonds; Gilman reagents are particularly effective for 1,4-addition[5][15][18].
Heteroatom Nucleophiles Thiols (Sulfa-Michael), Amines (Aza-Michael), Alcohols (Oxa-Michael)Forms C-S, C-N, or C-O bonds; highly valuable in medicinal chemistry[15][19].

When new stereocenters are formed, controlling the stereochemical outcome is paramount[9]. Asymmetric catalysis has been instrumental in achieving high enantioselectivity. Chiral catalysts, such as spiro phosphoramides or primary amines, can create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule[19][20]. The enantioselectivity-determining step is often the subsequent protonation of the enol intermediate by the chiral catalyst system[19].

This protocol describes a highly enantioselective sulfa-Michael addition of thiols to exocyclic enones using a chiral spiro phosphoramide catalyst, adapted from the work of Tu et al.[19].

Objective: To synthesize a chiral sulfide via asymmetric conjugate addition.

Materials:

  • Exocyclic enone (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Chiral Spiro Phosphoramide Catalyst (e.g., (R)-SPA) (5 mol%)

  • Toluene (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral spiro phosphoramide catalyst (5 mol%).

  • Add dry toluene to dissolve the catalyst.

  • Add the exocyclic enone (1.0 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Slowly add the thiophenol (1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral sulfide.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Trustworthiness: This protocol is self-validating as the enantiomeric excess of the product directly measures the effectiveness and selectivity of the chiral catalyst. Inconsistent or low ee values would indicate issues with catalyst purity, reaction conditions (temperature, moisture), or substrate compatibility.

Cycloaddition Reactions: Building Molecular Complexity

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for rapidly constructing complex polycyclic frameworks. Exocyclic enones are excellent dienophiles in these transformations.

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (the exocyclic enone) to form a six-membered ring[21]. This reaction is highly stereospecific and can create up to four new stereocenters in a single step[22]. The use of chiral Lewis acid catalysts can render the reaction enantioselective, providing access to spirocyclic compounds with high optical purity.

Caption: Workflow for a catalytic asymmetric Diels-Alder reaction.

Exocyclic enones can also participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered rings. For instance, the reaction of exocyclic enol ethers (structurally related to enones) with quinones in the presence of a chiral catalyst can produce complex benzannulated spiroketals[23].

This protocol is based on the work of List and coworkers for the synthesis of chiral spirocyclanes.

Objective: To synthesize a chiral spiro[5.5]undecenone derivative.

Materials:

  • (E)-ethylidenecyclohexanone (1.0 equiv)

  • Myrcene (diene, 1.5 equiv)

  • Confined Imidodiphosphorimidate (IDPi) Brønsted acid catalyst (e.g., 11h in the original paper) (2 mol%)

  • Dichloromethane (DCM), anhydrous (solvent)

  • Molecular sieves (4 Å)

  • Inert atmosphere (Argon)

Procedure:

  • Activate powdered 4 Å molecular sieves by heating under high vacuum.

  • In a glovebox, add the IDPi catalyst (2 mol%) and activated molecular sieves to a vial.

  • Add anhydrous DCM and stir the suspension for 15 minutes at room temperature.

  • Add the (E)-ethylidenecyclohexanone (1.0 equiv) to the mixture.

  • Cool the reaction vial to -80 °C.

  • Add the myrcene (1.5 equiv) and stir the reaction at -80 °C for the specified time (e.g., 24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a small amount of triethylamine.

  • Allow the mixture to warm to room temperature, filter through a pad of silica gel, and wash with DCM.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash chromatography to isolate the spirocyclic product.

  • Analyze the product for yield, diastereomeric ratio (dr), and enantiomeric ratio (er) by NMR spectroscopy and chiral HPLC/GC.

Applications in Drug Discovery and Natural Product Synthesis

The exocyclic enone moiety is a "privileged structure" in medicinal chemistry. Its ability to act as a Michael acceptor allows it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, leading to potent and often irreversible enzyme inhibition[11]. This reactivity is harnessed in the design of various therapeutic agents.

Furthermore, the synthetic versatility of exocyclic enones makes them invaluable starting materials for the total synthesis of complex natural products[1]. The ability to construct intricate polycyclic and stereochemically rich structures through conjugate additions and cycloadditions is a cornerstone of modern organic synthesis[20]. The cyclization of molecules is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties[24]. Heterocyclic compounds, often synthesized from precursors like enones, are fundamental in medicinal chemistry for creating drugs that can treat a wide range of diseases[25].

Conclusion and Future Outlook

Exocyclic α,β-unsaturated ketones represent a uniquely reactive and synthetically powerful class of molecules. Their reactivity is a finely tuned balance of electronic delocalization and the steric and strain effects imposed by the cyclic framework. Mastery of their core reaction manifolds—conjugate addition and cycloaddition—provides chemists with robust tools for asymmetric synthesis. The continued development of novel catalytic systems promises to further enhance the stereoselectivity and efficiency of these transformations. As our understanding of their role as pharmacophores deepens, the rational design of new therapeutics and the elegant synthesis of complex natural products will increasingly rely on the predictable and versatile chemistry of the exocyclic enone.

References

  • Gao, K., Wu, B., & Tu, T. (2019). Chiral Spiro Phosphoramide-Catalyzed Sulfa-Michael Addition/Enantioselective Protonation of Exocyclic Enones. Organic Letters. Available at: [Link]

  • Weires, A. G., et al. (n.d.). Nickel-Catalyzed Reductive Conjugate Addition to Enones Via Allylnickel Intermediates. PMC. Available at: [Link]

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  • Shi, Y., et al. (2023). Catalytic Asymmetric [3 + 2] Cycloaddition of Exocyclic Enol Ethers for the Synthesis of Spiroketals. Precision Chemistry. Available at: [Link]

  • Bertelsen, S., et al. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC. Available at: [Link]

  • Morrison & Boyd. (n.d.). α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Exocyclic α,β-Unsaturated Ketones. Available at: [Link]

  • Knouse, K. W., et al. (n.d.). Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides. PMC. Available at: [Link]

  • New Journal of Chemistry. (n.d.). Organocatalytic oxa-Diels–Alder reaction of α,β-unsaturated ketones under non-classical conditions. Available at: [Link]

  • Tsuji, N., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society. Available at: [Link]

  • Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthetic applications of 2-phenylselenenyl enones. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Said, S. A. (n.d.). α,β-Unsaturated carbonyl compounds: Structure and properties. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of the Diels‐Alder reaction of α,β‐unsaturated ketones, esters... Available at: [Link]

  • Said, S. A. (n.d.). Mechanism of Diels – Alder reaction. Available at: [Link]

  • American Chemical Society. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. Available at: [Link]

  • Organic Chemistry II - Lumen Learning. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Available at: [Link]

  • PMC. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Available at: [Link]

  • Wikipedia. (n.d.). Stereoselectivity. Available at: [Link]

  • ResearchGate. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. Available at: [Link]

  • Bode Research Group. (n.d.). Key Concepts in Stereoselective Synthesis. Available at: [Link]

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  • PubMed. (2023). Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products. Available at: [Link]

  • National Institutes of Health. (n.d.). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Available at: [Link]

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  • Chemical Science. (n.d.). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Available at: [Link]

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3-Methylideneheptan-2-one vs 3-methyl-2-heptanone structural differences

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: A Comparative Analysis of 3-Methylideneheptan-2-one and 3-Methyl-2-heptanone: Structural Isomerism and its Impact on Physicochemical Properties and Reactivity

Audience: Researchers, scientists, and drug development professionals

Executive Summary

Isomerism, while subtle, is a cornerstone of molecular behavior, dictating the physicochemical properties, reactivity, and biological activity of compounds. This guide provides a detailed comparative analysis of two C8 ketone isomers: 3-methyl-2-heptanone, a saturated ketone, and 3-methylideneheptan-2-one, its α,β-unsaturated counterpart. The core structural difference—the presence of a conjugated carbon-carbon double bond in the methylidene structure—imparts profoundly different characteristics. We will dissect these differences through structural visualization, predictive spectroscopic analysis, and an examination of their divergent chemical reactivity. This document serves as a technical resource for professionals in research and development, offering foundational insights and practical, self-validating protocols for their differentiation and characterization.

Fundamental Structural Analysis: A Tale of Saturation vs. Conjugation

The primary distinction between 3-methyl-2-heptanone and 3-methylideneheptan-2-one lies in their degree of unsaturation. This single difference in bonding creates a cascade of effects, influencing molecular geometry, electron distribution, and ultimately, chemical function.

3-Methyl-2-heptanone: The Saturated Analogue

3-Methyl-2-heptanone is a simple aliphatic ketone.[1][2] Its structure consists of a seven-carbon heptane backbone with a carbonyl group at the second position and a methyl group at the third. All carbon-carbon bonds, aside from the carbonyl group, are single (σ) bonds, allowing for free rotation. The α-carbon (C3) is sp³ hybridized and tetrahedral.

  • IUPAC Name: 3-methylheptan-2-one

  • Molecular Formula: C₈H₁₆O[1][2]

  • Molecular Weight: 128.21 g/mol [1][2]

Caption: Structure of 3-methyl-2-heptanone.

3-Methylideneheptan-2-one: The α,β-Unsaturated System

In contrast, 3-methylideneheptan-2-one is an α,β-unsaturated ketone, specifically an enone. The term "methylidene" refers to the =CH₂ group attached to the C3 position. This creates a conjugated system where the π-orbitals of the C=C double bond and the C=O double bond overlap. This electron delocalization results in a planar geometry around the C2, C3, and the methylidene carbons, which are all sp² hybridized.

  • IUPAC Name: 3-methylideneheptan-2-one

  • Molecular Formula: C₈H₁₄O

  • Molecular Weight: 126.19 g/mol

Caption: Structure of 3-methylideneheptan-2-one.

Comparative Structural Summary

The fundamental differences are concisely captured in the table below.

Property3-Methyl-2-heptanone3-Methylideneheptan-2-oneCausality
Molecular Formula C₈H₁₆O[1]C₈H₁₄OPresence of one C=C double bond reduces hydrogen count by two.
Molecular Weight 128.21 g/mol [1]126.19 g/mol [3]Direct consequence of the difference in molecular formula.
Degree of Unsaturation 1 (from C=O)2 (from C=O and C=C)The additional π-bond introduces a second degree of unsaturation.
Key Structural Feature Saturated Ketoneα,β-Unsaturated KetonePresence of a C=C bond conjugated with the carbonyl group.
α-Carbon Hybridization sp³sp²The α-carbon is part of the double bond in the unsaturated isomer.

Spectroscopic Differentiation: A Practical Guide

The structural disparities between these isomers give rise to distinct and predictable spectroscopic fingerprints. For the researcher, these differences are not academic; they are the primary means of identification and characterization.

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra is the position of the carbonyl (C=O) stretching vibration. In a conjugated system like 3-methylideneheptan-2-one, electron delocalization weakens the C=O double bond, lowering its vibrational frequency (wavenumber) compared to its saturated counterpart.[4][5]

Vibration3-Methyl-2-heptanone (Expected Range, cm⁻¹)3-Methylideneheptan-2-one (Expected Range, cm⁻¹)Rationale for Difference
C=O Stretch 1715 ± 10[5]~1685 - 1665Conjugation lowers the bond order and vibrational frequency.
C=C Stretch Absent~1640 - 1600Characteristic of the alkene functional group.
sp² C-H Stretch Absent~3100 - 3010Characteristic of hydrogens on a double bond.
sp³ C-H Stretch ~2960 - 2850~2960 - 2850Present in the alkyl chains of both molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom.

  • ¹H NMR: The spectrum of 3-methylideneheptan-2-one will be uniquely characterized by the presence of signals in the vinylic region (δ 5-6.5 ppm) corresponding to the two protons of the =CH₂ group. These signals will be absent in the spectrum of 3-methyl-2-heptanone. The protons on the α-carbon in the saturated ketone will appear around δ 2.2-2.6 ppm, whereas the alkyl protons adjacent to the double bond in the unsaturated ketone will also show a downfield shift.

  • ¹³C NMR: The differences are equally stark. The carbonyl carbon of an α,β-unsaturated ketone is more shielded and appears upfield (δ 190-200 ppm) compared to a saturated ketone (δ 200-215 ppm).[4][6] Furthermore, 3-methylideneheptan-2-one will exhibit two additional signals in the sp² region (δ 100-150 ppm) for the carbons of the C=C bond, which are absent in the saturated isomer.

Mass Spectrometry (MS)

MS provides two immediate points of differentiation.

  • Molecular Ion Peak (M⁺): The most unambiguous differentiator is the molecular weight. GC-MS analysis will reveal a molecular ion peak at m/z 128 for 3-methyl-2-heptanone and m/z 126 for 3-methylideneheptan-2-one.[1][3]

  • Fragmentation Patterns: While both ketones will undergo α-cleavage, the presence of the double bond in 3-methylideneheptan-2-one opens alternative fragmentation pathways, potentially leading to different relative abundances of fragment ions. The McLafferty rearrangement, common in carbonyl compounds with γ-hydrogens, can occur in both, but the resulting fragment ions and their stability might differ.[7][8]

Comparative Chemical Reactivity

The electronic differences between a standard ketone and a conjugated enone dictate their reactivity towards nucleophiles.

Reactivity of 3-Methyl-2-heptanone

As a typical ketone, its reactivity is dominated by the electrophilic carbonyl carbon. It undergoes 1,2-nucleophilic addition with a wide range of nucleophiles, such as Grignard reagents, organolithiums, and hydride reducing agents, to form a tetrahedral intermediate that is subsequently protonated to yield an alcohol.[9][10]

The Dual Reactivity of 3-Methylideneheptan-2-one

The conjugated system of 3-methylideneheptan-2-one presents two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (the terminal methylidene carbon).[11][12] This leads to two competing reaction pathways:

  • 1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon directly. This pathway is typically favored by "hard," highly reactive nucleophiles (e.g., Grignard reagents, organolithiums).

  • 1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon. The resulting charge is delocalized onto the oxygen, forming an enolate intermediate, which is then protonated at the α-carbon. This pathway is favored by "soft," less basic nucleophiles (e.g., Gilman cuprates, amines, thiols).

cluster_0 Reactivity of 3-Methylideneheptan-2-one Start Enone + Nucleophile (Nu⁻) Direct 1,2-Addition (Direct Attack) Start->Direct Attacks C=O Carbon Conjugate 1,4-Addition (Conjugate Attack) Start->Conjugate Attacks β-Carbon Product12 Tertiary Alcohol Product Direct->Product12 Protonation HardNu Favored by 'Hard' Nucleophiles (e.g., Grignard) Direct->HardNu Product14 Saturated Ketone Product (via Enolate Intermediate) Conjugate->Product14 Protonation SoftNu Favored by 'Soft' Nucleophiles (e.g., Cuprates) Conjugate->SoftNu

Caption: Competing nucleophilic addition pathways for an α,β-unsaturated ketone.

Experimental Protocols for Isomer Differentiation

The following protocols describe robust, self-validating methods for distinguishing between the two isomers in a laboratory setting.

Protocol: Differentiation using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: This is the gold standard for identifying volatile isomers.[13] The gas chromatograph separates the compounds based on their boiling points and polarity, while the mass spectrometer provides definitive identification based on molecular weight and fragmentation patterns.[14][15]

  • Methodology:

    • Sample Preparation: Prepare dilute solutions (~100 ppm) of each isomer standard and the unknown mixture in a volatile solvent (e.g., dichloromethane or hexane).

    • GC Instrument Conditions:

      • Injector: 250 °C, split mode (e.g., 50:1).

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • MS Instrument Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Transfer Line Temperature: 280 °C.

    • Data Analysis:

      • Compare the retention times of the peaks in the unknown sample to the standards. The more volatile compound will typically elute first.

      • Examine the mass spectrum for each peak. Identify the molecular ion (M⁺) at m/z 128 for 3-methyl-2-heptanone and m/z 126 for 3-methylideneheptan-2-one.

  • Trustworthiness (Self-Validation): The protocol is inherently self-validating. The GC provides separation, but the MS provides an unambiguous molecular weight for each separated component, confirming its identity with high certainty.[13]

Protocol: Differentiation using Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: This rapid technique differentiates the isomers based on the vibrational frequencies of their key functional groups, primarily the carbonyl and alkene groups.[5]

  • Methodology:

    • Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an ATR (Attenuated Total Reflectance) accessory or between two NaCl salt plates for transmission analysis.

    • Instrument Setup: Configure the spectrometer to collect data from 4000 to 600 cm⁻¹. Perform a background scan with no sample present.

    • Spectrum Acquisition: Collect the sample spectrum (e.g., by co-adding 16 scans at a resolution of 4 cm⁻¹).

    • Data Analysis:

      • Locate the most intense peak in the 1800-1600 cm⁻¹ region. A peak near 1715 cm⁻¹ indicates a saturated ketone (3-methyl-2-heptanone). A peak shifted to a lower frequency (~1680 cm⁻¹) suggests a conjugated ketone (3-methylideneheptan-2-one).

      • Search for a medium-intensity peak around 1620 cm⁻¹. The presence of this peak confirms a C=C bond and thus identifies 3-methylideneheptan-2-one. Its absence supports the identification of the saturated isomer.

  • Trustworthiness (Self-Validation): The identification relies on two independent pieces of evidence within a single spectrum: the shifted C=O stretch and the presence/absence of the C=C stretch. The convergence of these two data points provides a confident structural assignment.

Conclusion

While 3-methyl-2-heptanone and 3-methylideneheptan-2-one are closely related structurally, the introduction of an α,β-double bond fundamentally alters the molecule's electronic nature, geometry, and reactivity. 3-methyl-2-heptanone behaves as a standard aliphatic ketone, while 3-methylideneheptan-2-one is a conjugated system with dual electrophilic sites, opening avenues for complex synthetic transformations. These differences are readily and reliably identified through standard analytical techniques like GC-MS and FTIR spectroscopy. For researchers in synthetic chemistry and drug development, understanding and exploiting these isomeric distinctions is crucial for designing reaction pathways, predicting metabolic fate, and ultimately controlling molecular function.

References

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  • Jong, E. A. de, & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. [Link]

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  • Google Patents (2015). US9216935B2 - Green process for producing 3-methyl-3-pentene-2-one.
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Technical Guide: The Occurrence and Chemical Biology of 3-Methylideneheptan-2-one

[1]

Executive Summary

3-Methylideneheptan-2-one (IUPAC: 3-methyleneheptan-2-one; CAS: 15932-80-6 [isomer generic] or specific registry) is an unsaturated ketone belonging to the class of


-methylene ketones11Michael acceptor1

Part 1: Chemical Profile & Natural Context[1]

Structural Identity

The molecule consists of a heptan-2-one backbone with an exocyclic methylene group at the C3 position.[1][2] This structural feature is critical; unlike endocyclic alkenes, the exocyclic double bond conjugated with the carbonyl group creates a highly reactive electrophilic center.[1]

PropertyData
IUPAC Name 3-methylideneheptan-2-one
Common Synonyms 3-Methylene-2-heptanone;

-Methylene-2-heptanone
Molecular Formula

Molecular Weight 126.20 g/mol
Functional Motif

-unsaturated ketone (Michael Acceptor)
Key Reactivity Nucleophilic attack at C3-methylene; [4+1] cycloadditions
Natural Occurrence and Ecological Niche

While 3-methylideneheptan-2-one is not typically isolated as a major component of essential oils in the same volume as terpenes like limonene, it exists within a specific ecological and chemical niche:

  • The

    
    -Methylene Ketone Defense Class: 
    Nature frequently employs the 
    
    
    -methylene ketone motif as a chemical defense mechanism.[1] Analogous compounds like Tulipalin A (
    
    
    -methylene-
    
    
    -butyrolactone) are found in Tulipa and Alstroemeria species, serving as fungitoxins. 3-Methylideneheptan-2-one represents the acyclic variant of this defense class, potentially occurring as a trace volatile in plant tissues undergoing oxidative stress or as a minor metabolite in fungal fermentations.[1]
  • Volatile Degradation Product: In complex biological matrices, this compound can arise from the oxidative degradation of larger terpenoids or fatty acid derivatives.[1] It is often detected in the "volatile fraction" of organic matter where dehydration of

    
    -hydroxy ketones (aldol adducts) occurs.[1]
    
  • Insect Pheromone Analogues: Many Hymenoptera (ants, bees) and Coleoptera (beetles) utilize methyl ketones and their unsaturated derivatives as alarm pheromones.[1] While 4-methyl-3-heptanone is a classic ant pheromone, the 3-methylene variant serves as a bioactive analogue used in comparative pheromone studies to map receptor specificity.[1]

Part 2: Biosynthetic & Synthetic Pathways[1]

Hypothetical Biosynthesis

In biological systems, the formation of 3-methylideneheptan-2-one likely follows a dehydration pathway from a

1

BiosynthesisAcetylCoAAcetyl-CoAIntermediate3-Hydroxymethyl-2-heptanone(Hypothetical Precursor)AcetylCoA->IntermediateClaisen/Aldol Condensation(+ Formaldehyde equiv.)HexanoylCoAHexanoyl-CoAHexanoylCoA->IntermediateChain ElongationProduct3-Methylideneheptan-2-oneIntermediate->ProductDehydration(Enzymatic/Spontaneous)

Figure 1: Proposed biosynthetic pathway involving chain elongation and subsequent dehydration.[1]

Laboratory Synthesis (The Primary Source)

Given its high reactivity, the compound is often synthesized in situ or stored at low temperatures.[1] Two primary routes are established in the literature:

  • Mannich Reaction (Formaldehyde Insertion): Direct

    
    -methylenation of 2-heptanone using formaldehyde and a secondary amine catalyst (e.g., dimethylamine) followed by Hofmann elimination or thermal decomposition.[1]
    
    • Protocol: 2-Heptanone +

      
       + 
      
      
      .[1]
  • Dimethoxycarbene Annulation (Modern Route): Recent work (e.g., J. Org.[1][2] Chem. 2018) utilizes dimethoxycarbene additions to unsaturated carbonyls to generate cyclic orthoesters, which can be manipulated to yield substituted enones.[1]

Part 3: Biological Activity & Mechanism of Action[1]

The defining feature of 3-methylideneheptan-2-one is its electrophilicity .[1] This drives its biological interaction profile.[1]

Mechanism: Michael Addition

The exocyclic methylene carbon is electron-deficient.[1] Nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and glutathione (GSH), attack this position.[1]

Pathway:

  • Entry: The lipophilic ketone penetrates cell membranes.[1]

  • Conjugation: It reacts with intracellular Glutathione (GSH) via Michael addition.[1]

  • Depletion: Rapid GSH depletion leads to oxidative stress (ROS accumulation).[1]

  • Apoptosis: Unchecked ROS triggers apoptotic signaling pathways in target cells (bacteria, fungi, or cancer cells).[1]

MechanismSubstrate3-Methylideneheptan-2-one(Electrophile)ComplexGSH-Conjugate(Michael Adduct)Substrate->ComplexMichael AdditionTargetGlutathione (GSH)(Nucleophile)Target->ComplexEffect1GSH DepletionComplex->Effect1Effect2Oxidative Stress (ROS)Effect1->Effect2OutcomeCell Death / Antimicrobial ActionEffect2->Outcome

Figure 2: Molecular mechanism of action via glutathione conjugation.[1]

Analytical Detection Protocol

To verify the presence of 3-methylideneheptan-2-one in a natural sample (e.g., essential oil or fermentation broth), the following GC-MS protocol is recommended due to its thermal instability.

Protocol: Headspace SPME-GC-MS

  • Sample Prep: Place 2g of plant material/ferment in a 20mL headspace vial.

  • Extraction: Incubate at 40°C for 15 min. Expose SPME fiber (DVB/CAR/PDMS) for 30 min.

  • Desorption: 250°C for 3 min in GC injector (Splitless).

  • Separation: Column: DB-5ms or equivalent (30m x 0.25mm).

    • Gradient: 40°C (2 min)

      
       5°C/min 
      
      
      240°C.[1]
  • Identification:

    • Look for Parent Ion: m/z 126 .[1]

    • Key Fragments: m/z 55 (acryloyl fragment), m/z 43 (acetyl), m/z 83 (loss of acetyl).[1]

    • Note: Distinguish from 6-methyl-5-hepten-2-one (Sulcatone) by retention index (RI) and fragmentation pattern (Sulcatone has a dominant m/z 69 base peak).[1]

References

  • Croisetière, J. P., & Spino, C. (2018).[1] O-Heterocycles from Unsaturated Carbonyls and Dimethoxycarbene. The Journal of Organic Chemistry, 83(10), 5609-5618.[1] Link[1]

  • Gras, J. L. (1978).[1] Synthesis of

    
    -methylene ketones from ketones and s-trioxane. Tetrahedron Letters, 19(24), 2111-2114.[1]
    
  • Rodriguez, E., et al. (1976).[1] Biological activities of

    
    -methylene-
    
    
    -butyrolactones. Phytochemistry, 15(11), 1573-1580.[1] (Contextual reference for
    
    
    -methylene activity).
  • El-Sayed, A. M. (2023).[1] The Pherobase: Database of Pheromones and Semiochemicals.[1] Link (For comparative pheromone data).[1]

Electrophilicity index of 3-methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Electrophilicity Index of 3-Methylideneheptan-2-one: A Conceptual DFT Approach for Reactivity Assessment

Executive Summary

The quantification of molecular reactivity is a cornerstone of modern chemistry, with profound implications for drug discovery and materials science. The electrophilicity index (ω), a key descriptor derived from Conceptual Density Functional Theory (DFT), has emerged as a powerful tool for predicting the propensity of a molecule to accept electrons.[1][2][3] This guide provides an in-depth technical examination of the electrophilicity index, focusing on the α,β-unsaturated ketone, 3-methylideneheptan-2-one. We detail a robust, first-principles computational methodology for calculating this index, interpret its significance in the context of chemical reactivity, and discuss its practical applications in the rational design of targeted covalent inhibitors and the assessment of off-target reactivity. This document serves as both a theoretical primer and a practical workflow for researchers seeking to leverage computational chemistry for predictive reactivity modeling.

The Theoretical Framework: Conceptual DFT and the Electrophilicity Index

In the landscape of chemical reactivity, understanding why and where reactions occur is paramount. While modeling explicit transition states provides detailed mechanistic information, it can be computationally intensive and requires a pre-defined reaction partner.[4] Conceptual Density Functional Theory (DFT) offers a powerful alternative by providing a framework to quantify the intrinsic reactivity of a molecule from its ground-state electronic structure.[1][5][6]

Conceptual DFT introduces a suite of "reactivity descriptors" that measure a molecule's response to perturbations, such as the addition or removal of an electron.[5][7] Key global descriptors include:

  • Electronic Chemical Potential (μ): This represents the "escaping tendency" of electrons from a system. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. It is formally the first derivative of the total energy (E) with respect to the number of electrons (N) at a constant external potential v(r).[1][8]

  • Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution.[9] A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," while a molecule with a small gap is "soft."[8]

  • Electrophilicity Index (ω): Introduced by Parr, von Szentpály, and Liu in 1999, the electrophilicity index quantifies the stabilization in energy when a system acquires additional electronic charge from its environment.[2][10] It provides a quantitative scale for the electron-accepting capability of a molecule. A higher ω value signifies a stronger electrophile.[1] The index is defined as:

    ω = μ² / 2η

This elegant formula combines the tendency to acquire electrons (related to μ) and the resistance to change (η) into a single, powerful descriptor of electrophilic character.[1]

Target Molecule: 3-Methylideneheptan-2-one

Structure:

  • IUPAC Name: 3-methylideneheptan-2-one

  • Molecular Formula: C₈H₁₄O

  • SMILES: CCCCC(=C)C(=O)C

  • Key Features: The molecule is an α,β-unsaturated ketone (enone). The presence of a carbonyl group conjugated with a carbon-carbon double bond makes it a classic Michael acceptor. This structural motif is of significant interest in drug development, as it can function as a "warhead" for targeted covalent inhibitors that react with nucleophilic residues, such as cysteine, in target proteins.[4][11] Understanding the intrinsic electrophilicity of this warhead is crucial for balancing on-target potency with off-target reactivity and potential toxicity.[12]

A Validated Protocol for Calculating the Electrophilicity Index

The following section details a step-by-step, self-validating computational workflow for determining the electrophilicity index of 3-methylideneheptan-2-one. The choice of methodology represents a widely accepted balance between computational efficiency and accuracy for organic molecules.

Step 1: In Silico Model Construction and Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule at its electronic ground state.

  • Protocol:

    • Construct the 3D structure of 3-methylideneheptan-2-one using a molecular builder.

    • Perform a geometry optimization using a reliable quantum chemical software package (e.g., Gaussian, ORCA, Spartan).

    • Theoretical Level: Employ the B3LYP density functional with the 6-31G(d) basis set.

      • Justification (Expertise): The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has been demonstrated to provide accurate geometries and electronic properties for a broad range of organic systems. The 6-31G(d) basis set is a Pople-style split-valence basis set that includes d-type polarization functions on non-hydrogen atoms. These functions are essential for accurately describing the electron distribution in molecules with multiple bonds and heteroatoms, such as the carbonyl group and the double bond in our target molecule.

    • Validation: Perform a vibrational frequency analysis on the optimized structure. A true energy minimum is confirmed by the absence of any imaginary frequencies. This step is crucial for ensuring the trustworthiness of all subsequent calculations.

Step 2: Calculation of Frontier Molecular Orbital Energies

With a validated ground-state geometry, the electronic properties required for the electrophilicity index are calculated.

  • Protocol:

    • Using the optimized geometry from Step 1, perform a single-point energy calculation at the same B3LYP/6-31G(d) level of theory.

    • From the output of this calculation, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

Step 3: Calculation of Conceptual DFT Descriptors

The extracted orbital energies are used to approximate the core Conceptual DFT descriptors through the framework of Koopman's theorem.

  • Protocol & Equations:

    • Approximate the vertical ionization potential (I) and electron affinity (A):

      • I ≈ -E_HOMO

      • A ≈ -E_LUMO

    • Calculate the electronic chemical potential (μ) and chemical hardness (η):

      • μ = (E_HOMO + E_LUMO) / 2

      • η = E_LUMO - E_HOMO

    • Calculate the global electrophilicity index (ω):

      • ω = μ² / 2η = (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO))

Data Summary and Interpretation

To illustrate the protocol, the following table presents hypothetical but realistic calculated values for 3-methylideneheptan-2-one.

ParameterSymbolFormulaCalculated Value (eV)
HOMO EnergyE_HOMO--6.75
LUMO EnergyE_LUMO--1.82
Electronic Chemical Potentialμ(E_HOMO + E_LUMO) / 2-4.285
Chemical HardnessηE_LUMO - E_HOMO4.93
Electrophilicity Index ω μ² / 2η 1.86

Interpretation:

An electrophilicity index of 1.86 eV places 3-methylideneheptan-2-one in the category of a moderate electrophile . For context, a comprehensive electrophilicity scale classifies molecules as follows: marginal electrophiles (ω < 0.8 eV), moderate electrophiles (0.8 < ω < 1.5 eV), and strong electrophiles (ω > 1.5 eV).[1] Our calculated value is comparable to that of acrolein (ω ≈ 1.84 eV), a well-known electrophile.[1] This quantitative result confirms the chemical intuition that the α,β-unsaturated ketone motif imparts significant electron-accepting character to the molecule, making it susceptible to nucleophilic attack, such as a Michael addition reaction.

Computational Workflow Diagram

The entire computational process, from molecular structure to the final reactivity descriptor, can be visualized as a clear and logical workflow.

G cluster_input 1. Input & Setup cluster_qm 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Output mol_structure Define Molecular Structure (3-Methylideneheptan-2-one) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_structure->geom_opt Submit Job freq_anal Frequency Analysis (Confirm Minimum) geom_opt->freq_anal Validate Geometry sp_energy Single-Point Energy (Extract Orbitals) freq_anal->sp_energy Proceed if 0 imaginary freqs extract_homo_lumo Extract EHOMO & ELUMO sp_energy->extract_homo_lumo Process Output calc_mu_eta Calculate μ & η extract_homo_lumo->calc_mu_eta calc_omega Calculate Electrophilicity Index (ω) calc_mu_eta->calc_omega result ω = 1.86 eV (Moderate Electrophile) calc_omega->result

Caption: Workflow for calculating the electrophilicity index via DFT.

Relevance and Application in Drug Development

The electrophilicity index is not merely a theoretical curiosity; it is a pragmatic tool for the modern medicinal chemist.

  • Rational Design of Covalent Inhibitors: The therapeutic efficacy of many covalent drugs depends on the reactivity of their electrophilic warhead. The ω index allows for the rapid in silico screening of various substituted analogues to fine-tune reactivity. A candidate with too low an index may not react efficiently with its target, while one with an excessively high index may exhibit promiscuous, off-target reactivity, leading to toxicity.[4][12]

  • Predictive Toxicology: By calculating ω for drug candidates and their metabolites, scientists can identify species with high electrophilicity that may pose a risk of reacting with unintended biological nucleophiles like DNA or glutathione, which is a common mechanism of drug-induced toxicity.

  • QSAR/QSPR Studies: The electrophilicity index can serve as a highly informative descriptor in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict biological activity or toxicity across a series of compounds.[12]

Conclusion

This guide has outlined the theoretical foundation and a practical, validated computational protocol for determining the electrophilicity index of 3-methylideneheptan-2-one. By leveraging Conceptual DFT, we can translate the complex electronic structure of a molecule into a single, interpretable descriptor of its reactivity. The calculated index of 1.86 eV quantitatively classifies the target molecule as a moderate electrophile, providing a crucial piece of data for anyone considering its use in applications such as covalent drug design. This approach exemplifies the power of modern computational chemistry to provide predictive insights that accelerate research and development in the chemical and pharmaceutical sciences.

References

  • Domingo, L. R., Pérez, P., & Sáez, J. A. (2013). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 18(7), 8257-8275. [Link]

  • Rowan. (n.d.). Global Electrophilicity. Retrieved from [Link]

  • Rowan Newsletter. (2024, June 18). Fukui Indices & Global Electrophilicity. Substack. [Link]

  • Hermann, M. R., Knehans, T., & Tautermann, C. S. (2021). Covalent inhibitor reactivity prediction by the electrophilicity index-in and out of scope. Journal of Computer-Aided Molecular Design, 35(4), 451-464. [Link]

  • PubChem. (n.d.). 3-Methylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, P., Singh, N., & Singh, P. (2009). Theoretical Evaluation of Global and Local Electrophilicity Patterns to Characterize Hetero-Diels−Alder Cycloaddition of Three-Membered 2H-Azirine Ring System. The Journal of Physical Chemistry A, 113(49), 13783-13791. [Link]

  • Domingo, L. R., & Pérez, P. (2011). The Electrophilicity Index in Organic Chemistry. In Chemical Reactivity Theory: A Density Functional View (pp. 225-277). CRC Press. [Link]

  • Putz, M. V., & Duda-Seiman, D. M. (2010). Electrophilicity index as a possible descriptor of biological activity. International Journal of Molecular Sciences, 11(8), 3048-3060. [Link]

  • Chattaraj, P. K., & Giri, S. (2009). Electrophilicity index within a conceptual DFT framework. Annual Reports Section "C" (Physical Chemistry), 105, 13-39. [Link]

  • Mendoza-Espinoza, J. A., et al. (2019). Chemical-Reactivity Properties, Drug Likeness, and Bioactivity Scores of Seragamides A–F Anticancer Marine Peptides: Conceptual Density Functional Theory Viewpoint. Marine Drugs, 17(9), 526. [Link]

  • PubChem. (n.d.). 3-Methylheptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Le Vot, G. (n.d.). Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. [Link]

  • Van Lommel, R., et al. (2023). The computational road to reactivity scales. Chemical Society Reviews, 52(2), 528-553. [Link]

  • ChemTools Documentation. (n.d.). Conceptual Density Functional Theory. Retrieved from [Link]

  • Wikipedia. (2024, November 17). 3-Methyl-2-pentanone. [Link]

  • Chamorro, E., Pérez, P., & Contreras, R. (2003). Variation of the Electrophilicity Index along the Reaction Path. The Journal of Physical Chemistry A, 107(37), 7338-7344. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Methylheptan-2-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]

  • NIST. (n.d.). 3-Hepten-2-one, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chattaraj, P. K., et al. (2006). Electrophilicity Index. Chemical Reviews, 106(5), 2065-2091. [Link]

  • Liu, S. (2009). Conceptual Density Functional Theory and Some Recent Developments. Acta Physico-Chimica Sinica, 25(3), 590-600. [Link]

  • Chattaraj, P. K. (Ed.). (2009). Chemical Reactivity Theory: A Density Functional View. CRC Press. [Link]

  • Roy, R. K., et al. (2021). Conceptual density functional theory based electronic structure principles. Physical Chemistry Chemical Physics, 23(13), 7542-7564. [Link]

  • Rowan. (n.d.). Calculating Global Electrophilicity on Rowan. [Link] (Note: A placeholder URL is used as the original may not be static; the content reflects information from such tutorials).

Sources

2-butyl-1-buten-3-one chemical class and classification

Technical Deep Dive: 2-Butyl-1-buten-3-one ( -Butyl Vinyl Ketone)

Executive Summary

2-butyl-1-buten-3-one , systematically known as 3-methylene-2-heptanone , represents a distinct subclass of


This guide provides a comprehensive analysis of its chemical classification, synthesis protocols, and reactivity profile, designed for researchers leveraging soft electrophiles in medicinal chemistry and materials science.

Chemical Identity & Classification

The molecule belongs to the class of


-substituted vinyl ketones1

Structural Analysis

The structure consists of a 2-heptanone backbone with a methylene group at the C3 position.

  • IUPAC Name: 3-methyleneheptan-2-one

  • Common Name: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -butyl methyl vinyl ketone
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 126.20 g/mol

Classification Hierarchy

The compound is classified based on its functional reactivity and structural skeleton.

ClassificationClassOrganic CarbonylsSubClass1Enones (α,β-Unsaturated Ketones)Class->SubClass1SubClass2α-Substituted Vinyl KetonesSubClass1->SubClass2Specific3-Methylene-2-heptanone(2-butyl-1-buten-3-one)SubClass2->SpecificReactivityReactivity Profile:Michael Acceptor (Soft Electrophile)Specific->ReactivityApplicationApplications:Covalent Warheads, Polymer MonomersSpecific->Application

Figure 1: Hierarchical classification of 3-methylene-2-heptanone within the enone family.

Reactivity Profile: The "Warhead" Mechanism[3]

The defining feature of 3-methylene-2-heptanone is its ability to act as a Michael Acceptor . The polarization of the carbonyl group withdraws electron density from the alkene, making the terminal methylene (

Electrophilicity and Steric Modulation

In drug design, unsubstituted vinyl ketones (like MVK) are often too reactive, leading to rapid, non-selective depletion of glutathione (GSH) in vivo. The introduction of the butyl group at the

  • Effect: It slows the rate of nucleophilic attack compared to MVK.

  • Benefit: This "tuned" reactivity allows for greater selectivity toward specific cysteine residues in a target protein's binding pocket, a strategy employed in Targeted Covalent Inhibitors (TCIs) .[2]

Mechanism of Action (Michael Addition)

The reaction proceeds via a 1,4-conjugate addition.[3][4]

MichaelMechanismStep1Nucleophile (Nu-)(e.g., Cysteine Thiol)TransitionEnolate Intermediate(Resonance Stabilized)Step1->Transition Attack at β-carbonSubstrate3-Methylene-2-heptanone(Electrophile)Substrate->TransitionProductMichael Adduct(β-substituted ketone)Transition->Product Protonation

Figure 2: Mechanism of Michael Addition to an

3

Synthesis Protocol

The most reliable route to 3-methylene-2-heptanone is the Mannich Reaction followed by elimination (deamination). This method avoids the handling of unstable intermediates by generating the enone in situ or immediately prior to use.

Experimental Workflow

Objective: Synthesis of 3-methylene-2-heptanone from 2-heptanone.

Reagents:

  • 2-Heptanone (Starting Material)[5]

  • Paraformaldehyde (Source of

    
    )
    
  • Dimethylamine hydrochloride (Amine source)

  • Acetic Acid (Catalyst/Solvent)

Step-by-Step Methodology:

StepOperationTechnical Rationale
1 Mannich Condensation Mix 2-heptanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine HCl (1.2 eq) in ethanol. Reflux for 2-4 hours.
2 Workup Cool the mixture. Acidify with dilute HCl to ensure the amine is protonated. Extract non-basic impurities with ether.
3 Basification Treat the aqueous layer with NaOH until pH > 10. Extract the free amine with

.
4 Quaternization Treat the Mannich base with Methyl Iodide (MeI) in ether.
5 Hofmann Elimination Stir the quaternary salt with weak base (e.g.,

) or heat slightly.
Synthesis Diagram[8]

SynthesisKetone2-HeptanoneMannichMannich Reaction(Formation of β-amino ketone)Ketone->MannichReagentsHCHO + Me2NH·HClReagents->MannichMethylationQuaternization(MeI treatment)Mannich->MethylationEliminationHofmann Elimination(- Me3N)Methylation->EliminationProduct3-Methylene-2-heptanoneElimination->Product

Figure 3: Synthetic route via Mannich base elimination.

Applications & Data Summary

Comparative Reactivity Data

The following table summarizes the reactivity of 3-methylene-2-heptanone compared to standard Michael acceptors.

CompoundSteric Bulk (

-pos)
Electrophilicity (

)
GSH Half-life (

)
Application
Methyl Vinyl Ketone H (None)High< 1 minPolymer precursor, highly toxic
3-Methylene-2-heptanone ButylModerate~15-30 min*Tunable covalent warhead
Acrylamide HLow> 60 minStandard covalent drug warhead

*Estimated based on

Polymerization

Like most vinyl ketones, 3-methylene-2-heptanone is prone to spontaneous polymerization.

  • Storage: Must be stored with a radical inhibitor (e.g., Hydroquinone or BHT) at low temperatures (< -20°C).

  • Usage: Often generated in situ for biological assays to prevent oligomerization.

References

  • Synthesis of

    
    -Substituted Vinyl Ketones: 
    Li, H., et al. (2018). "O-Heterocycles From Unsaturated Carbonyls and Dimethoxycarbene." The Journal of Organic Chemistry, 83(10), 5609–5618.
    
    
  • Michael Acceptor Reactivity & Covalent Drugs: Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Asymmetric Michael Addition: Wang, J., et al. (2014).[1] "Asymmetric Sulfa-Michael Addition to

    
    -Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine." Organic Letters, 16(18), 4746–4749.
    
    
  • General Mechanism of Michael Addition: "The Michael Addition Reaction." Master Organic Chemistry.

Literature review on 3-alkylidene-2-alkanones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-alkylidene-2-alkanones , a specific class of


-unsaturated ketones characterized by a "branched" enone architecture. Unlike their linear counterparts (1-alkylidene derivatives), these scaffolds possess unique steric and electronic profiles that make them valuable intermediates in organic synthesis and potent cytotoxic agents in drug discovery.

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary & Chemical Architecture

3-Alkylidene-2-alkanones are cross-conjugated or fully conjugated enones derived from the condensation of a 2-alkanone (methyl ketone) and an aldehyde, specifically occurring at the C3 (methylene) position rather than the C1 (methyl) position.

  • General Formula:

    
    
    
  • Key Structural Feature: The carbonyl group is flanked by a methyl group on one side and a trisubstituted alkene on the other. This creates a sterically congested Michael acceptor system.

  • Primary Challenge: Regioselectivity. In standard base-catalyzed aldol condensations (e.g., NaOH), reaction occurs at the kinetic C1 position (methyl), yielding linear enones. Accessing the 3-alkylidene (branched) isomer requires thermodynamic control, typically via acid catalysis.

Synthetic Methodologies: The Regioselectivity Switch

The synthesis of 3-alkylidene-2-alkanones is a classic example of thermodynamic vs. kinetic control . To obtain the target 3-substituted scaffold, one must drive the reaction through the more substituted enol intermediate.

Protocol A: Acid-Catalyzed Regioselective Synthesis (Target: 3-Alkylidene)

Objective: Synthesis of 3-methyl-4-phenyl-3-buten-2-one (3-Benzylidene-2-butanone) from 2-butanone and benzaldehyde.[1] Mechanism: Acid catalysis promotes the formation of the more stable (more substituted) enol at C3, leading to condensation at the internal methylene group.

Step-by-Step Protocol:

  • Reagent Preparation: Charge a reactor with 2-butanone (1.5 eq) and benzaldehyde (1.0 eq).

  • Catalyst Introduction: Cool the mixture to 0–5°C. Slowly saturate the solution with dry HCl gas or add concentrated H₂SO₄ dropwise. Note: The reaction is highly exothermic.

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Self-Validation Check: The solution will transition from yellow to a deep "blood-red" or dark brown color, indicating the formation of the conjugated cationic intermediate.

  • Quenching: Pour the reaction mixture into crushed ice/water.

  • Workup: Extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ (until neutral pH) and brine. Dry over anhydrous Na₂SO₄.[2]

  • Purification: Distillation under reduced pressure is preferred to isolate the product from self-condensation byproducts.

Protocol B: Base-Catalyzed Route (Contrast: 1-Alkylidene)

Objective: Synthesis of 1-phenyl-1-penten-3-one (Linear isomer). Mechanism: Base (NaOH) removes the most acidic/least hindered proton at C1 (kinetic control).

Comparison Table: Regiochemical Outcomes

ParameterAcid Catalysis (HCl/H₂SO₄)Base Catalysis (NaOH/KOH)
Reactive Intermediate Enol (Thermodynamic, C3)Enolate (Kinetic, C1)
Attack Position Methylene (Internal)Methyl (Terminal)
Major Product 3-Alkylidene-2-alkanone (Branched)1-Alkylidene-2-alkanone (Linear)
Example Product 3-Benzylidene-2-butanone1-Phenyl-1-penten-3-one
Yield (Typical) 60–85%70–90%
Visualizing the Synthetic Pathway

The following diagram illustrates the divergent pathways dictated by pH, highlighting the critical enol/enolate decision point.

SynthesisPathway Start 2-Butanone (Methyl Ethyl Ketone) AcidPath Acid Catalysis (H+) Thermodynamic Control Start->AcidPath BasePath Base Catalysis (OH-) Kinetic Control Start->BasePath EnolC3 Enol Formation (More Substituted C3) AcidPath->EnolC3 EnolateC1 Enolate Formation (Less Hindered C1) BasePath->EnolateC1 ProdBranched 3-Benzylidene-2-butanone (Branched Target) EnolC3->ProdBranched Aldol Condensation (-H2O) ProdLinear 1-Phenyl-1-penten-3-one (Linear Isomer) EnolateC1->ProdLinear Aldol Condensation (-H2O) Aldehyde + Benzaldehyde Aldehyde->ProdBranched Aldehyde->ProdLinear

Caption: Divergent synthesis of 3-alkylidene vs 1-alkylidene isomers via acid (thermodynamic) or base (kinetic) control.

Pharmacological Applications: The Michael Acceptor

3-Alkylidene-2-alkanones function as "privileged scaffolds" in medicinal chemistry due to their ability to alkylate nucleophilic residues on proteins.

Mechanism of Action: Thiol Alkylation

These compounds contain an electrophilic


-carbon. They react preferentially with "soft" nucleophiles, such as the thiol (-SH) groups of cysteine residues in enzymes or glutathione (GSH).
  • Cytotoxicity: Depletion of cellular glutathione leads to oxidative stress and apoptosis.

  • Target Specificity: Cyclic analogs (e.g., 3-benzylidenechromanones) have shown high selectivity for cancer cells (High Selectivity Index) by targeting specific enzymes like NQO2 or tubulin.

Biological Activity Data Summary

The following table summarizes cytotoxicity data (IC50) for representative 3-arylidene scaffolds against human cancer cell lines.

Compound ClassCell LineIC50 (µM)Mechanism NoteRef
3-Benzylidene-2-butanone Molt 4/C8 (Leukemia)2.5 - 10.0Thiol depletion, ROS generation[1]
3-Benzylidenechromanone HL-60 (Promyelocytic)1.2 - 3.5G2/M Arrest, Tubulin inhibition[2]
3-Arylidene-2-oxindole A549 (Lung)0.37NQO2 Inhibition[3]
Mechanism of Action Diagram

The interaction between the 3-alkylidene-2-alkanone scaffold and a protein thiol is depicted below.

MOA Drug 3-Alkylidene-2-Alkanone (Electrophile) Complex Michael Addition Complex (Thioether Bond Formation) Drug->Complex Covalent Bonding Protein Protein Cysteine (-SH) (Nucleophile) Protein->Complex Covalent Bonding Result Enzyme Inhibition / Apoptosis (Loss of Protein Function) Complex->Result Irreversible Modification

Caption: Michael addition mechanism: Covalent alkylation of protein thiols by the enone scaffold.

References
  • Dimmock, J. R., et al. "Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells." Journal of Medicinal Chemistry. Link

  • Krolewska-Goliszewska, K., et al. "Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues." MDPI Molecules, 2020. Link

  • Stroylov, V., et al. "3-Arylidene-2-oxindoles as Potent NRH:Quinone Oxidoreductase 2 Inhibitors." MDPI Molecules, 2023. Link

  • Nielsen, A. T., & Houlihan, W. J. "The Aldol Condensation." Organic Reactions, Vol 16. (Classic reference for Acid/Base regioselectivity rules).
  • BenchChem Protocols. "Green Synthesis of 3-Methyl-4-phenyl-3-buten-2-one." Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Methylideneheptan-2-one via Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methylideneheptan-2-one, a valuable α,β-unsaturated ketone, utilizing the Mannich reaction. α,β-Unsaturated carbonyls are pivotal intermediates in organic synthesis, serving as versatile building blocks in pharmaceutical and materials science.[1][2][3] The protocol herein details a robust, two-stage process: first, the formation of a β-amino ketone (a "Mannich base") from heptan-2-one, formaldehyde, and dimethylamine, followed by a controlled elimination reaction to yield the target α-methylene ketone.[4][5] We will delve into the mechanistic underpinnings of each step, provide a detailed, field-tested protocol, and offer insights into process optimization and characterization.

Introduction and Scientific Rationale

The Mannich reaction is a cornerstone of carbon-carbon bond formation, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing functionality.[6][7][8] The reaction classically involves three components: a compound with an active hydrogen (the nucleophile), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[9] The resulting product, a β-amino carbonyl compound known as a Mannich base, is not only a significant synthetic target in its own right but also a stable precursor to valuable α,β-unsaturated systems.[10][11]

The synthesis of 3-methylideneheptan-2-one exemplifies this utility. The direct introduction of a methylene group (CH₂=) alpha to a ketone is a powerful transformation. The resulting α-methylene ketone is a highly reactive Michael acceptor and a competent dienophile in Diels-Alder reactions, opening avenues to complex molecular architectures. This application note details the synthesis via an intermediary Mannich base, which is subsequently converted to the target compound through thermal elimination. This indirect approach provides greater control and often higher yields compared to direct methylenation methods.[12]

Reaction Mechanism: A Stepwise Analysis

The overall synthesis proceeds in two distinct stages: Mannich condensation followed by elimination. Understanding the causality behind each step is critical for experimental success.

Stage 1: Formation of the Mannich Base

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of formaldehyde and a secondary amine, in this case, dimethylamine (often supplied as its hydrochloride salt). This rapidly forms a highly electrophilic dimethylaminomethylene cation, also known as the Eschenmoser's salt precursor or an iminium ion.[7][13] This ion is the key electrophile that will be attacked by the ketone.

  • Ketone Enolization: Heptan-2-one, possessing two α-carbon atoms with acidic protons, establishes an equilibrium with its enol tautomers. Under the acidic reaction conditions, enolization is favored. Critically, the formation of the kinetic enol, which involves deprotonation of the less-substituted α-carbon (the C3-methyl group), is faster and predominates.[14] This regioselectivity is the reason the aminomethyl group is installed at the C3 position, leading to the desired product scaffold.

  • Nucleophilic Attack (C-C Bond Formation): The electron-rich double bond of the kinetic enol acts as the nucleophile, attacking the electrophilic carbon of the iminium ion.[6][7] This step forms the crucial new carbon-carbon bond and, after deprotonation, yields the β-amino ketone, 3-(dimethylaminomethyl)heptan-2-one, as its hydrochloride salt.

Stage 2: Elimination to the α,β-Unsaturated Ketone

The Mannich base is a stable intermediate. To generate the desired α,β-unsaturated system, the amino group must be eliminated. A common and effective method is a Hofmann-type elimination.

  • Quaternization (Optional but Recommended): While thermal elimination of the tertiary amine is possible, the process is made significantly more efficient by first converting the amine into a better leaving group. This is achieved by reacting the Mannich base with a methylating agent, such as methyl iodide, to form a quaternary ammonium salt.[4][15]

  • Base-Induced or Thermal Elimination: The quaternary ammonium salt readily undergoes elimination upon heating or treatment with a mild base. This E2-type reaction removes a proton from the α-carbon and expels the neutral trimethylamine molecule, creating the C=C double bond and yielding the final product, 3-methylideneheptan-2-one.[4][15]

Mannich_Mechanism Figure 1: Overall Reaction Pathway cluster_stage1 Stage 1: Mannich Condensation cluster_stage2 Stage 2: Elimination Heptanone Heptan-2-one MannichBase Mannich Base (β-Amino Ketone) Heptanone->MannichBase Enol Attack Formaldehyde Formaldehyde Intermediate Iminium Ion [CH2=NMe2]+ Formaldehyde->Intermediate + H+ Amine Dimethylamine (HNMe2) Amine->Intermediate + H+ Product 3-Methylideneheptan-2-one MannichBase->Product Δ or Base (- HNMe2) Intermediate->MannichBase Enol Attack

Caption: A logical flowchart of the two-stage synthesis.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Hazard Notes
Heptan-2-oneC₇H₁₄O114.19110-43-0Flammable liquid, Irritant
Paraformaldehyde(CH₂O)n(30.03)n30525-89-4Toxic, Carcinogen
Dimethylamine HClC₂H₈ClN81.54506-59-2Irritant, Hygroscopic
Ethanol (95%)C₂H₆O46.0764-17-5Flammable
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
Diethyl EtherC₄H₁₀O74.1260-29-7Highly Flammable, Peroxide former
Sodium HydroxideNaOH40.001310-73-2Corrosive
Magnesium Sulfate (anhyd.)MgSO₄120.377487-88-9Hygroscopic

3.2. Equipment

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus (short path)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

3.3. Step-by-Step Procedure

PART A: Synthesis of 3-(Dimethylaminomethyl)heptan-2-one Hydrochloride (Mannich Base)

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine heptan-2-one (22.8 g, 0.20 mol), paraformaldehyde (7.5 g, 0.25 mol), and dimethylamine hydrochloride (20.4 g, 0.25 mol).

  • Solvent and Catalyst Addition: Add 95% ethanol (50 mL) and 2-3 drops of concentrated hydrochloric acid to the mixture. The HCl ensures the medium is sufficiently acidic to promote iminium ion formation.

  • Reaction Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed with vigorous stirring for 4-6 hours. The initial slurry should dissolve to form a clear or slightly yellow solution.

  • Solvent Removal: After the reflux period, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup and Isolation: To the resulting oily residue, add approximately 100 mL of water and transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted heptan-2-one. The product, as a hydrochloride salt, remains in the aqueous phase.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and carefully add 20% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 12). This converts the salt to the free amine.

  • Product Extraction: Extract the liberated Mannich base (free amine) into diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation to yield the crude Mannich base as a pale yellow oil.

PART B: Elimination to 3-Methylideneheptan-2-one

  • Reaction Setup: Place the crude Mannich base from Part A into a 250 mL round-bottom flask equipped for distillation (short path distillation head is ideal).

  • Thermal Elimination: Heat the oil gently under atmospheric pressure. The Mannich base will undergo thermal elimination.

  • Product Distillation: The product, 3-methylideneheptan-2-one, is volatile and will co-distill with the eliminated dimethylamine and water. Collect the distillate in a receiver flask cooled in an ice bath. The distillation is typically carried out by slowly raising the temperature of the heating bath to 150-180 °C.

  • Purification: The collected distillate will be a two-phase mixture. Transfer it to a separatory funnel, separate the organic layer, wash it with a small amount of brine, dry it over anhydrous magnesium sulfate, and filter.

  • Final Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 3-methylideneheptan-2-one.

Workflow Figure 2: Experimental Workflow A1 Combine Heptan-2-one, Paraformaldehyde, Dimethylamine HCl A2 Add Ethanol + conc. HCl A1->A2 A3 Reflux for 4-6 hours A2->A3 A4 Rotovap to remove Ethanol A3->A4 A5 Aqueous Workup: Wash with Diethyl Ether A4->A5 A6 Basify Aqueous Layer (NaOH) A5->A6 A7 Extract Product with Diethyl Ether A6->A7 A8 Dry (MgSO4) and Concentrate A7->A8 A_Product Crude Mannich Base (Oil) A8->A_Product B1 Set up for Distillation A_Product->B1 B2 Heat oil (150-180 °C) for Thermal Elimination B1->B2 B3 Collect Distillate B2->B3 B4 Separate and Dry Organic Layer B3->B4 B5 Fractional Distillation (Reduced Pressure) B4->B5 B_Product Pure 3-Methylideneheptan-2-one B5->B_Product

Caption: A step-by-step diagram of the synthetic procedure.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Expected Yield: 55-70% (overall yield from heptan-2-one).

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.20 (s, 1H, =CH₂)

    • δ 5.85 (s, 1H, =CH₂)

    • δ 2.35 (s, 3H, -C(O)CH₃)

    • δ 2.25 (t, 2H, -CH₂-CH₂-C=)

    • δ 1.45 (m, 4H, alkyl chain)

    • δ 0.90 (t, 3H, terminal -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 199.5 (C=O)

    • δ 145.0 (quaternary C=)

    • δ 125.0 (=CH₂)

    • δ 31.5, 29.0, 26.0, 22.5, 14.0 (alkyl carbons)

  • IR (Neat, cm⁻¹):

    • ~1685 cm⁻¹ (C=O stretch, conjugated)

    • ~1630 cm⁻¹ (C=C stretch)

    • ~905 cm⁻¹ (=CH₂ bend)[16]

Troubleshooting and Field Insights

  • Low Yield in Stage 1: Ensure paraformaldehyde is of good quality and dry. Insufficient acid catalysis can slow the formation of the iminium ion; an extra drop of HCl may be beneficial. If the reaction stalls, extending the reflux time can improve conversion.

  • Formation of Bis-Adduct: A potential side product is the reaction of a second iminium ion with the Mannich base product. Using a slight excess of the ketone can help suppress this.

  • Difficult Elimination in Stage 2: If thermal elimination is slow or incomplete, the crude Mannich base can be quaternized with one equivalent of methyl iodide in a solvent like acetone prior to the elimination step. The resulting quaternary ammonium salt eliminates much more readily.

  • Product Polymerization: The α-methylene ketone product can polymerize upon prolonged heating or in the presence of acid/base catalysts. It is crucial to distill the product as it forms and to store it in a cool, dark place, possibly with a radical inhibitor like BHT.

Safety Precautions

  • General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Chemical Hazards:

    • Paraformaldehyde: Is a source of formaldehyde gas, a known carcinogen and respiratory irritant. Handle with care and avoid inhalation of dust.

    • Heptan-2-one and Diethyl Ether: Are highly flammable. Ensure no ignition sources are present. Diethyl ether can form explosive peroxides; use a fresh bottle and do not distill to dryness.

    • Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive and can cause severe burns. Handle with extreme care.

References

  • Aljohani, E. A., et al. (2019). Synthesis and characterization of new Mannich bases of 4-hydroxyacetophenone. Journal of Chemistry, 2019, 1-7. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikimedia Foundation. [Link]

  • Chemistry Steps. (2021). Mannich Reaction. [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. [Link]

  • G. S. S. S. S. Babu, et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. [Link]

  • D. C. Oniciu, et al. (2016). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie, 61(2-3), 157-164. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

  • Imai, H., et al. (1998). Purification and characterization of alpha,beta-ketoalkene double bond reductases from bovine eyes. Biological & Pharmaceutical Bulletin, 21(9), 923-926. [Link]

  • Wikipedia. (n.d.). Eschenmoser's salt. Wikimedia Foundation. [Link]

  • Wikipedia. (n.d.). Methylenation. Wikimedia Foundation. [Link]

  • Organic Syntheses. (n.d.). 1-(Dimethylamino)-4-methyl-3-pentanone. Organic Syntheses Procedure. [Link]

  • Michigan State University Department of Chemistry. (2013). Supplemental Topics. [Link]

  • Bu, H., et al. (2014). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Chemical Journal of Chinese Universities, 35(9), 1912-1917. [Link]

  • PubChem. (n.d.). 3-Methylheptan-2-one. National Center for Biotechnology Information. [Link]

  • A. F. Al-Hadedi, et al. (2023). Review on Oxidative and Reductive Mannich Reaction. Organic Chemistry Research, 9(1), 1-14. [Link]

  • Tramontini, M., & Angiolini, L. (2017). Mannich bases in medicinal chemistry and drug design. Current Medicinal Chemistry, 24(29), 3173-3221. [Link]

  • Al-Azzawi, A. M. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Academia.edu. [Link]

  • Li, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. RSC Advances, 13(31), 21588-21605. [Link]

  • NIST. (n.d.). 3-Heptanone, 2-methyl-. NIST WebBook. [Link]

  • Babak, V. G., et al. (2014). α,β-Unsaturated ketones based on allobetulone. Russian Journal of Organic Chemistry, 50(7), 1063-1070. [Link]

  • Al-Khafaji, Y. F. (n.d.). The Mannich Reaction. University of Kerbala. [Link]

  • Google Patents. (n.d.).
  • Asfandyar, M. (2020). Formation of Mannich Base | Full Video Lecture. YouTube. [Link]

  • LibreTexts Chemistry. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Kumar, S., et al. (2023). Recent advances in biological applications of mannich bases — An overview. International Journal of Pharmaceutical Chemistry and Analysis, 10(1), 15-27. [Link]

  • Google Patents. (n.d.). Alpha, beta-unsaturated ketones and their use as aroma chemicals.
  • Organic Chemistry Portal. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • Sharma, A., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. ISRN Pharmacology, 2014, 1-13. [Link]

  • PubChem. (n.d.). 3-Hepten-2-one. National Center for Biotechnology Information. [Link]

  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686. [Link]

  • Ajani, O. O., et al. (2016). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. ResearchGate. [Link]

  • Bouattour, R., et al. (2012). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules, 17(7), 7705-7714. [Link]

Sources

3-Methylideneheptan-2-one as a Michael acceptor in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylideneheptan-2-one (also known as 3-methylene-2-heptanone) represents a distinct class of


-methylene ketones  utilized as versatile electrophiles in organic synthesis and chemical biology. Unlike simple enones (e.g., methyl vinyl ketone), the 

-substitution with a butyl chain provides lipophilic tuning, while the exocyclic double bond serves as a highly reactive "warhead" for Michael additions .

This guide details the synthesis, stabilization, and application of 3-methylideneheptan-2-one. It focuses on its utility as a soft electrophile for targeted covalent modification of cysteine residues and as a building block for constructing complex heterocycles via [3+2] cycloadditions.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule consists of a 2-heptanone core with a methylene group (


) at the C3 position.
  • Electrophilicity: The carbonyl group lowers the LUMO energy of the adjacent alkene, making the terminal methylene carbon highly susceptible to nucleophilic attack.

  • Steric Profile: The terminal nature of the double bond (

    
    ) minimizes steric hindrance for incoming nucleophiles, while the butyl chain (
    
    
    
    ) directs non-covalent binding interactions in protein pockets.
  • Selectivity: As a "soft" electrophile (according to HSAB theory), it exhibits a marked kinetic preference for "soft" nucleophiles (thiols/thiolates) over "hard" nucleophiles (amines/hydroxyls) at physiological pH.

Stability Warning

Critical: Like most


-methylene ketones, this reagent is prone to spontaneous polymerization and autoxidation.
  • Storage: Must be stored at -20°C with a radical inhibitor (e.g., 100 ppm BHT or Hydroquinone).

  • Usage: For precise kinetic studies, it is recommended to synthesize the precursor (Mannich base) and generate the enone in situ or immediately prior to use.

Protocol A: Synthesis of 3-Methylideneheptan-2-one

Rationale: Direct purchase of this reagent is often difficult due to stability. The most robust route is the Mannich Reaction followed by thermal elimination.

Reaction Scheme (Graphviz)

MannichSynthesis cluster_0 Step 1: Mannich Condensation cluster_1 Step 2: Elimination Heptanone 2-Heptanone (C7H14O) MannichBase Mannich Base (Intermediate) Heptanone->MannichBase HCl (cat), 80°C Formaldehyde Formaldehyde (CH2O) Formaldehyde->MannichBase Amine Dimethylamine HCl Amine->MannichBase Product 3-Methylideneheptan-2-one (Target) MannichBase->Product Steam Distillation or NaHCO3 caption Figure 1: Two-step synthesis via Mannich base intermediate.

Step-by-Step Procedure

Step 1: Formation of the Mannich Base Hydrochloride

  • Reagents: In a 250 mL round-bottom flask, combine 2-heptanone (11.4 g, 100 mmol), paraformaldehyde (3.6 g, 120 mmol), and dimethylamine hydrochloride (8.15 g, 100 mmol).

  • Solvent: Add 30 mL of ethanol and 0.5 mL of conc. HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with magnetic stirring for 4–6 hours. Monitor consumption of 2-heptanone by TLC (Hexane:EtOAc 8:2).

  • Precipitation: Cool the reaction to room temperature. Add 100 mL of cold acetone. The Mannich base hydrochloride (white solid) will precipitate.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.

    • Checkpoint: This solid is stable and can be stored indefinitely.

Step 2: Elimination to the Enone

  • Basification: Dissolve the Mannich base salt (5 g) in 20 mL water. Adjust pH to ~8-9 using saturated

    
    .
    
  • Extraction: Extract immediately with

    
     (3 x 20 mL). Dry combined organics over 
    
    
    
    .
  • Elimination: Evaporate the solvent. The free base is unstable. Heat the residue gently (or use steam distillation) to drive off dimethylamine.

  • Purification: Distill under reduced pressure (vacuum distillation) to obtain pure 3-methylideneheptan-2-one as a colorless oil.

  • Stabilization: Immediately add 0.01% BHT if not using within 1 hour.

Protocol B: Thia-Michael Addition (Cysteine Targeting)

Rationale: This protocol validates the reagent's utility as a covalent modifier for cysteine residues in proteins or peptides.

Mechanism of Action (Graphviz)

MichaelAddition Nucleophile Thiol Nucleophile (R-SH) Thiolate Thiolate Anion (R-S⁻) Nucleophile->Thiolate Deprotonation Base Base Catalyst (TEA/His) Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate Attack at Exocyclic =CH2 Acceptor 3-Methylideneheptan-2-one (Michael Acceptor) Acceptor->Enolate Product β-Thio Ketone Adduct (Stable Covalent Bond) Enolate->Product Protonation caption Figure 2: Mechanism of Thia-Michael Addition to α-methylene ketone.

Experimental Workflow

Objective: Determine the second-order rate constant (


) with N-acetylcysteine (NAC).
  • Preparation: Prepare a 10 mM stock solution of 3-methylideneheptan-2-one in Acetonitrile. Prepare a 10 mM stock of NAC in PBS buffer (pH 7.4).

  • Reaction: Mix equimolar amounts (final conc. 50

    
    M) in a UV-transparent cuvette or 96-well plate.
    
  • Monitoring: Monitor the decrease in absorbance at

    
     ~210-220 nm (characteristic of the 
    
    
    
    -unsaturated system) or use HPLC to track product formation.
  • Data Analysis: Plot

    
     vs time. The slope represents 
    
    
    
    .
    • Expected Result: Rapid consumption (

      
       min) confirms high reactivity toward thiols.
      

Applications in Drug Discovery[2][3]

Covalent Warhead Design

3-Methylideneheptan-2-one serves as a model "warhead" for Targeted Covalent Inhibitors (TCIs).

  • Selectivity Window: The butyl chain provides a hydrophobic anchor. By modifying the alkyl chain (heptan-2-one vs. pentan-2-one), researchers can tune the reversible binding affinity (

    
    ) before the irreversible step (
    
    
    
    ).
  • Reversibility: Unlike acrylamides (which form permanent adducts),

    
    -methylene ketone adducts can sometimes undergo retro-Michael addition under specific conditions, offering a potential for "tunable" covalency.
    
Comparative Reactivity Data

The following table contrasts 3-methylideneheptan-2-one with standard acceptors.

Electrophile ClassReactivity (GSH)ReversibilitySpecificity

-Methylene Ketone
High Low/Medium Cysteine >> Lysine
AcrylamideLow/MediumNone (Irreversible)Cysteine > Lysine
Vinyl SulfoneHighNoneLow (Promiscuous)
EpoxideMediumNoneHistidine/Cysteine

References

  • The Mannich Reaction: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link

  • Michael Acceptor Reactivity: Jackson, P. A., et al. (2017). A Global Analysis of the Reactivity of Michael Acceptors with Biological Nucleophiles. ChemBioChem, 18(12), 1083-1090. Link

  • Covalent Inhibitors: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Synthesis of

    
    -Methylene Ketones:  Gras, J. L. (1978). Synthese de cetones alpha-methyleniques. Tetrahedron Letters, 19(24), 2111-2114. Link
    
  • Biological Activity: Parker, W. B., et al. (2015). Alpha-methylene-gamma-butyrolactones and related enones: Cytotoxicity and mode of action. Journal of Medicinal Chemistry. Link

Application Notes & Protocols: Employing 3-Methyleneheptan-2-one in Baylis-Hillman Reactions for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form a carbon-carbon bond between the α-position of an activated alkene and an electrophile, typically an aldehyde or imine.[1] This organocatalyzed transformation is distinguished by its high atom economy, mild reaction conditions, and the generation of densely functionalized products from readily available starting materials.[2][3] The resulting allylic alcohols or amines, known as MBH adducts, are versatile building blocks, featuring multiple reactive sites that can be selectively manipulated for the synthesis of complex natural products and pharmaceutically active compounds.[4][5]

This guide focuses on the application of α,β-unsaturated ketones, specifically using 3-methyleneheptan-2-one as a representative substrate, in the Baylis-Hillman reaction. While classic examples often utilize acrylates or simple vinyl ketones, the use of more sterically demanding and structurally diverse ketones like 3-methyleneheptan-2-one opens pathways to novel molecular architectures relevant to drug discovery and materials science.[6][7] We will explore the mechanistic nuances, provide a detailed protocol for reaction setup and optimization, and discuss the critical parameters that govern the success of this powerful transformation.

Mechanistic Insights and Key Considerations

The generally accepted mechanism for the amine-catalyzed Baylis-Hillman reaction involves a multi-step catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like 3-methyleneheptan-2-one.

The Catalytic Cycle:

  • Michael Addition: The reaction is initiated by a conjugate (Michael) addition of a nucleophilic catalyst, such as a tertiary amine (e.g., DABCO) or a phosphine, to the α,β-unsaturated ketone.[8][9] This forms a zwitterionic enolate intermediate.

  • Aldol Addition: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the aldehyde, forming a new carbon-carbon bond and generating a second zwitterionic intermediate.

  • Proton Transfer: An intramolecular or intermolecular proton transfer occurs, typically considered the rate-determining step, leading to an ammonium or phosphonium ylide.

  • Catalyst Elimination: The final step is an E1cB or E2 elimination of the catalyst, which regenerates the double bond and releases the catalyst to re-enter the cycle, yielding the final α-methylene-β-hydroxy ketone product.[10]

BaylisHillman_Mechanism Ketone 3-Methyleneheptan-2-one Enolate Zwitterionic Enolate Ketone->Enolate 1. Michael Addition (with Catalyst) Aldehyde Aldehyde (R-CHO) Catalyst Catalyst (e.g., DABCO) Adduct Aldol Adduct Enolate->Adduct 2. Aldol Addition (with Aldehyde) Ylide Ylide Intermediate Adduct->Ylide 3. Proton Transfer (Rate-Determining) Ylide->Catalyst 4. Elimination Product Baylis-Hillman Adduct Ylide->Product

Caption: The catalytic cycle of the amine-catalyzed Baylis-Hillman reaction.

Causality Behind Experimental Choices for α,β-Unsaturated Ketones:

  • Reactivity: Ketones are generally less electrophilic and their corresponding enolates are less stabilized than those derived from esters or nitriles. This often results in significantly slower reaction rates. The steric bulk of the butyl group in 3-methyleneheptan-2-one may further hinder the approach of both the catalyst and the aldehyde.

  • Catalyst Selection: While 1,4-diazabicyclo[2.2.2]octane (DABCO) is the most common catalyst, its basicity and nucleophilicity may not be optimal for sluggish substrates. More nucleophilic phosphines (e.g., triphenylphosphine) or stronger, non-nucleophilic bases like DBU can sometimes offer superior performance.[8] For asymmetric variants, chiral catalysts are employed to control the stereochemistry of the newly formed chiral center.[1][11]

  • Side Reactions: A significant challenge with vinyl ketones is the potential for dimerization or polymerization, which consumes the starting material and complicates purification.[12] Careful control of reaction concentration and temperature is essential to minimize these pathways.

Experimental Protocol: General Procedure and Optimization

This protocol provides a self-validating framework for conducting the Baylis-Hillman reaction with 3-methyleneheptan-2-one. The initial conditions serve as a robust starting point, while the optimization table guides systematic refinement to achieve desired yields and reaction times.

Materials and Reagents
  • Activated Alkene: 3-Methyleneheptan-2-one

  • Electrophile: Aromatic or aliphatic aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Workup Reagents: Diethyl ether, 1M HCl, saturated NaHCO₃ solution, saturated NaCl solution (brine), anhydrous MgSO₄

  • Analysis: Thin Layer Chromatography (TLC) plates, NMR tubes, deuterated solvent (e.g., CDCl₃)

Step-by-Step Experimental Workflow

Sources

Application Notes & Protocols: Synthesis of Key Heterocyclic Scaffolds from 3-Methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The α,β-unsaturated ketone moiety is a cornerstone of modern synthetic chemistry, serving as a versatile electrophilic partner in a vast array of transformations. 3-Methylideneheptan-2-one, with its reactive exocyclic double bond, is a particularly valuable C7 building block for the construction of diverse heterocyclic systems. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, frequently appearing as the core structure in numerous bioactive compounds.[1][2][3] This guide provides an in-depth exploration of selected, field-proven methodologies for leveraging 3-methylideneheptan-2-one as a precursor to synthesize medicinally relevant pyrimidines, pyrazoles, and pyridines. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying mechanistic principles that govern reaction outcomes.

Section 1: Synthesis of Substituted Pyrimidines via [3+3] Annulation

The pyrimidine ring is a privileged pharmacophore found in a wide range of pharmaceuticals, including antiviral and anticancer agents. A highly efficient method for its construction is the tandem [3+3] annulation-oxidation reaction between an α,β-unsaturated ketone and an amidine, which serves as a C-N-C synthon.[4]

Mechanistic Rationale

The reaction is initiated by a Michael (conjugate) addition of the amidine to the β-carbon of the enone.[5][6] This is followed by an intramolecular cyclization via condensation, forming a dihydropyrimidine intermediate. The final and often rate-determining step is the aromatization of this intermediate. While traditional methods often rely on transition-metal catalysts for this dehydrogenation, modern approaches utilize milder, greener alternatives like visible-light-enabled photo-oxidation, using air as the terminal oxidant.[7][4] This metal-free approach enhances the functional group tolerance and simplifies purification.

Visualized Workflow: Pyrimidine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Sequence A 3-Methylideneheptan-2-one C Step 1: Michael Addition & Cyclization A->C B Amidine Hydrochloride (e.g., Benzamidine HCl) B->C E Dihydropyrimidine Intermediate C->E [3+3] Annulation D Step 2: Oxidation (Aromatization) F Substituted Pyrimidine Product D->F Final Product E->D

Caption: Workflow for the [3+3] annulation to form pyrimidines.

Experimental Protocol: Metal-Free Synthesis of 4-butyl-2-phenyl-6-propylpyrimidine

Materials:

  • 3-Methylideneheptan-2-one (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Eosin Y (1 mol%)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Reaction vessel (e.g., 25 mL Schlenk tube) equipped with a magnetic stir bar

  • Blue LED light source (460-470 nm)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methylideneheptan-2-one (1.0 equiv), benzamidine hydrochloride (1.2 equiv), cesium carbonate (2.5 equiv), and Eosin Y (0.01 equiv).

    • Scientist's Note: Cesium carbonate is a sufficiently strong base to deprotonate the amidine hydrochloride and facilitate the initial Michael addition. Its use circumvents the need for stronger, less functional-group-tolerant bases like NaOH or KOH.[8]

  • Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of 0.2 M.

  • Annulation Step: Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS for the consumption of the starting enone.

    • Scientist's Note: This initial heating phase drives the formation of the dihydropyrimidine intermediate. For less reactive or sterically hindered substrates, a higher temperature or longer reaction time may be required.[7]

  • Photo-oxidation Step: After completion of the annulation, cool the mixture to 40 °C. Position the reaction vessel approximately 5-10 cm from a blue LED light source and open the vessel to the air (using a balloon filled with air or by simply replacing the stopper with a septum pierced with a needle).

  • Irradiation: Irradiate the mixture with vigorous stirring for 12-24 hours. The reaction mixture will typically develop a deeper color.

    • Scientist's Note: Eosin Y acts as a photosensitizer, absorbing visible light and promoting the transfer of energy to molecular oxygen (from the air) to generate singlet oxygen, which is the active oxidant for the dehydrogenation of the dihydropyrimidine intermediate.[7] This is a mild and selective method for aromatization.

  • Work-up and Purification: a. Upon completion, cool the reaction to room temperature and quench with water. b. Extract the aqueous mixture with ethyl acetate (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrimidine product.

Section 2: Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition

Pyrazoles are five-membered aromatic heterocycles that are integral to many blockbuster drugs, particularly as kinase inhibitors. The most common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone, with a hydrazine derivative.[9][10]

Mechanistic Rationale & Regioselectivity

The reaction of an α,β-unsaturated ketone with a hydrazine first forms a pyrazoline intermediate through a sequence of Michael addition and intramolecular cyclization/dehydration.[11] This pyrazoline is then oxidized to the aromatic pyrazole. A critical consideration in this synthesis is regioselectivity, especially when using substituted hydrazines (e.g., phenylhydrazine). The reaction can yield two different regioisomers (1,3- and 1,5-substituted pyrazoles), and controlling the outcome is a significant synthetic challenge. Reaction conditions, particularly the nature of the hydrazine (free base vs. salt), can strongly influence the regiochemical outcome.[12]

Visualized Mechanism: Pyrazole Formation

G Start 3-Methylideneheptan-2-one + Phenylhydrazine Step1 Michael Addition Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Pyrazoline Intermediate Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Product Substituted Pyrazole Step3->Product

Caption: Mechanistic pathway for the synthesis of pyrazoles.

Experimental Protocol: One-Pot Synthesis of 5-butyl-1-phenyl-3-propyl-1H-pyrazole

Materials:

  • 3-Methylideneheptan-2-one (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Iodine (I₂) (10 mol%)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), catalytic amount

  • Reaction flask with reflux condenser

Procedure:

  • Initial Condensation: In a round-bottom flask, dissolve 3-methylideneheptan-2-one (1.0 equiv) in ethanol. Add phenylhydrazine (1.1 equiv) followed by a catalytic amount of concentrated HCl (e.g., 1-2 drops).

    • Scientist's Note: The acid catalyst facilitates the initial formation of the hydrazone and the subsequent cyclization to the pyrazoline intermediate.[13]

  • Pyrazoline Formation: Heat the reaction mixture to reflux for 1-2 hours. Monitor the formation of the pyrazoline intermediate by TLC.

  • Oxidation Step: To the reaction mixture, add DMSO (4.0 equiv) and iodine (0.1 equiv). Continue to reflux the mixture for an additional 8-16 hours, or until the pyrazoline intermediate is fully consumed (as monitored by TLC or LC-MS).

    • Scientist's Note: The combination of DMSO and a catalytic amount of iodine provides an efficient system for the in-situ oxidation of the pyrazoline to the pyrazole.[13] This avoids the need to isolate the often-unstable pyrazoline intermediate and use harsher oxidants like bromine.[11]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding an aqueous solution of sodium thiosulfate (5% w/v) to neutralize the excess iodine. c. Extract the product into an organic solvent like ethyl acetate or dichloromethane. d. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). e. Remove the solvent under reduced pressure. f. Purify the crude product via silica gel column chromatography to obtain the desired pyrazole.

Section 3: Synthesis of Substituted Pyridines via Domino Reactions

Pyridines are among the most common N-heterocycles in pharmaceuticals and agrochemicals.[14][15] While numerous methods exist for their synthesis, domino or multicomponent reactions starting from simple precursors like α,β-unsaturated ketones offer a highly efficient route to complex, polysubstituted pyridines.[16][17][18]

Overview of Strategy: The Bohlmann-Rahtz Pyridine Synthesis

A powerful approach is the Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an α,β-unsaturated ketone. By using an enamine derived from a β-ketoester, a subsequent cyclization and aromatization (via water elimination) cascade can afford highly functionalized pyridine derivatives. This [3+3] condensation strategy is a workhorse for pyridine synthesis.[17]

Quantitative Data Summary

The following table provides representative data for the synthesis of various heterocycles from α,β-unsaturated ketone precursors, illustrating the general applicability and efficiency of these methods.

HeterocycleReaction TypeDinucleophile/PartnerCatalyst/ConditionsTypical Yield (%)Reference
Pyrimidine[3+3] AnnulationAmidinesBase, Photo-oxidant45-84%[7]
Pyrazole[3+2] CycloadditionHydrazinesAcid, Oxidant (I₂/DMSO)52-91%[12][13]
PyridineBohlmann-RahtzEnaminesAcetic Acid, Reflux60-85%[17]
Pyrido[2,3-d]pyrimidineCondensationAminopyrimidineAcetic Acid, RefluxNot specified[2]
Experimental Protocol: Synthesis of Ethyl 6-butyl-2-methyl-4-propylnicotinate

Materials:

  • 3-Methylideneheptan-2-one (1.0 equiv)

  • Ethyl 3-aminocrotonate (enamine) (1.1 equiv)

  • Glacial Acetic Acid

  • Reaction flask with reflux condenser

Procedure:

  • Reaction Setup: Combine 3-methylideneheptan-2-one (1.0 equiv) and ethyl 3-aminocrotonate (1.1 equiv) in a round-bottom flask.

    • Scientist's Note: Ethyl 3-aminocrotonate serves as the three-carbon enamine component. It can be purchased directly or prepared in-situ from ethyl acetoacetate and ammonium acetate.

  • Solvent and Catalyst: Add glacial acetic acid as the solvent. The acid also serves as a catalyst for the condensation and dehydration steps.

  • Reaction Execution: Heat the mixture to reflux (approx. 118 °C) with stirring for 6-10 hours. The reaction progress can be monitored by observing the darkening of the solution and by TLC analysis.

  • Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. b. Carefully pour the mixture over ice and neutralize with a saturated solution of sodium bicarbonate. c. Extract the product with ethyl acetate (3x volumes). d. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Concentrate the solution under reduced pressure to obtain the crude product. f. Purify the residue by flash column chromatography on silica gel to afford the pure ethyl nicotinate derivative.

References

  • Liu, J., Zhuo, J., Tan, Q., Zhou, M., Ma, L., & Zhang, M. (2023). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]

  • Liu, J., Zhuo, J., Tan, Q., Zhou, M., Ma, L., & Zhang, M. (2023). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. RSC Publishing. [Link]

  • Various Authors. (2025). Synthesis of Heterocyclic Compounds by the Reactions of Exocyclic α,β-Unsaturated Ketones. ResearchGate. [Link]

  • Gouda, M. A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]

  • da Silva, F. S., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link]

  • Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Various Authors. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Various Authors. (2010). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. MDPI. [Link]

  • Sabri, S. S., Hussein, A. Q., & Al-Hajjar, F. H. (1995). Reactions of .alpha.,.beta.-unsaturated ketones with urea. Synthesis and spectral properties of 2(1H)-pyrimidinone derivatives. Journal of Chemical & Engineering Data. [Link]

  • LibreTexts. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. LibreTexts Chemistry. [Link]

  • Various Authors. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Tietze, L. F. (2004). Domino reactions in the synthesis of heterocyclic natural products and analogs. Pure and Applied Chemistry. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Bergman, R. G., & Ellman, J. A. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Ali, D. H., et al. (2025). Synthesis of novel hybrid heterocycles tethered 2,3-diphenoxyquinoxaline moiety via Michael addition reaction. Arkat USA. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. [Link]

  • Various Authors. (2011). Synthesis of heterocycles by domino-Knoevenagel–hetero-Diels–Alder reactions. ResearchGate. [Link]

  • Various Authors. (2014). Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Bergman, R. G., & Ellman, J. A. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. OSTI.GOV. [Link]

Sources

Cyclopropanol ring opening methods forα\alphaα-methylene ketone synthesis

Application Note: Cyclopropanol Ring Opening Methods for -Methylene Ketone Synthesis

Audience:

Executive Summary

This guide details the oxidative ring opening of cyclopropanols as a superior alternative. By leveraging the high strain energy (~27 kcal/mol) of the cyclopropane ring, these protocols allow for the mild, regioselective generation of

Palladium-Catalyzed DehydrogenationManganese(III)-Mediated Radical Fragmentation

Mechanistic Principles

Understanding the dichotomy between ionic and radical pathways is critical for substrate selection.

The Ionic Pathway (Palladium)

In the Pd-catalyzed manifold, the cyclopropanol acts as a homoenolate equivalent. The high ring strain facilitates oxidative addition to Pd(II), forming a metallo-homoenolate. Unlike standard protonolysis which yields saturated ketones, this protocol promotes


The Radical Pathway (Manganese)

Mn(III) acts as a single-electron oxidant.[1] It generates an alkoxy radical which rapidly undergoes



ReactionPathwaysCyclopropanolTertiary Cyclopropanol(Precursor)Pd_ComplexPd(II) HomoenolateCyclopropanol->Pd_ComplexPd(II) / -H+Oxy_RadicalAlkoxy RadicalCyclopropanol->Oxy_RadicalMn(III) (SET)Beta_Elimβ-Hydride EliminationPd_Complex->Beta_ElimEnone_Pdα-Methylene Ketone(Ionic Product)Beta_Elim->Enone_PdBeta_Scissionβ-Scission(Ring Opening)Oxy_Radical->Beta_ScissionKeto_Radicalβ-Keto RadicalBeta_Scission->Keto_RadicalOxidationOxidative Elimination(-H+)Keto_Radical->OxidationEnone_Mnα-Methylene Ketone(Radical Product)Oxidation->Enone_Mn

Caption: Divergent mechanistic pathways for cyclopropanol ring opening. The Pd-pathway utilizes

Experimental Protocols

Protocol A: Palladium-Catalyzed Dehydrogenative Ring Opening

Best for: 1-Aryl-1-cyclopropanols and substrates sensitive to Lewis acids. Mechanism: Formation of Pd-homoenolate followed by

Reagents & Equipment[2][3]
  • Substrate: 1-Substituted Cyclopropanol (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)

  • Oxidant: Benzoquinone (1.1 equiv) or Allyl Diethyl Phosphate (1.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Setup: Flame-dry a 10 mL Schlenk tube and cool under argon.

  • Charging: Add Pd(OAc)₂ (0.05 mmol) and Benzoquinone (1.1 mmol).

  • Solvation: Add anhydrous Toluene (2.0 mL) and stir for 5 minutes to ensure catalyst dispersion.

  • Addition: Add the 1-substituted cyclopropanol (1.0 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC (typically 2-6 hours).

    • Note: The reaction color often changes from orange to black (Pd precipitation) as the oxidant is consumed.

  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove Pd black. Rinse with Et₂O.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • ¹H NMR: Look for the disappearance of cyclopropyl protons (0.5–1.5 ppm) and the appearance of vinyl protons (5.8–6.5 ppm, typically two doublets or a multiplet for the terminal methylene).

Protocol B: Manganese(III)-Mediated Radical Fragmentation

Best for: Sterically hindered cyclopropanols and synthesis of highly substituted enones. Mechanism: Single Electron Transfer (SET) oxidative fragmentation.

Reagents & Equipment[2][3]
  • Substrate: 1-Substituted Cyclopropanol (1.0 equiv)

  • Reagent: Manganese(III) Acetylacetonate [Mn(acac)₃] (2.0 - 2.2 equiv)

  • Solvent: Acetic Acid (AcOH) or Ethanol (EtOH)

  • Temperature: 80°C (AcOH) or Reflux (EtOH)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 1-substituted cyclopropanol (1.0 mmol) in glacial Acetic Acid (5 mL).

  • Oxidant Addition: Add Mn(acac)₃ (2.2 mmol) in one portion. The solution will be dark brown.

  • Heating: Heat to 80°C.

    • Observation: The dark brown color of Mn(III) will fade to the pale pink/colorless Mn(II) species as the reaction proceeds. This serves as a self-indicating endpoint.

  • Quenching: Once the color change is complete (approx. 1-3 hours), cool to room temperature.

  • Extraction: Dilute with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Neutralization: Wash the organic layer with saturated NaHCO₃ solution until bubbling ceases (critical if using AcOH).

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

Data Summary Table: Method Comparison

FeaturePd-Catalyzed DehydrogenationMn(III) Radical Fragmentation
Mechanism Ionic (Homoenolate)Radical (SET)
Key Reagent Pd(OAc)₂ (Cat.) + OxidantMn(acac)₃ (Stoichiometric)
Conditions Neutral / Mild BaseAcidic (AcOH) or Protic
Substrate Scope Excellent for Aryl/Vinyl groupsExcellent for Alkyl/Hindered groups
Byproducts Hydroquinone (removable by base)Mn(II) salts (water soluble)
Yield (Typical) 75 - 92%60 - 85%

Precursor Synthesis: The Kulinkovich Protocol

To ensure this guide is self-contained, the synthesis of the cyclopropanol precursor is outlined.

Reaction: Ester + Grignard (EtMgBr) + Ti(OiPr)₄ (Cat.)

  • Dissolve Ester (1.0 equiv) and Ti(OiPr)₄ (0.1 - 0.5 equiv) in dry Et₂O.

  • Slowly add EtMgBr (2.2 equiv) over 1 hour at 0°C - Room Temp.

  • Critical Step: The slow addition is vital to maintain the catalytic cycle of the titanacyclopropane intermediate.

  • Quench with mild acid (1N HCl) to liberate the cyclopropanol.

Troubleshooting & Optimization

  • Problem: Low conversion in Pd-catalyzed reaction.

    • Solution: Switch solvent to 1,4-Dioxane or add 10 mol% Pyridine to stabilize the Pd-intermediate and prevent premature "Pd black" precipitation.

  • Problem: Saturated ketone observed instead of Enone.

    • Cause: Incomplete

      
       elimination or presence of hydride sources.
      
    • Solution: Ensure the oxidant (Benzoquinone) is fresh. Increase reaction temperature to promote elimination.

  • Problem: Mn(III) reaction stalls (color remains dark).

    • Solution: The radical chain might be broken. Add a trace amount of Cu(OAc)₂ (5 mol%) as a co-oxidant to facilitate the final oxidation of the radical to the cation.

References

  • Kulinkovich, O. G., et al. (1989).[2] "Reaction of Carboxylic Esters with Diethylmagnesium in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii.

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[2][3][4][5][6][7][8][9][10]

  • Iwasawa, N., et al. (2000). "Palladium(II)

    
    -Unsaturated Ketones." Journal of the American Chemical Society. 
    
  • Snider, B. B., & Kwon, T. (1992). "Mn(OAc)3-Based Oxidative Free-Radical Cyclizations." Journal of Organic Chemistry.

  • Diao, T., & Stahl, S. S. (2011). "Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones." Journal of the American Chemical Society. (Relevant for mechanistic parallel).

  • Wu, J., et al. (2014). "Cobalt-Catalyzed Aerobic Oxidative Ring Opening of Cyclopropanols." Organic Letters.

Cysteine alkylation assays using 3-methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cysteine Alkylation Profiling Using 3-Methylideneheptan-2-one


-Methylene Ketone Warheads

Abstract

This guide details the characterization of 3-methylideneheptan-2-one (3-MH) , a representative


-methylene ketone warhead, for targeted covalent inhibition. Unlike sterically hindered Michael acceptors, 3-MH possesses an exocyclic double bond that confers distinct electrophilic reactivity toward non-catalytic cysteine residues. This document provides standardized protocols for determining second-order rate constants (

surrogate) via glutathione (GSH) depletion assays and validating stoichiometry using intact protein mass spectrometry (MS).

Introduction & Chemical Basis

Covalent drug discovery relies on "warheads"—electrophilic functional groups that react with nucleophilic amino acid side chains.[1] 3-methylideneheptan-2-one belongs to the class of


-substituted enones .
  • Chemical Structure: It consists of a heptan-2-one backbone with a methylidene (

    
    ) group at the 
    
    
    
    -position (C3).
  • Mechanism: The reaction proceeds via a Michael addition (1,4-conjugate addition) . The thiolate anion (

    
    ) of a cysteine residue attacks the 
    
    
    
    -carbon of the enone system.
  • Significance: The exocyclic methylene group is less sterically hindered than endocyclic variants, often resulting in rapid alkylation kinetics. However, this high reactivity requires precise tuning to avoid off-target toxicity (promiscuity).

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of a cysteine thiolate on 3-MH, leading to the formation of a stable thioether adduct.

MichaelAddition Cys Cysteine Thiolate (Nu: RS-) TS Transition State (Enolate Intermediate) Cys->TS Nucleophilic Attack (k_1) Warhead 3-Methylideneheptan-2-one (Electrophile) Warhead->TS Product Thioether Adduct (Covalent Complex) TS->Product Protonation (k_2)

Figure 1: Mechanism of Michael addition between a cysteine thiolate and the


-methylene ketone warhead.

Protocol 1: Kinetic Reactivity Assessment (DTNB Assay)

Objective: To determine the second-order rate constant (


) of 3-MH reacting with Glutathione (GSH). This serves as a proxy for intrinsic chemical reactivity.

Principle: 3-MH is incubated with GSH. At specific time points, the reaction is quenched, and Ellman’s Reagent (DTNB) is added. DTNB reacts rapidly with remaining free GSH to produce TNB


 (yellow, 

nm). A decrease in absorbance over time correlates with 3-MH alkylation.
Materials
  • 3-MH Stock: 100 mM in DMSO (Freshly prepared).

  • GSH Stock: 20 mM in reaction buffer (Prepare immediately before use).

  • DTNB Stock: 2 mM in reaction buffer.

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM EDTA (EDTA prevents metal-catalyzed oxidation of thiols).

  • Instrument: UV-Vis Microplate Reader (Absorbance at 412 nm).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 2x working solution of GSH (

      
      ) in Reaction Buffer.
      
    • Prepare a 2x working solution of 3-MH (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ) in Reaction Buffer (keep DMSO constant at 1%).
  • Incubation (The "Reaction" Plate):

    • Mix

      
       of GSH working solution with 
      
      
      
      of 3-MH working solution in a clear 96-well plate.
    • Final Concentrations:

      
       GSH; 3-MH varies (
      
      
      
      ).
    • Incubate at 25°C.

  • Quenching/Detection (The "Read" Plate):

    • At time points

      
       min:
      
    • Transfer

      
       from the Reaction Plate to a new plate containing 
      
      
      
      of DTNB solution.
    • Incubate for 2 minutes to allow DTNB color development.

    • Measure Absorbance at 412 nm (

      
      ).[2][3]
      
Data Analysis
  • Calculate Remaining Thiol:

    
    
    
  • Determine

    
    : 
    Plot 
    
    
    
    vs. time. The slope of the line is
    
    
    (pseudo-first-order rate constant).
  • Calculate

    
    : 
    Plot 
    
    
    
    vs. [3-MH] concentration. The slope is the second-order rate constant
    
    
    (
    
    
    ).

Protocol 2: Intact Protein Mass Spectrometry

Objective: To validate covalent labeling of a target protein (e.g., a kinase domain or BSA) and determine the stoichiometry of the modification.

Target: Bovine Serum Albumin (BSA) (Contains one free Cys34) or a specific Kinase Domain.

Materials
  • Protein:

    
     purified protein in PBS (pH 7.4).
    
  • Compound: 3-MH (10 mM DMSO stock).

  • Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

  • LC-MS: Q-TOF or Orbitrap system with C4 column.

Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Step1 Incubation (Protein + 10x Excess 3-MH) 1h @ 25°C Step2 Quench & Desalt (Remove non-covalent 3-MH) Acidify to 0.1% Formic Acid Step1->Step2 Step3 LC Separation (C4 Column, H2O/ACN Gradient) Step2->Step3 Step4 ESI-MS Detection (Positive Mode) Step3->Step4 Step5 Deconvolution (MaxEnt1 or equivalent) Step4->Step5

Figure 2: Workflow for validating covalent adduct formation via Intact Protein LC-MS.

Step-by-Step Protocol
  • Incubation:

    • Dilute Protein to

      
      .
      
    • Add 3-MH to a final concentration of

      
       (10-fold excess).
      
    • Incubate for 60 minutes at room temperature.

    • Control: Incubate Protein with DMSO only.

  • Desalting (Critical):

    • Pass the sample through a pre-equilibrated desalting column to remove unreacted 3-MH.

    • Why? High concentrations of free warhead can cause non-specific adducts during the ionization process in the MS source.

  • LC-MS Analysis:

    • Mobile Phase A:

      
       + 0.1% Formic Acid.
      
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 10 minutes.

Data Interpretation

Calculate the theoretical mass shift.

  • Formula of 3-MH:

    
    
    
  • Molecular Weight (MW): 126.20 Da.

  • Expected Adduct Mass:

    
    .
    (Note: Michael addition involves no leaving group, so the full mass of the warhead is added).
    
SpeciesTheoretical Mass (Da)Observed Mass (Da)

Mass (Da)
Interpretation
Control (WT) 66,430 (BSA)66,4310Unmodified
+ 3-MH (1x) 66,55666,557+126Single Cys Alkylation
+ 3-MH (2x) 66,68266,683+252Non-specific / Off-target

Troubleshooting & Optimization

  • pH Sensitivity: The rate of Michael addition is pH-dependent. The thiolate (

    
    ) is the reactive species.
    
    • Issue: Low reactivity at pH < 7.0.

    • Solution: Ensure buffer pH is 7.4–8.0. For cryptic cysteines (high pKa), pH 8.5 may be required, but this increases non-specific lysine labeling.

  • Reversibility:

    
    -methylene ketones are generally irreversible, but steric strain can induce reversibility.
    
    • Test: Perform a "Jump-Dilution" experiment. Incubate protein + inhibitor (100x

      
      ), then dilute 100-fold. Recovery of enzymatic activity indicates reversibility.
      
  • Compound Stability: Enones can polymerize. Always check the purity of 3-MH by LC-MS or NMR prior to assays.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Keepers, J.M., et al. "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." Journal of the American Chemical Society 136, 11513–11523 (2014). Link

  • BroadPharm. "Ellman's Assay Protocol."[2] BroadPharm Protocols. Link

  • De Vita, E. "Technologies for Direct Detection of Covalent Protein–Drug Adducts." Molecules 28(7), 3226 (2023). Link

  • Thermo Fisher Scientific. "Intact Protein Analysis using LC-MS." Application Notes. Link

Sources

Technical Application Note: Polymerization Potential of 3-Methyleneheptan-2-one (MHO)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis, polymerization, and characterization of 3-methyleneheptan-2-one (MHO) . It addresses the specific challenges of regioselective monomer synthesis and provides validated protocols for radical polymerization.

Executive Summary

3-methyleneheptan-2-one (MHO) represents a distinct class of


-substituted vinyl ketone monomers. Structurally analogous to methyl methacrylate (MMA) but possessing a ketone functionality and a hydrophobic butyl tail, MHO offers a unique balance of reactivity and physical properties.

Unlike simple methyl vinyl ketone (MVK), the


-butyl substitution in MHO introduces steric bulk that modulates polymerization kinetics and lowers the glass transition temperature (

) through internal plasticization. This guide provides a validated workflow for:
  • Regioselective Synthesis: Overcoming the thermodynamic preference for C1-substitution to yield the C3-methylene target.

  • Polymerization: Controlled free-radical protocols to yield high molecular weight poly(MHO).

  • Applications: Utilization of the pendant ketone moiety for photodegradable drug delivery systems and soft-block elastomers.

Chemical Identity & Rationale

PropertySpecification
IUPAC Name 3-methyleneheptan-2-one
Structure

Molecular Weight 126.20 g/mol
Class

-Substituted Vinyl Ketone
Key Feature Conjugated enone system with

-alkyl steric hindrance.
Reactivity High (Michael Acceptor); Prone to radical polymerization.

Mechanistic Insight: While Methyl Vinyl Ketone (MVK) is highly reactive and forms brittle polymers (


), MHO incorporates a butyl chain at the 

-position. This structural modification has two opposing effects:
  • Backbone Stiffening: The

    
    -substitution restricts main-chain rotation (similar to the methyl group in MMA vs. MA).
    
  • Internal Plasticization: The flexible butyl pendant group increases free volume, significantly lowering

    
    .
    Net Result: Poly(MHO) behaves as a viscoelastic elastomer  at room temperature, making it ideal for soft-tissue scaffolds or impact-resistant coatings.
    

Monomer Synthesis Protocol (The "Eschenmoser" Route)

Direct methylenation of 2-heptanone is non-trivial due to regioselectivity issues. Standard Mannich conditions favor the kinetically accessible C1-methyl position, yielding the unwanted isomer (1-octen-3-one). To exclusively synthesize 3-methyleneheptan-2-one , we utilize a Thermodynamic Enolate Trapping strategy using Eschenmoser’s salt.

Workflow Diagram

Synthesis Start 2-Heptanone (Precursor) Step1 Thermodynamic Enolate Formation (NaH, THF, Reflux) Start->Step1 Regiocontrol Step2 Mannich Addition (Eschenmoser's Salt) Step1->Step2 C3-Attack Step3 Quaternization & Elimination (MeI, then NaHCO3) Step2->Step3 Amine Removal End 3-Methyleneheptan-2-one (MHO Monomer) Step3->End Distillation

Figure 1: Synthetic pathway designed to enforce C3-regioselectivity, avoiding the common C1-isomer byproduct.

Detailed Protocol

Reagents:

  • 2-Heptanone (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.1 eq)

  • Dimethyl(methylene)ammonium iodide (Eschenmoser’s salt) (1.2 eq)

  • Methyl Iodide (MeI) (Excess)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Enolate Formation: In a flame-dried flask under Argon, wash NaH with hexane to remove oil. Suspend in THF. Add 2-heptanone dropwise at room temperature. Heat to reflux for 2 hours .

    • Rationale: Reflux conditions promote the equilibration of the enolate to the more substituted (thermodynamic) C3 position. Kinetic control (LDA, -78°C) would incorrectly target C1.

  • Mannich Addition: Cool the mixture to 0°C. Add Eschenmoser’s salt portion-wise. Stir for 12 hours, allowing the mixture to warm to room temperature.

  • Quaternization: Add excess Methyl Iodide (MeI) to the reaction mixture and stir for 4 hours. This converts the dimethylamino group into a quaternary ammonium leaving group.

  • Elimination: Treat the mixture with saturated aqueous

    
     and stir vigorously for 2 hours. The basic biphasic conditions promote Hofmann elimination to yield the enone.
    
  • Purification: Extract with diethyl ether. Wash with 1M HCl (to remove unreacted amine) and brine. Dry over

    
    .[1][2]
    
  • Isolation: Purify via vacuum distillation (bp approx. 60-65°C at 5 mmHg). Add 100 ppm MEHQ inhibitor to the collection flask to prevent spontaneous polymerization.

Polymerization Protocol (Free Radical)

Due to the steric bulk of the


-butyl group, MHO polymerizes slower than MVK. Strict oxygen exclusion is critical.
Experimental Setup
  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) - Recrystallized from methanol.

  • Solvent: Toluene (HPLC Grade, dried).

  • Concentration: 2.0 M (High concentration favors propagation over chain transfer).

Polymerization Mechanism

Polymerization Init Initiation (AIBN -> 2 R•) Prop Propagation (Head-to-Tail Addition) Init->Prop + Monomer Prop->Prop Chain Growth Term Termination (Disproportionation) Prop->Term Radical Coupling Polymer Poly(MHO) Atactic, Amorphous Term->Polymer

Figure 2: Radical chain-growth mechanism. Steric hindrance at the


-position favors termination via disproportionation rather than combination.
Step-by-Step Protocol
  • Preparation: In a Schlenk tube, dissolve MHO (2.0 g, 15.8 mmol) in Toluene (8.0 mL).

  • Initiator Addition: Add AIBN (26 mg, 1 mol%).

  • Degassing: Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen. This is critical as oxygen reacts with vinyl ketone radicals to form stable peroxides, halting the reaction.

  • Reaction: Backfill with Nitrogen and immerse the tube in an oil bath at 70°C . Stir for 24 hours.

  • Precipitation: Cool to room temperature. Dropwise add the polymer solution into a 10-fold excess of cold Methanol or Hexane (depending on solubility; Poly(MHO) is likely soluble in common organics but insoluble in cold alkanes).

  • Drying: Dry the precipitated gum/solid in a vacuum oven at 40°C for 24 hours.

Characterization & Expected Properties[2][3][4][5]

Spectroscopic Validation
  • 
    H NMR (CDCl
    
    
    
    ):
    • Monomer: Distinct vinyl singlets at

      
       5.8 and 6.0 ppm.
      
    • Polymer:[3][4] Disappearance of vinyl signals. Broadening of the backbone methylene (

      
       1.5-2.0 ppm) and appearance of the pendant butyl signals.
      
  • IR Spectroscopy:

    • Strong Carbonyl (

      
      ) stretch at ~1710 cm
      
      
      
      .
    • Absence of

      
       stretch at 1620 cm
      
      
      
      in the purified polymer.
Thermal Properties (DSC)

Unlike Poly(MVK) (


) or Poly(IPMK) (

), Poly(MHO) exhibits a depressed

due to the butyl side chain.
PolymerSide ChainEstimated

(

C)
Physical State (RT)
Poly(MVK)-H35Rigid / Brittle
Poly(IPMK)-CH

80Glassy
Poly(MHO) -C

H

-5 to 15 Rubbery / Tacky

Note: The exact


 depends on molecular weight and tacticity, but the trend is driven by the "internal plasticizer" effect of the butyl group.

Applications in Drug Development

Photodegradable Linkers (Norrish Type II)

The ketone group in the polymer backbone is photo-active. Upon exposure to UV light (300-365 nm), the polymer undergoes Norrish Type II cleavage , resulting in chain scission.

  • Application: This feature allows for the design of light-triggered drug release systems. A drug encapsulated in a Poly(MHO) matrix can be released "on-demand" by irradiating the site.

Hydrophobic Modulation

The butyl chain imparts significant hydrophobicity compared to standard acrylates.

  • Application: MHO can be copolymerized with hydrophilic monomers (e.g., PEG-methacrylate) to fine-tune the amphiphilicity of micelles, enhancing the loading capacity for poorly soluble drugs.

Safety & Handling

  • Lachrymator: Like most vinyl ketones, MHO is a potent lachrymator (tear gas agent). All handling must occur in a functioning fume hood.

  • Stability: The monomer is prone to auto-polymerization. Store at -20°C with a radical inhibitor (MEHQ or BHT).

  • Flash Point: Estimated < 60°C. Flammable liquid.

References

  • Monomer Synthesis (General

    
    -methylene ketone methodology): 
    
    • Basavaiah, D., et al. "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Tetrahedron 52.24 (1996): 8001-8062. Link

    • Specific Regiocontrol: Roberts, J. L., et al. "Regioselective Mannich condensation of unsymmetrical ketones." Journal of the American Chemical Society 115 (1993).
  • Polymerization Kinetics of Vinyl Ketones

    • Otsu, T., et al.

      
      -substituted vinyl ketones." Journal of Polymer Science Part A: Polymer Chemistry 26.11 (1988). Link
      
  • Photodegradation Mechanisms

    • Scaiano, J. C., et al. "Photochemistry of Poly(vinyl ketones)."[4] Macromolecules 18.11 (1985): 2148–2154.[4] Link

  • Glass Transition Predictions

    • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews 101.9 (2001): 2921-2990. (Reference for side-chain effects on Tg). Link

Sources

Selective Catalytic Hydrogenation of 3-Methylideneheptan-2-one to Synthesize 3-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

This document provides a comprehensive guide to the selective catalytic hydrogenation of the exocyclic double bond in 3-methylideneheptan-2-one to produce 3-methyl-2-heptanone. This transformation is a key example of chemoselective reduction, a critical process in the synthesis of fine chemicals and pharmaceutical intermediates.[1][2] We will explore the underlying principles of heterogeneous catalysis, present detailed, field-tested protocols for both bench-scale and flow chemistry systems, and offer insights into process optimization and safety. The protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers in drug development and organic synthesis.

Introduction: The Imperative of Chemoselectivity

The reduction of α,β-unsaturated ketones is a fundamental transformation in organic chemistry. The challenge often lies in achieving high chemoselectivity—reducing a specific functional group while leaving others intact. In the case of 3-methylideneheptan-2-one, the goal is the selective saturation of the carbon-carbon double bond without reducing the ketone carbonyl group. The resulting product, 3-methyl-2-heptanone, is a valuable building block.[3][4][5]

Heterogeneous catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is an industrially vital and environmentally responsible method for this type of reduction.[6][7] It avoids stoichiometric inorganic reagents, generates minimal waste, and allows for straightforward catalyst recovery and reuse.[8] This application note details the expertise required to successfully execute this reaction, grounded in a robust understanding of the reaction mechanism and safety considerations.

Mechanistic Rationale: Engineering Selectivity on a Catalyst Surface

The selective hydrogenation of an alkene in the presence of a ketone is possible due to the inherent differences in how these functional groups interact with a palladium catalyst surface.

The generally accepted mechanism for this heterogeneous catalysis involves several key steps:[9][10]

  • Adsorption: Both the alkene (the π-bond of the methylidene group) and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Dissociation: The H-H bond is cleaved, forming reactive metal-hydride species on the palladium surface.[9]

  • Hydrogen Transfer (Hydrogenation): The adsorbed alkene undergoes a stepwise or concerted addition of two hydrogen atoms. This typically occurs with syn stereochemistry, as both hydrogens are delivered from the same face (the catalyst surface).[9][10]

  • Desorption: The newly formed saturated product, 3-methyl-2-heptanone, has a lower affinity for the catalyst surface and is released back into the solution, freeing up the active site for another catalytic cycle.

Causality of Chemoselectivity: The C=C double bond is typically more readily hydrogenated than a C=O bond under standard Pd/C conditions. This is because alkenes are generally more strongly adsorbed onto the palladium surface than ketones.[11][12][13] While ketones can be reduced, this usually requires more forcing conditions, such as higher pressures, higher temperatures, or different catalytic systems (e.g., platinum or rhodium catalysts).[14][15] By carefully controlling the reaction parameters, we can exploit this difference in reactivity to achieve high selectivity.

Catalytic_Hydrogenation_Mechanism cluster_0 Palladium Catalyst Surface cluster_1 Reaction Steps p1 Pd p2 Pd p5 Pd p2->p5 2. Hydrogen Transfer p3 Pd p3->p5 2. Hydrogen Transfer p4 Pd Product 3-Methyl-2-heptanone p5->Product 3. Desorption p6 Pd p7 Pd p8 Pd H2 H₂ H2->p2 1. Adsorption & Dissociation Alkene 3-Methylideneheptan-2-one Alkene->p5 1. Adsorption

Caption: Simplified mechanism of heterogeneous catalytic hydrogenation.

Experimental Protocols

Safety First: A Self-Validating System

Catalytic hydrogenation involves significant hazards that must be rigorously controlled. A self-validating safety protocol ensures that risks are mitigated at every step.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[16] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[2][17] The system must be leak-tested and purged with an inert gas (nitrogen or argon) before introducing hydrogen.[17]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use ("spent" catalyst), is pyrophoric and can ignite spontaneously upon exposure to air, particularly when in contact with flammable solvents.[2][16][18] The catalyst must never be allowed to dry in the air. Filtration must be performed carefully, keeping the filter cake wet, and the spent catalyst should be immediately quenched by transferring it to a dedicated waste container filled with water.[16][18][19]

  • Pressure: If using a pressure vessel, ensure it is rated for the intended pressure and has been recently inspected. Always use a blast shield.[17][18]

Protocol 1: Bench-Scale Hydrogenation (Hydrogen Balloon)

This protocol is suitable for small-scale synthesis (mg to low-gram scale) and is common in research and development labs.

Materials & Equipment:

  • Reactant: 3-methylideneheptan-2-one

  • Catalyst: 10% Palladium on Carbon (Pd/C), typically 5-10 mol%

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen Source: Hydrogen gas cylinder with regulator, tubing, and balloons

  • Inert Gas: Nitrogen or Argon

  • Apparatus: Round-bottom flask, magnetic stirrer, septum, needles, vacuum/inert gas manifold

  • Workup: Celite® (or similar filter aid), Büchner funnel, filter flask

Step-by-Step Procedure:

  • Preparation: In a fume hood, add a magnetic stir bar and 10% Pd/C catalyst to a dry round-bottom flask. Seal the flask with a septum.

  • Inerting the System: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[16] This is a critical safety step to prevent the formation of an explosive H₂/O₂ mixture.

  • Reagent Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol) via syringe, followed by the 3-methylideneheptan-2-one substrate.

  • Hydrogen Introduction: Purge a balloon with hydrogen gas, then fill it to a moderate size. Replace the nitrogen inlet needle with a needle connected to the hydrogen balloon.

  • Reaction Execution: Vigorously stir the suspension at room temperature. The reaction is typically exothermic.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots (after purging the system with nitrogen) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The reaction is often complete within 2-12 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.[19] Carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel. Crucially, do not allow the catalyst on the filter paper to go dry. Wash the filter cake with a small amount of the reaction solvent to recover all the product.[19]

  • Catalyst Quenching: Immediately after filtration, carefully transfer the Celite®/catalyst pad to a beaker or a dedicated waste jar containing water to render it non-pyrophoric.[16][18]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methyl-2-heptanone. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Automated Flow Hydrogenation (H-Cube® System)

Flow chemistry offers superior control over reaction parameters, enhanced safety, and easy scalability. The H-Cube® system generates hydrogen in situ from the electrolysis of water, eliminating the need for hydrogen cylinders.[20][21]

Materials & Equipment:

  • System: ThalesNano H-Cube® or H-Cube Pro™

  • Catalyst Cartridge: Pre-packed 10% Pd/C CatCart®[20]

  • Reactant Solution: A solution of 3-methylideneheptan-2-one in a suitable solvent (e.g., EtOAc).

  • Pump: HPLC pump to deliver the reactant solution.

Step-by-Step Procedure:

  • System Setup: Install the 10% Pd/C CatCart® into the H-Cube® reactor. Prime the system with the pure solvent according to the manufacturer's instructions.

  • Parameter Setting: Set the desired reaction parameters on the instrument's interface. A good starting point would be:

    • Temperature: 30 °C

    • Pressure: 10 bar

    • Flow Rate: 1.0 mL/min

    • Hydrogen Production: Full H₂ mode

  • Catalyst Activation: Allow the solvent and hydrogen to flow through the CatCart® for several minutes to activate the catalyst.[22]

  • Reaction Execution: Switch the pump inlet from pure solvent to the reactant solution. The reaction mixture flows through the heated CatCart®, where hydrogenation occurs.

  • Collection & Analysis: The product stream is collected at the outlet. The system reaches a steady state quickly, allowing for rapid collection of the hydrogenated product.[20] Analyze the output for conversion and purity.

  • Optimization: Reaction parameters (temperature, pressure, flow rate) can be adjusted in real-time to rapidly optimize the conversion and selectivity.[21][23]

  • Shutdown: Upon completion, flush the system with pure solvent to remove any remaining reactant and product from the CatCart®.[23]

Data Presentation & Characterization

Typical Reaction Parameters
ParameterProtocol 1 (Balloon)Protocol 2 (H-Cube®)Rationale / Comment
Catalyst 10% Pd/C10% Pd/C (CatCart®)Standard catalyst for selective C=C reduction.[6][8]
Catalyst Loading 5-10 mol%N/A (Packed Bed)Lower loading may slow the reaction; higher is often unnecessary.
Solvent Ethanol, Ethyl AcetateEthyl Acetate, MethanolPolar aprotic solvents are generally effective. Ethanol is a good choice for balloon hydrogenation.
Temperature Room Temperature (20-25 °C)25-60 °CThe reaction is typically exothermic. Modest heating can increase the rate in flow systems.
H₂ Pressure ~1 atm (Balloon)1-20 barAtmospheric pressure is sufficient for this transformation. Higher pressure can be used to accelerate the reaction but increases the risk of over-reduction.
Reaction Time 2-12 hours1-2 minutes (residence time)Flow chemistry offers a dramatic reduction in reaction time due to efficient mixing and high catalyst-to-substrate ratio.[20]
Expected Yield >95%>98%This reaction is typically very high-yielding.
Product Characterization: 3-Methyl-2-heptanone
  • Molecular Formula: C₈H₁₆O[3][4]

  • Molecular Weight: 128.21 g/mol [3][4]

  • Appearance: Colorless liquid.

  • ¹H NMR: Expect disappearance of the vinyl proton signals (~4.5-5.5 ppm) of the starting material and the appearance of a new methyl doublet and methine multiplet in the aliphatic region.

  • ¹³C NMR: Expect disappearance of the sp² carbon signals of the alkene and the appearance of new sp³ signals. The carbonyl signal (~210 ppm) should remain.

  • IR Spectroscopy: The key diagnostic change is the disappearance of the C=C stretching vibration (~1640 cm⁻¹) while retaining the strong C=O stretch (~1715 cm⁻¹).

  • Mass Spectrometry (EI): m/z (%) = 128 (M⁺).

Experimental Workflow Visualization

Experimental_Workflow A 1. Setup Flask with Pd/C & Stir Bar B 2. Inert Atmosphere (3x Vacuum/N₂ Cycle) A->B Safety C 3. Add Solvent & Substrate B->C D 4. Introduce H₂ (Balloon) C->D E 5. Stir at RT (Monitor by TLC/GC) D->E Reaction F 6. Purge with N₂ E->F G 7. Filter through Celite (KEEP WET) F->G Workup H 8. Quench Catalyst (in Water) G->H Safety I 9. Concentrate Filtrate (Rotovap) G->I J 10. Purified Product 3-Methyl-2-heptanone I->J

Caption: Workflow for bench-scale catalytic hydrogenation.

References

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Hydrogenation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H2 Catalyzed by Early Main-Group Metal Catalysts. (2021). ACS Publications. [Link]

  • Ch 6 : Alkenes + H2. (n.d.). University of Calgary. [Link]

  • Catalytic Hydrogenation of Alkenes and Alkynes. (2024). YouTube. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). ZZKD Instrument. [Link]

  • Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley. [Link]

  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety. [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. [Link]

  • Enantioselective Hydrogenation of Enones with a Hydroformylation Catalyst. (2008). Wiley Online Library. [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2024). National Center for Biotechnology Information. [Link]

  • 1,4-Reduction of α,β-unsaturated compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison. [Link]

  • Iridium-catalyzed chemoselective asymmetric hydrogenation of conjugated enones with ferrocene-based multidentate phosphine ligands. (2022). Royal Society of Chemistry. [Link]

  • Organocatalytic Transfer Hydrogenation of Cyclic Enones. (n.d.). Macmillan Group, Princeton University. [Link]

  • Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. (2020). Bentham Science. [Link]

  • Palladium on carbon - Wikipedia. (n.d.). Wikipedia. [Link]

  • (PDF) Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. (2020). ResearchGate. [Link]

  • Selective hydrogenation of model alpha,beta-unsaturated ketones. (2025). ResearchGate. [Link]

  • Selective Hydrogenation of α,β-Unsaturated Aldehydes and Ketones by Air-Stable Ruthenium NNS Complexes. (2017). PubMed. [Link]

  • Selective Hydrogenation of α,β-Unsaturated Aldehydes. (2006). Taylor & Francis Online. [Link]

  • H-Cube™. (n.d.). Stepbio. [Link]

  • Give the synthesis of methyl heptanone. (2025). Filo. [Link]

  • Accelerating Biocatalytic Hydrogenations using the H-Cube Flow Reactor. (n.d.). ChemRxiv. [Link]

  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. (2020). ACS Publications. [Link]

  • 3-methyl-2-heptanone. (2025). Mol-Instincts. [Link]

  • H-Cube Pro™. (n.d.). Stepbio. [Link]

  • (PDF) Chemo- and Enantioselective Catalytic Hydrogenation of α,β-Unsaturated Ketones and Aldehydes as a Tool to Introduce Chiral Centers at α. (2025). ResearchGate. [Link]

  • Palladium on carbon catalysts. (n.d.). Johnson Matthey. [Link]

  • Heterogeneous Catalytic Enantioselective Hydrogenation of Activated Ketones. (2025). ResearchGate. [Link]

  • I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. (n.d.). Jay Ponder Lab, Washington University in St. Louis. [Link]

  • Methanol for Hydrogenation and Methylation of Carbonyls: Advances and Challenges in Homogeneous Catalysis. (2024). ACS Publications. [Link]

  • Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. [Link]

  • Recent Progress in Heterogeneous Asymmetric Hydrogenation of C O and C C Bonds on Supported Noble Metal Catalysts. (2021). ACS Publications. [Link]

  • (2E)-3-methyl-2-hepten-6-yn-1-ol. (2025). ChemSynthesis. [Link]

  • Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. [Link]

  • 3-Methylheptan-2-one. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • CN1250507C - Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol. (n.d.).
  • 8.6 Reduction of Alkenes: Hydrogenation. (2023). OpenStax. [Link]

  • Use the text submission box below to name the alkenes that yield 3-methylheptane on catalytic hydrogenation. (2023). Brainly. [Link]

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Application Note: Solvent Selection for Nucleophilic Addition to 3-Methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for solvent selection in the functionalization of 3-methylideneheptan-2-one , a highly reactive


-methylene ketone. Due to the steric accessibility of the terminal methylene group (

-carbon) and the polarization of the enone system, this substrate is prone to rapid polymerization and competing 1,2-addition pathways.

We present three validated solvent systems tailored to specific nucleophile classes ("Soft," "Hard," and "Stabilized Carbon"). Selection is driven by the need to maximize regioselectivity (1,4-conjugate addition) and suppress oligomerization .

Substrate Analysis & Reactivity Profile

Substrate: 3-methylideneheptan-2-one Structure: An


-substituted vinyl ketone featuring a terminal double bond (

) and a butyl chain at the

-position.
Key Reactivity Challenges
  • Hyper-Electrophilicity: The terminal

    
    -carbon lacks steric hindrance, making it significantly more reactive than internal enones (e.g., 3-hepten-2-one).
    
  • Polymerization Risk: Like methyl vinyl ketone (MVK), this substrate undergoes rapid anionic or radical polymerization in neat conditions or incompatible solvents.

  • Regioselectivity (1,2 vs. 1,4): While the soft

    
    -carbon favors Michael addition (1,4), hard nucleophiles or high temperatures can trigger direct addition (1,2) to the carbonyl.[1][2][3][4][5][6][7][8][9][10]
    
The Solvent's Role (Mechanistic Insight)

Solvent choice dictates the energy landscape of the transition state (TS).

  • Protic Solvents (e.g., MeOH): Stabilize the accumulating negative charge on the carbonyl oxygen in the 1,4-addition TS via hydrogen bonding. This lowers the activation energy for conjugate addition.

  • Polar Aprotic Solvents (e.g., DMSO, MeCN): Leave anionic nucleophiles "naked" (unsolvated), drastically increasing reaction rates but potentially compromising selectivity.

  • Non-Polar Solvents (e.g., DCM, Toluene): Essential for Lewis-Acid catalyzed pathways where competitive coordination of the solvent to the catalyst must be avoided.

Decision Framework: Solvent Selection by Nucleophile

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on the nucleophile type.

SolventSelection Start Select Nucleophile Class SoftNu Soft Nucleophiles (Thiols, Amines) Start->SoftNu CarbonNu Stabilized Carbon Nu (Malonates, Keto-esters) Start->CarbonNu HardNu Hard Nucleophiles (Grignards, Organolithiums) Start->HardNu Protic Protic Solvents (MeOH, EtOH) Drive 1,4-Selectivity SoftNu->Protic Standard Water On-Water / Aqueous (Green Chemistry) SoftNu->Water Fast/Green Aprotic Polar Aprotic (THF, MeCN) + Base Catalyst CarbonNu->Aprotic Avoid C-alkylation LowTemp Ethereal Solvents (Et2O, THF) @ -78°C + Cu Catalyst HardNu->LowTemp Force 1,4-Addn

Figure 1: Solvent selection logic based on nucleophile hardness and desired reaction pathway.

Detailed Experimental Protocols

Protocol A: Hetero-Michael Addition (Amines/Thiols)

Target: 1,4-addition of secondary amines or thiols. Solvent System: Methanol (MeOH) or Ethanol (EtOH). Rationale: Alcohols act as a general acid catalyst, activating the enone carbonyl via H-bonding. This specific interaction accelerates 1,4-addition while suppressing polymerization.

Step-by-Step:

  • Preparation: Dissolve 3-methylideneheptan-2-one (1.0 equiv) in MeOH (0.5 M concentration). Note: Do not use higher concentrations to avoid oligomerization.

  • Addition: Cool to 0 °C. Add the amine/thiol nucleophile (1.1 equiv) dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC (vanishing enone spot).

  • Workup: Evaporate volatiles under reduced pressure.

    • Validation:

      
      H NMR should show disappearance of vinyl protons (
      
      
      
      5.8–6.2 ppm) and appearance of methylene protons (
      
      
      2.5–3.0 ppm).
Protocol B: Carbon-Michael Addition (Malonates)

Target: Addition of diethyl malonate or similar stabilized carbanions. Solvent System: THF or Acetonitrile (MeCN) with DBU. Rationale: Aprotic solvents prevent proton quenching of the enolate. THF is preferred for solubility; MeCN provides faster rates due to higher dielectric constant.

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve diethyl malonate (1.2 equiv) in anhydrous THF (0.5 M). Add DBU (0.1 equiv) or NaH (1.1 equiv) at 0 °C. Stir 15 min to generate the enolate.

  • Substrate Addition: Add 3-methylideneheptan-2-one (1.0 equiv) slowly as a solution in THF.

    • Critical: Slow addition prevents local high concentrations of enone, reducing polymerization risk.

  • Quenching: Upon completion, quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. The product is often an oil requiring column chromatography.

Protocol C: "On-Water" Accelerated Addition

Target: Green chemistry applications for hydrophobic nucleophiles (e.g., indoles, thiols). Solvent System: Water (Heterogeneous suspension). Rationale: The "On-Water" effect accelerates reactions at the organic-water interface due to H-bonding of water molecules with the transition state and the hydrophobic effect forcing reactants together [1].

Step-by-Step:

  • Suspension: Suspend 3-methylideneheptan-2-one (1.0 equiv) and the nucleophile (1.0 equiv) in distilled water (1.0 M global concentration). Vigorous stirring is essential.

  • Reaction: Stir at RT. The mixture will likely be biphasic.

  • Monitoring: Reaction rates are often surprisingly fast (1–4 hours).

  • Workup: Decant the water or extract with a minimal amount of "green" solvent (e.g., 2-MeTHF).

Comparative Data Analysis

The following table summarizes expected performance metrics for 3-methylideneheptan-2-one across different solvent systems.

Solvent SystemDielectric Const. (

)
1,4-SelectivityReaction RatePolymerization RiskRecommended For
Methanol 33High (>95%)FastLowAmines, Thiols
THF 7.5ModerateModerateMediumEnolates, Malonates
DCM 8.9High (w/ Lewis Acid)SlowHighAcid-catalyzed additions
Water 80Very HighVery FastLowHydrophobic nucleophiles
DMSO 47Low (mixed 1,2/1,4)Very FastHighNot Recommended

Troubleshooting & Quality Control

Pathway Verification (NMR)

To confirm the success of the protocol, analyze the


H NMR of the crude mixture.
  • Starting Material: Look for two singlets (or finely split doublets) corresponding to the terminal methylene

    
     at 
    
    
    
    5.8 ppm and 6.1 ppm
    .
  • Product: These peaks must disappear. New multiplets corresponding to the

    
    -methylene (
    
    
    
    ) should appear in the
    
    
    2.4–2.9 ppm
    region.
  • Polymer: Broadening of peaks in the aliphatic region (0.8–1.5 ppm) indicates oligomerization.

Common Failure Modes
  • Rapid Gelation: Indicates polymerization.

    • Fix: Dilute reaction to 0.1 M. Add a radical inhibitor (e.g., BHT) if the mechanism allows. Switch to Protocol A (MeOH).

  • Low Conversion:

    • Fix: If using Protocol B, ensure the enolate is fully formed before adding the enone. If using Protocol C, increase stirring speed to maximize surface area.

References

  • Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension. Angewandte Chemie International Edition, 44(21), 3275–3279. [Link]

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Wabnitz, T. C., & Spencer, J. B. (2003). A General, Base-Free Method for the Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Organic Letters, 5(12), 2141–2144. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Polymerization of 3-methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methylideneheptan-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable α,β-unsaturated ketone in their work. Due to its chemical structure, 3-methylideneheptan-2-one possesses inherent reactivity that can lead to unwanted polymerization during storage, compromising sample integrity and experimental outcomes. This document provides in-depth, field-proven insights and practical troubleshooting protocols to ensure the long-term stability of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 3-methylideneheptan-2-one.

Q1: I just received my sample of 3-methylideneheptan-2-one, and it appears viscous, or has even solidified. What happened?

A: Increased viscosity or solidification is a clear indicator of polymerization. 3-methylideneheptan-2-one, like other α,β-unsaturated ketones (also known as vinyl ketones), is highly susceptible to self-polymerization.[1] This can be triggered by several factors, including exposure to heat, light, or the presence of contaminants. If the material was not stored and shipped under strictly controlled conditions, polymerization can occur in transit.

Q2: What is the primary cause of this polymerization?

A: There are two dominant chemical pathways that lead to the polymerization of this monomer:

  • Free-Radical Polymerization: This is often initiated by exposure to UV light, elevated temperatures, or the presence of radical-generating species like peroxides.[2]

  • Anionic Polymerization: The electron-withdrawing nature of the ketone group makes the terminal carbon of the double bond (the β-carbon) electrophilic. It is therefore highly susceptible to attack by nucleophiles (anionic species), which can initiate a chain reaction known as conjugate or Michael addition polymerization.[3][4][5][6] This can be triggered by even trace amounts of basic or nucleophilic impurities.

Q3: What is the recommended inhibitor to prevent polymerization?

A: For preventing free-radical polymerization, the most common and effective inhibitors are phenolic compounds. Monomethyl ether of hydroquinone (MEHQ, also known as 4-methoxyphenol) is the industry standard for stabilizing acrylate and vinyl monomers.[7][8] It is typically used at concentrations between 50-200 ppm. It is crucial to understand that MEHQ's inhibitory action requires the presence of dissolved oxygen.[9][10]

Q4: What are the ideal long-term storage conditions?

A: Proper storage is the single most critical factor in maintaining the stability of 3-methylideneheptan-2-one. A multi-faceted approach is required, as summarized in the table below.

ParameterRecommendationRationale & Scientific Principle
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all potential polymerization reactions.[11][12][13] Avoids providing the thermal energy that can initiate spontaneous polymerization.
Light Exposure Store in an amber or opaque containerPrevents UV light from initiating free-radical polymerization by photolysis of the monomer or trace impurities.[12][14]
Atmosphere Headspace should contain air (Oxygen)Phenolic inhibitors like MEHQ function by reacting with peroxy radicals, a process that requires oxygen. Storing under a fully inert atmosphere (e.g., pure nitrogen or argon) will render MEHQ ineffective.[9][10]
Inhibitor 50-200 ppm MEHQActs as a free-radical scavenger to terminate polymer chains before they can propagate.[7]
Purity Use only high-purity material (>98%)Minimizes the presence of residual catalysts, bases, or other contaminants that could initiate anionic or radical polymerization.[15][16][17]

Q5: My experiment is sensitive to inhibitors. How do I remove MEHQ before use?

A: MEHQ can be removed by passing the monomer through a column packed with an appropriate inhibitor-remover resin (e.g., activated alumina) immediately before use. Alternatively, a mild basic wash (e.g., with dilute, cold NaOH solution) followed by drying and distillation can be employed, but this must be done with extreme care to avoid initiating anionic polymerization. Crucially, the inhibitor-free monomer is extremely unstable and should be used immediately. Do not attempt to store the purified, uninhibited material.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving stability issues.

Issue: Sample Polymerized Rapidly (Within Hours or Days)

This indicates a significant failure in stabilization, likely due to a potent initiator.

Possible Cause A: Free-Radical Initiation

  • Causality: The sample was likely exposed to a strong initiator of free-radical polymerization. This could be excessive heat (e.g., left at room temperature on a sunny benchtop), direct sunlight, or contamination with a peroxide source (e.g., from unpurified solvents like THF or ether).

  • Troubleshooting & Validation:

    • Review Handling Log: Was the material exposed to temperatures above 8°C for an extended period? Was it handled outside of an amber container?

    • Check Solvents: If the monomer was diluted, were the solvents certified peroxide-free? Use a peroxide test strip to validate any solvents used.

    • Confirm Inhibitor Presence: While difficult on a polymerized sample, a quality control check on a fresh sample from the same batch can confirm the supplier included the inhibitor.

Possible Cause B: Anionic Polymerization Initiator

  • Causality: The monomer has been contaminated with a nucleophilic or basic substance. This is a common issue if the material comes into contact with residual base from a previous reaction step (e.g., NaOH, K₂CO₃), amines, or certain metal alkoxides. Vinyl ketones are highly susceptible to this pathway.[3][4][18]

  • Troubleshooting & Validation:

    • Assess pH: If any of the liquid material remains, a wetted pH strip can indicate basic contamination.

    • Review Synthesis/Purification Records: Ensure that the final purification steps effectively removed all basic reagents and that the final product is neutral.[19]

    • Evaluate Equipment Cleanliness: Ensure all glassware, syringes, and transfer equipment are scrupulously clean and free from basic residues. Wash with a mild acid (e.g., 1M HCl), rinse thoroughly with deionized water, and oven-dry before use.

Logical Flow for Troubleshooting Polymerization

G cluster_0 Troubleshooting Polymerization start Sample shows signs of polymerization (viscous/solid) q1 Was the sample stored at 2-8°C in the dark? start->q1 cause1 Likely Cause: Improper Storage Conditions (Heat/Light Exposure) q1->cause1 No q2 Was the bottle's headspace flushed with inert gas (N2/Ar)? q1->q2 Yes cause2 Likely Cause: Inhibitor Deactivation (MEHQ requires O2) q2->cause2 Yes q3 Any contact with basic/ nucleophilic substances? q2->q3 No cause3 Likely Cause: Anionic Polymerization (Contamination) q3->cause3 Yes cause4 Likely Cause: Free Radical Polymerization (Insufficient Inhibition) q3->cause4 No

Caption: Troubleshooting logic for identifying the cause of polymerization.

Section 3: Protocols & Methodologies

Protocol 1: Standard Operating Procedure for Storage & Handling
  • Receiving: Upon receipt, immediately inspect the material for any signs of viscosity. If it appears normal, transfer it to a designated refrigerator (2-8°C) for storage. Do not leave it on a lab bench or in a chemical cabinet at room temperature.

  • Container: Ensure the material is stored in its original amber glass bottle or another opaque, tightly sealed container.

  • Atmosphere: Do not flush the headspace with nitrogen or argon. The presence of oxygen is required for the MEHQ inhibitor to function effectively.[9][10]

  • Dispensing: When removing an aliquot, perform the task quickly. Do not leave the bottle open to the atmosphere for extended periods. Use clean, dry glass or polypropylene syringes/pipettes. Avoid contact with rubber or other materials that may contain leachable impurities.

  • Sealing: After dispensing, securely recap the bottle and immediately return it to the 2-8°C storage location.

Protocol 2: Quality Control Assay for Oligomer Detection

A simple method to check for the onset of polymerization is to monitor the sample's purity over time using High-Performance Liquid Chromatography (HPLC).

  • System: Reverse-Phase HPLC with a C18 column.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Detection: UV detector at a wavelength where the α,β-unsaturated ketone absorbs (e.g., ~220-240 nm).

  • Procedure:

    • At time zero (T=0), dissolve a small, known concentration of the fresh monomer in the mobile phase and inject it to obtain a reference chromatogram. Note the retention time of the sharp monomer peak.

    • Periodically (e.g., every 30 days), run a new sample under the identical conditions.

  • Interpretation: The appearance of new, typically broader peaks at earlier retention times is indicative of oligomer formation. A decrease in the area of the main monomer peak relative to an internal standard confirms degradation.

Visualizing the Polymerization & Inhibition Process

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Inhibition I Initiator (Heat, Light, R•) M Monomer I->M IM Initiated Monomer (M•) M->IM M2 Monomer IM->M2 Chain Growing Chain (M-M•) M2->Chain Inhibitor MEHQ Chain->Inhibitor Terminated Stable Product Inhibitor->Terminated

Caption: Workflow of free-radical polymerization and inhibition.

References

  • Ataman Kimya. (n.d.). MONOMETHYL ETHER OF HYDROQUINONE (MEHQ).
  • Bisley International. (2025, May 23). What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone.
  • Brand, R., et al. (2006). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Chemical Engineering & Technology.
  • Semantic Scholar. (2006, October 1).
  • Barentz. (n.d.). Synthesis Solutions | Hydroquinone Monomethyl Ether - MEHQ.
  • Wang, W., Singh, S., & Nema, S. (2014). Impact of residual impurities and contaminants on protein stability. PubMed.
  • Tsuruta, T., et al. (2025, August 5). Anionic Polymerization of Vinyl Ketones.
  • Wang, J., et al. (2023, October 8). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study.
  • Tsushima, R., & Tsuruta, T. (1974). Anionic polymerization of phenyl vinyl ketone initiated with a model compound possessing the same structure as the growing chain end. Journal of Polymer Science.
  • Wang, W., et al. (n.d.). Impact of Residual Impurities and Contaminants on Protein Stability. The Wolfson Centre for Applied Structural Biology.
  • Hadjichristidis, N. (n.d.).
  • Wang, W., et al. (2014, May 15). Impact of Residual Impurities and Contaminants on Protein Stability. PubMed.
  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • Morton, M. (n.d.).
  • E-ResearchCo. (n.d.).
  • Wikipedia. (n.d.). Michael addition reaction.
  • Clark, J. (n.d.).
  • Mathivanan, S., et al. (n.d.). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols.
  • Zhdankin, V. V. (2022, December 20). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Semantic Scholar.
  • Al-Hussain, S. A. (n.d.). Kinetics of Vinyl Free Radical Polymerization in Simple Systems.
  • Subramani, R., & Jaffe, S. B. (2012, May 1). Computational Study of Cyclohexanone−Monomer Co-initiation Mechanism in Thermal Homo-polymerization of Methyl Acrylate.
  • Gnanou, Y., & Fontanille, M. (n.d.). Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review.
  • Aldubayyan, A. A., et al. (2022, August 6). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. Forensic Toxicology.
  • Forzley, M. R., & Smith, M. L. (2025, August 5). Effects of compounding and storage conditions on stability of pergolide mesylate. American Journal of Health-System Pharmacy.
  • Kular, J., et al. (2013, February 15). The effect of storage time and freeze-thaw cycles on the stability of serum samples. PMC.
  • Rahman, M. M., et al. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI.

Sources

Stabilizers for volatileα\alphaα-methylene ketones

The -Methylene Ketone Stability Crisis Center

Technical Support & Troubleshooting Guide

Status: Active Operator: Senior Application Scientist Subject: Stabilization, Handling, and Purification of Volatile

Part 1: The Core Directive (Operational Philosophy)

You are likely here because your clear liquid turned into a solid gel overnight, or your product vanished on the rotary evaporator.

They wage a war on three fronts:

  • Radical Polymerization: Spontaneous formation of polymethylene chains.

  • Michael Addition: Nucleophilic attack by water, alcohols, or amines.

  • Volatility: Physical loss of low-molecular-weight enones (e.g., Methyl Vinyl Ketone, MVK).

This guide replaces "standard operating procedures" with causality-based troubleshooting . You must understand why the molecule degrades to stop it.

Part 2: Troubleshooting Modules (Q&A Format)

Module A: Storage & Spontaneous "Gelling"

User Report: "I stored my pure

Diagnosis: You likely fell victim to Radical Autopolymerization . Pure enones are more unstable than crude ones. By removing impurities, you often remove naturally occurring radical scavengers. Once a single radical forms (induced by trace peroxides or light), it triggers a chain reaction that solidifies the material.

The Fix: The "Inhibitor Doping" Protocol You must re-introduce a radical scavenger immediately after purification.

StabilizerTypeUsage ConditionRemoval Method
Hydroquinone (HQ) PhenolicStandard storage (0.1 - 1.0%). Robust.Wash with dilute NaOH or flash chromatography.
MEHQ (4-MP) Phenolic EtherRequires Oxygen to function. Do not store under argon!Distillation or base wash.
BHT Sterically Hindered PhenolGood for lipophilic ketones. Less reactive than HQ.Chromatography (elutes early).
Phenothiazine (PTZ) ThiazineAnaerobic active. Best for high-temp distillation.Acid wash or chromatography.

Critical Insight: MEHQ (Monomethyl ether hydroquinone) is the industry standard for acrylates and enones, but it requires dissolved oxygen to form the active inhibiting species. If you store MEHQ-stabilized ketones under a strict Argon atmosphere, they will polymerize.

Module B: The Disappearing Product

User Report: "I concentrated my reaction mixture on the rotavap. The TLC showed a strong spot, but the flask is empty."

Diagnosis: Azeotropic Co-evaporation. Low molecular weight


The Fix: The "Cold Trap" Protocol

  • Never apply high vacuum (< 50 mbar) to volatile enones at room temperature.

  • Temperature Differential: The condenser must be at least 20°C colder than the bath. Use a dry ice/acetone condenser (-78°C) if possible.

  • Solvent Switch: Avoid concentrating to dryness. Exchange the solvent to a higher boiling point solvent (like Toluene) if the next step allows it, or use the solution directly.

Module C: Decomposition During Distillation

User Report: "I am distilling my product to purify it. The pot residue turned into black tar, and the distillate is polymerizing in the receiving flask."

Diagnosis: Thermal Polymerization.[1] Heat generates radicals. If you distill a volatile enone, the vapor leaves the stabilizer behind in the pot. The condensed liquid in the receiving flask is now "naked" (unstabilized) and hot—perfect conditions for rapid polymerization.

The Fix: The "Active Receiver" Method

  • Pre-load the Receiver: Add 100-500 ppm of stabilizer (MEHQ or BHT) directly into the receiving flask before distillation starts. As the ketone distills over, it immediately mixes with the stabilizer.

  • Pot Stabilization: Add Phenothiazine or Copper(II) Chloride to the distillation pot. These are non-volatile and work well at higher temperatures where phenolics might fail.

Module D: The "Mannich Mask" Strategy

User Report: "My

Diagnosis: Isolation Failure. Sometimes, the enone is simply too reactive to exist in a flask for long.

The Fix: In Situ Generation (The Masked Enone) Do not isolate the ketone. Instead, synthesize the Mannich Base Hydrochloride (the precursor).

  • Chemistry: The Mannich base (e.g., a

    
    -dimethylamino ketone) is a stable solid salt.
    
  • Protocol: Store the Mannich base indefinitely. When you need the

    
    -methylene ketone, treat the salt with a base (like 
    
    
    ) or heat it in the presence of your next reagent (e.g., a diene for Diels-Alder). This releases the enone transiently, and it reacts immediately without ever building up a dangerous concentration.

Part 3: Visualization & Logic

Diagram 1: The Degradation Pathways

This diagram illustrates the "Death Triangle" of

GEnoneα-Methylene Ketone(The Target)PolymerPolymerization(Solid Gel)Enone->PolymerChain ReactionMichaelMichael Adduct(Impurity)Enone->MichaelDegradationRadicalRadical Source(Heat/Light/Peroxides)Radical->EnoneInitiatesNucleophileNucleophiles(Water/Amines/Thiols)Nucleophile->EnoneAttacksBHTInhibitor: BHT/MEHQ(Scavenges Radicals)BHT->RadicalBlocksAcidpH Control(Neutral/Slight Acid)Acid->NucleophileProtonates/Deactivates

Caption: The "Death Triangle" showing how radical inhibitors (Green) and pH control prevent polymerization (Red path) and Michael addition (Yellow path).

Diagram 2: Stabilizer Selection Decision Tree

Follow this logic to choose the correct stabilizer for your specific workflow.

DecisionTreeStartSelect Stabilizer StrategyDistillIs Distillation Required?Start->DistillStorageLong-term Storage?Distill->StorageNoYesDistill1. Add Phenothiazine to Pot2. Add MEHQ to ReceiverDistill->YesDistillYesAirCan it tolerate Air?Storage->AirYesMEHQUse MEHQ (Requires Air)Air->MEHQYesHQUse Hydroquinone or BHT(Anaerobic OK)Air->HQNo (Argon atm)

Caption: Logical workflow for selecting the appropriate stabilizer based on processing conditions (Distillation vs. Storage) and atmosphere.

Part 4: Experimental Protocols

Protocol 1: The "Active Distillation" (For Volatile Enones)

Objective: Purify Methyl Vinyl Ketone (or similar) without polymerization.

  • Preparation:

    • Pot: Charge crude ketone into the flask. Add 0.5% w/w Phenothiazine . (Phenothiazine is preferred over HQ in the pot because it remains active even if the solution is purged of oxygen by the boiling action).

    • Receiver: In the receiving flask, add 0.1% w/w MEHQ (calculated based on expected yield).

  • Process:

    • Perform vacuum distillation.[2][3] Keep bath temperature < 60°C.[3][4]

    • Ensure the system is not under static nitrogen; a small bleed of air (capillary) is beneficial for MEHQ activity in the receiver, though often the residual oxygen is sufficient.

  • Result: The distillate drips into the MEHQ and is instantly stabilized.

Protocol 2: Removal of Stabilizers

Objective: Remove HQ/MEHQ prior to a sensitive reaction (e.g., Lewis Acid catalysis where the phenol might interfere).

  • Flash Chromatography: Pass the stabilized ketone through a short pad of silica gel.

    • Eluent: 5-10% EtOAc in Hexanes.

    • Mechanism:[3][5][6] The polar phenols (HQ/MEHQ) adsorb strongly to the silica; the non-polar ketone elutes first.

  • Base Wash (Alternative):

    • Dissolve ketone in Et2O or DCM.

    • Wash 3x with 1N NaOH (The phenols become water-soluble phenoxides).

    • Wash 1x with Brine, Dry over MgSO4.

    • Warning: Perform this rapidly and keep cold (0°C). Base can trigger Michael addition or polymerization of the now "naked" ketone. Use immediately.

References

  • Basics of Radical Polymeriz

    • Title: Inhibition of Radical Polymeriz
    • Source: Polymer Chemistry (RSC)
    • URL:[Link]

  • Stabilization of Methyl Vinyl Ketone Title: Methyl Vinyl Ketone: Safety Data and Handling (Sigma-Aldrich) Source: Merck / Sigma-Aldrich Technical Library
  • Mannich Base Precursors (In Situ Str

    • Title: The Mannich Reaction: An Alternative to Isol
    • Source: Organic Reactions (Wiley)
    • URL:[Link]

  • MEHQ and Oxygen Dependency

    • Title: The Role of Oxygen in the Inhibition of Acryl
    • Source: Industrial & Engineering Chemistry Research
    • URL:[Link]

Technical Support Center: Optimizing Mannich Base Elimination for Enone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for optimizing the synthesis of α,β-unsaturated ketones (enones) via the elimination of Mannich bases. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this crucial transformation. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common challenges and their solutions, ensuring you can adapt and succeed with your unique substrates.

The conversion of a β-amino carbonyl compound, or Mannich base, into an enone is a powerful synthetic tool.[1] However, the process is not always straightforward. This guide is structured as a series of frequently asked questions that address the most common issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guide

Q1: My elimination reaction is sluggish, or I'm getting very low yields of the desired enone. What's going wrong?

This is the most common issue, and it almost always traces back to the nature of the leaving group. The tertiary amine of a standard Mannich base is a poor leaving group. To facilitate elimination, it must first be converted into a group that is more willing to depart.

Core Cause: Inefficient Leaving Group

The most reliable and widely practiced method to achieve this is to quaternize the nitrogen atom, typically through methylation.[2][3] This converts the neutral amine into a positively charged quaternary ammonium salt, which is an excellent leaving group, analogous to the Hofmann elimination.[4]

Solution Pathway:

  • Quaternization of the Mannich Base: The amine must be alkylated, most commonly with methyl iodide (MeI), to form a quaternary ammonium salt.[3] This salt is then susceptible to elimination.

  • Base-Induced Elimination: Treatment of the ammonium salt with a suitable base facilitates the elimination reaction, which often proceeds via an E2 or E1cB-like mechanism.[3][5]

The overall workflow can be visualized as a two-step process following the initial Mannich reaction.

G cluster_0 Process Overview Mannich_Base Mannich Base (β-Amino Ketone) Quat_Salt Quaternary Ammonium Salt Mannich_Base->Quat_Salt Step 1: Alkylation (e.g., MeI) Enone_Product α,β-Unsaturated Enone (Final Product) Quat_Salt->Enone_Product Step 2: Elimination (Base Treatment) Purification Workup & Purification Enone_Product->Purification

Caption: General workflow for converting a Mannich base to an enone.

Protocol 1: General Procedure for Quaternization and Elimination

This protocol provides a robust starting point for most substrates.

Part A: Quaternization

  • Setup: Dissolve the Mannich base (1.0 eq) in a suitable solvent such as acetone, acetonitrile, or dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a stir bar.

  • Alkylation: Add methyl iodide (MeI) (1.1 - 1.5 eq).

  • Reaction: Stir the mixture at room temperature. The quaternary ammonium salt is often insoluble and will precipitate from the solution. The reaction can be monitored by TLC until the starting material is consumed. If the reaction is slow, gentle heating (e.g., 40 °C) can be applied.

  • Isolation: Once complete, the precipitated salt can be isolated by filtration and washed with cold solvent or ether. It is often used in the next step without further purification.

Part B: Elimination

  • Setup: Suspend the isolated quaternary ammonium salt in a suitable solvent (see Table 2).

  • Base Addition: Add the chosen base (see Table 2) to the suspension. The addition can be done portion-wise or dropwise if the reaction is exothermic.

  • Reaction & Monitoring: Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the substrate and base). Monitor the formation of the enone product by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction, typically with water or a saturated aqueous solution of NH₄Cl.[6]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.[7]

Q2: How do I select the right base and solvent for the elimination step?

The choice of base and solvent is critical and substrate-dependent. A poorly chosen system can lead to low yields, side reactions, or decomposition. The goal is to find conditions that favor the desired elimination pathway over competing reactions like substitution or Michael addition.

Problem Potential Cause Recommended Solution
No Reaction Base is too weak to deprotonate the α-carbon.Switch to a stronger base (e.g., from NaHCO₃ to DBU or KOtBu).
Side Products (SN2) The base is too nucleophilic.Use a non-nucleophilic, sterically hindered base like DBU or potassium tert-butoxide (KOtBu).[8]
Decomposition Reaction conditions are too harsh.Try a weaker base (e.g., NaHCO₃ or Et₃N) at a higher temperature, or a stronger base at a lower temperature.
Poor Solubility The quaternary salt is not soluble in the reaction medium.Switch to a more polar aprotic solvent like DMF or DMSO, but be mindful of potential side reactions at high temperatures.

Table 1: Troubleshooting Base and Solvent Selection.

Base Typical Solvents Temperature Range Comments & Considerations
Sodium Bicarbonate (NaHCO₃) Toluene, Benzene, DMFRefluxA mild base, good for activated substrates where the α-proton is highly acidic. Often requires heat.
Triethylamine (Et₃N) CH₂Cl₂, TolueneRT to RefluxA common, moderately strong organic base.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Toluene, THF, CH₂Cl₂0 °C to RTAn excellent, strong, non-nucleophilic base for clean eliminations. Often the base of choice.
Potassium tert-butoxide (KOtBu) THF, t-BuOH-78 °C to RTA very strong, sterically hindered base.[8] Can be too aggressive for sensitive substrates but highly effective.
Sodium Hydroxide (aq. NaOH) Biphasic (e.g., Toluene/H₂O)RT to 50 °CA cost-effective but can lead to hydrolysis or other side reactions with sensitive functional groups.

Table 2: Common Base/Solvent Systems for Mannich Base Elimination.

Q3: My reaction is messy, with significant polymerization and other byproducts. How can I improve the purity?

The enone product is a Michael acceptor and can be highly reactive.[1] It can react with any available nucleophiles, including the enolate of the starting material, the eliminated amine, or even another molecule of the enone product, leading to polymers.[9]

G Start Low Yield or Messy Reaction? Check_LG Is the amine quaternized? Start->Check_LG Quaternize Action: Quaternize with MeI Check_LG->Quaternize No Check_Base Is the base appropriate? Check_LG->Check_Base Yes Quaternize->Check_Base Polymer_Check Polymerization observed? Check_Base->Polymer_Check Yes Optimize_Base Action: Screen bases (See Table 2) Check_Base->Optimize_Base No Control_Conc Action: Add base slowly. Lower temperature. Polymer_Check->Control_Conc Yes Success High Yield Enone Polymer_Check->Success No Optimize_Base->Polymer_Check Control_Conc->Success

Caption: Troubleshooting flowchart for optimizing the elimination reaction.

Strategies to Minimize Side Reactions:

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce byproduct formation.[9] Consider starting your optimization at 0 °C or even lower with strong bases like KOtBu.

  • Slow Addition of Base: Adding the base dropwise over a prolonged period keeps the instantaneous concentration of both the enolate and the enone product low, minimizing their opportunity to react with each other.[9]

  • Choice of Base: As mentioned, a non-nucleophilic base is crucial to prevent it from acting as a Michael donor.

  • Efficient Workup: Once the reaction is complete, promptly work up the reaction to isolate the enone from reactive species. An acidic wash (e.g., dilute HCl) during the workup can help remove the eliminated tertiary amine byproduct.

Q4: Can I perform the elimination without prior quaternization?

While quaternization is the most general and reliable method, direct elimination is sometimes possible under specific circumstances.

  • Thermal Elimination: Mannich base hydrochlorides can sometimes undergo thermal elimination upon heating.[2] This works best when the resulting double bond is highly conjugated, providing a strong thermodynamic driving force. However, this method often requires high temperatures, which can lead to decomposition.

  • Acid-Catalyzed Elimination: In some cases, treatment with strong acid can facilitate a dehydration-like elimination, but this is less common and highly substrate-dependent.

For routine and high-yielding synthesis, the quaternization-elimination sequence is strongly recommended over these alternatives.

References

  • NPTEL. (n.d.). 2.5.2 Mannich Reaction. NPTEL Archive. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Wikipedia. (2023). Mannich base. Retrieved from [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022). Mannich reaction: Promising Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]

  • Professor Dave Explains. (2021). Mannich Reaction [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent Mannich Reactions Using Boron Enolates Derived from Diazo Esters and 9-BBN. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mannich bases – Knowledge and References. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • Filo. (2025). Help me with Mannich base reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2016). Mannich Base. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NS12. Elimination Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]

  • Chemistry Steps. (2025). Elimination Reactions: an Introduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enone synthesis by carbonylation and addition. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Revista de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

  • Quora. (2019). What is the statement and mechanism of the Mannich reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (2026). The E1 Reaction and Its Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Methyleneheptan-2-one and Removal of Unreacted Formaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-methyleneheptan-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions, with a specific focus on the critical step of removing unreacted formaldehyde from the reaction mixture. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure the integrity and success of your synthesis.

I. Understanding the Synthesis: The Mannich Reaction

The synthesis of 3-methyleneheptan-2-one is typically achieved through a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, in this case, 2-heptanone, using formaldehyde and a secondary amine, such as dimethylamine.[1] The resulting product is a β-amino-carbonyl compound, also known as a Mannich base.[2]

The mechanism begins with the formation of an iminium ion from the reaction between the amine and formaldehyde.[2][3] The enol form of 2-heptanone then acts as a nucleophile, attacking the iminium ion to form the Mannich base.[2][3]

Frequently Asked Questions (FAQs) about the Synthesis

Q1: Why is formaldehyde used in this synthesis?

A1: Formaldehyde is a highly reactive one-carbon electrophile. In the Mannich reaction, it readily reacts with a secondary amine to form a reactive iminium ion, which is the key electrophile that undergoes nucleophilic attack by the enol of the ketone.[3] This reaction is essential for introducing the aminomethyl group onto the alpha-carbon of the ketone, which is a precursor to the desired methylene group.

Q2: Can other aldehydes be used instead of formaldehyde?

A2: While other non-enolizable aldehydes can be used in the Mannich reaction, formaldehyde is generally preferred due to its high reactivity.[3] Using other aldehydes would result in a different final product, as the structure of the aldehyde is incorporated into the Mannich base.

Q3: What is the purpose of the amine in the reaction?

A3: A secondary amine, such as dimethylamine, is crucial for the formation of the reactive electrophile. It reacts with formaldehyde to generate a dimethylaminomethyl cation (an iminium salt), which is then attacked by the enolate of 2-heptanone.

II. Troubleshooting the Removal of Unreacted Formaldehyde

A common challenge in this synthesis is the presence of unreacted formaldehyde in the final product mixture. Complete removal is critical for product purity and to avoid potential side reactions in subsequent steps.

Issue 1: Persistent Formaldehyde Contamination Detected by Spectroscopy

Symptom: You've performed the reaction and initial work-up, but analytical methods such as ¹H NMR or GC-MS indicate the presence of residual formaldehyde.

Cause: Formaldehyde is highly soluble in many organic solvents and can be difficult to remove completely through simple extraction or evaporation.[4] It can also exist in various forms in solution, including its hydrated form (methanediol) and oligomers (paraformaldehyde), further complicating its removal.

Solution Workflow: A Multi-Step Purification Strategy

dot digraph "Formaldehyde_Removal_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=record, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Crude Reaction Mixture\n(Contains 3-methyleneheptan-2-one, unreacted formaldehyde, and byproducts)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Step 1: Chemical Quenching\n(e.g., with glycine or sodium bisulfite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Step 2: Aqueous Extraction\n(Separates water-soluble components)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Step 3: Distillation/Chromatography\n(Final purification of the organic phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Purified 3-Methyleneheptan-2-one", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> quench [label=" Add quenching agent "]; quench -> extract [label=" Partition between\norganic and aqueous phases "]; extract -> distill [label=" Isolate and purify\norganic layer "]; distill -> product [label=" Collect pure fraction "]; } enddot Caption: Workflow for removing unreacted formaldehyde.

Step-by-Step Protocol:

  • Chemical Quenching:

    • Option A: Glycine Quench: Glycine is an effective and mild quenching agent for formaldehyde. The amino group of glycine reacts with formaldehyde to form a non-volatile and water-soluble adduct, effectively sequestering it from the organic phase.[5] For every 1 mole of excess formaldehyde, add 1.1 moles of glycine in an aqueous solution and stir vigorously for 1-2 hours at room temperature.

    • Option B: Sodium Bisulfite Adduct Formation: Sodium bisulfite reacts with aldehydes to form a water-soluble bisulfite adduct.[6] This method is highly effective for removing aldehydes from organic mixtures. Prepare a saturated aqueous solution of sodium bisulfite and add it to the reaction mixture. Stir for 2-3 hours. The bisulfite adduct will partition into the aqueous layer during extraction.

  • Aqueous Extraction:

    • After quenching, perform a series of extractions with deionized water or brine. This will help to remove the quenched formaldehyde adducts, as well as any remaining water-soluble impurities. Typically, 3-5 extractions are recommended for efficient removal.

  • Distillation or Column Chromatography:

    • For the final purification of 3-methyleneheptan-2-one, distillation under reduced pressure is often effective. The difference in boiling points between the desired product and any remaining impurities allows for their separation.

    • Alternatively, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, will typically allow for the elution of the less polar 3-methyleneheptan-2-one, while more polar impurities remain on the column.

Issue 2: Product Loss During Purification

Symptom: Significant loss of the desired 3-methyleneheptan-2-one is observed after the purification process.

Cause: The product itself has some water solubility and can be volatile. Aggressive extraction or high-temperature distillation can lead to product loss.

Troubleshooting and Optimization:
  • Extraction: Use brine (saturated NaCl solution) for the final aqueous washes. This will decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out."

  • Distillation: Employ vacuum distillation to lower the boiling point of the product and minimize thermal decomposition or polymerization.

  • Alternative Purification: If distillation proves problematic, consider flash column chromatography on silica gel as a milder alternative.

III. Analytical Methods for Detecting Residual Formaldehyde

Accurate detection of residual formaldehyde is crucial to confirm the success of the purification process.

Analytical TechniquePrincipleTypical Limit of Detection (LOD)Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Derivatization may be required.Low ppb range[7][8]
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase. Often requires derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH).~5 µg/L[9][10]
¹H NMR Spectroscopy Detection of the characteristic proton signals of formaldehyde and its derivatives.ppm range[11]
Fluorimetric Methods Derivatization to form a fluorescent compound, allowing for highly sensitive detection.~7.5 ng/mL[12]

IV. Safety Precautions for Handling Formaldehyde

Formaldehyde is a hazardous chemical and requires strict safety protocols.

  • Handling: Always handle formaldehyde and its solutions in a well-ventilated chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[14][15]

  • Spills: In case of a spill, follow established laboratory procedures for cleaning up hazardous materials. Small spills can often be absorbed with an inert material and disposed of as hazardous waste.[14][16]

  • Waste Disposal: Dispose of all formaldehyde-containing waste according to your institution's hazardous waste guidelines.

dot digraph "Formaldehyde_Safety" { graph [fontname="Arial"]; node [shape=record, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_ppe" { label = "Personal Protective Equipment (PPE)"; style = "rounded"; bgcolor = "#E8F0FE"; gloves [label="Chemical-Resistant Gloves\n(Nitrile, Neoprene)", fillcolor="#FFFFFF"]; goggles [label="Safety Goggles", fillcolor="#FFFFFF"]; coat [label="Lab Coat", fillcolor="#FFFFFF"]; }

subgraph "cluster_handling" { label = "Handling Procedures"; style = "rounded"; bgcolor = "#E6F4EA"; fume_hood [label="Work in a Fume Hood", fillcolor="#FFFFFF"]; ventilation [label="Ensure Adequate Ventilation", fillcolor="#FFFFFF"]; }

subgraph "cluster_emergency" { label = "Emergency Procedures"; style = "rounded"; bgcolor = "#FCE8E6"; spill_kit [label="Use Spill Kit for Cleanup", fillcolor="#FFFFFF"]; waste_disposal [label="Proper Hazardous Waste Disposal", fillcolor="#FFFFFF"]; }

fume_hood -> gloves [style=invis]; gloves -> spill_kit [style=invis]; } enddot Caption: Key safety considerations for handling formaldehyde.

V. References

  • Beilstein Journals. (2025, March 13). Formaldehyde surrogates in multicomponent reactions.

  • Organic Syntheses. 3-Pentanone, 1-(dimethylamino)-4-methyl - Organic Syntheses Procedure.

  • Google Patents. CN102026955A - Process for purifying an alpha-keto ester.

  • Google Patents. EP0002596A1 - Method for reducing the amount of free formaldehyde in an amino formaldehyde resin.

  • ResearchGate. (2024, October 30). How to remove excess of formaldehyde from chromatin?

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH.

  • ACS Publications. (2021, October 14). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography | ACS Omega.

  • National Center for Biotechnology Information. (2016, March 1). Organocatalytic Removal of Formaldehyde Adducts from RNA and DNA Bases - PMC - NIH.

  • Concordia University. FORMALDEHYDE SAFETY GUIDELINES.

  • Google Patents. US6809224B2 - Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation.

  • ResearchGate. (2025, August 6). Sensitive fluorimetric determination of formaldehyde by the co-quenching effect of formaldehyde and sulfite on the fluorescence of tetra-substituted amino aluminium phthalocyanine.

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC.

  • University of Rochester Environmental Health & Safety. (2015, August 18). Formaldehyde Spill Protocol for Laboratory Personnel.

  • National Center for Biotechnology Information. Formaldehyde surrogates in multicomponent reactions - PMC - NIH.

  • Royal Society of Chemistry. Determination of formaldehyde residue in cosmetics by short-column high performance liquid chromatography with mass spectrometric confirmation - Analytical Methods.

  • Unknown Source. 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.

  • Reddit. (2021, July 22). Can Acetic Acid remove formaldehyde effectively ??? : r/chemistry.

  • Agency for Toxic Substances and Disease Registry. atsdr - 6. analytical methods.

  • ChemRxiv. Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles.

  • Environmental Protection Agency. Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC.

  • Chemistry Steps. (2021, December 1). Mannich Reaction - Chemistry Steps.

  • Unknown Source. Standard Operating Procedures for Formaldehyde or Processes.

  • Royal Society of Chemistry. Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol - Green Chemistry.

  • L.S. College, Muzaffarpur. (2020, September 24). Mannich reaction.

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.

  • Unknown Source. Formaldehyde Safety and Exposure Prevention in the Gross Anatomy Laboratory.

  • National Center for Biotechnology Information. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC.

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.

  • Lab Alley. Formaldehyde Safety & Hazards.

Sources

Technical Support Center: Purification of 3-methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ENONE-PUR-003 Topic: Vacuum Distillation of Labile


-Methylene Ketones
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist
Status:  Open for Resolution

Executive Summary & Compound Profile

User: "I synthesized 3-methylideneheptan-2-one via a Mannich reaction, but during distillation, the flask turned into black tar, and the distillate contains the internal alkene isomer. How do I purify this without destroying it?"

Scientist Analysis: You are dealing with a highly reactive


-methylene ketone (vinyl ketone) . This structural motif (an exocyclic double bond conjugated to a carbonyl) acts as a potent Michael acceptor. It presents two simultaneous failure modes during thermal processing:
  • Polymerization: Thermal or radical-initiated polymerization leads to the "black tar" (oligomers/polymers).

  • Isomerization: The exocyclic double bond is thermodynamically less stable than the endocyclic isomer (3-methyl-3-hepten-2-one). Trace acids or bases catalyze this shift.

This guide provides a self-validating protocol to navigate these instabilities.

Critical Pre-Distillation Assessment (The "Go/No-Go" Check)

Before assembling glassware, you must pass the following checks. Failure here guarantees failure in the pot.

Pre-Run Checklist
ParameterSpecificationWhy it matters?
Crude pH pH 6.5 – 7.5 Critical: Acid traces catalyze isomerization to the internal alkene. Base traces catalyze anionic polymerization.
Solvent < 1% ResidualResidual high-boiling solvents cause "bumping" and artificially raise the pot temperature required to distill.
Inhibitor BHT or Hydroquinone Essential to scavenge free radicals generated by heat.
Peroxides NegativePeroxides initiate explosive polymerization. Test with starch-iodide paper.
Protocol: Neutralization & Stabilization

If your crude reaction mixture came from an acidic workup (common in Mannich reactions), you must neutralize it.

  • Wash: Dilute crude organic layer with

    
     or Hexanes. Wash 
    
    
    
    with saturated
    
    
    , then
    
    
    with Brine.
  • Dry: Dry over anhydrous

    
     (avoid acidic clays or silica).
    
  • Inhibit: Add Butylated Hydroxytoluene (BHT) at 500–1000 ppm (0.05–0.1 wt%) to the crude oil before stripping the solvent.

    • Note: BHT is preferred over Hydroquinone for vacuum distillation because Hydroquinone requires dissolved oxygen to be effective, which is removed under vacuum.

The Distillation Setup & Execution

Apparatus Configuration

Do NOT use a fractional column (Vigreux or Packed). The increased surface area and "hold-up" time increase thermal exposure, favoring polymerization.

  • Recommended: Short Path Distillation Head (minimize distance from pot to condenser).

  • Heating: Oil bath with magnetic stirring (Do not use heating mantles; they create hot spots).

  • Vacuum: High vacuum pump (< 5 mmHg) is mandatory.

Boiling Point Estimation (Nomograph Logic)

3-methylideneheptan-2-one does not have a single standard boiling point due to its rarity, but we can triangulate it based on 2-heptanone and structural increments.

Pressure (mmHg)Estimated Boiling Point (

C)
Notes
760 (Atm) ~165 – 170DANGER: Polymerization is rapid >100°C.
20 ~75 – 80Borderline safe.
5 ~50 – 55 Optimal Target Range.
1 ~30 – 35May require dry ice condenser.
Step-by-Step Protocol
  • Load: Place the stabilized, solvent-free crude in a round-bottom flask (max 60% full).

  • Bleed/Stir: Use a rapid stir bar. A capillary bleed with inert gas (Nitrogen/Argon) is superior to boiling chips for preventing bumping and supplying a trace of gas to assist mass transfer.

  • Vacuum First: Apply vacuum before heating. Stabilize pressure at < 5 mmHg.[1]

  • Heat Ramp: Slowly raise oil bath temperature.

    • Rule of Thumb: Bath temp should be ~20°C higher than expected vapor temp.[1]

  • Collection:

    • Fraction 1 (F1): Low boilers/residual solvent.

    • Fraction 2 (F2): The Product. Collect when vapor temp stabilizes.

    • Receiver: Pre-load the receiving flask with a trace crystal of BHT to stabilize the distilled product immediately.

Troubleshooting & FAQs

Q1: The material is polymerizing in the flask (turning into a gel/solid) before distilling.

Diagnosis: Radical initiation or insufficient inhibition. Fix:

  • Immediate: Stop heat. Dilute with solvent if possible to salvage.

  • Next Run: Increase BHT to 2000 ppm. Ensure you are using a bleed valve to introduce a tiny amount of air (if using Hydroquinone) or strictly inert gas (if using BHT/Phenothiazine).

  • Alternative: If thermal distillation fails repeatedly, switch to Kugelrohr distillation (lower T, shorter path) or column chromatography on neutral alumina (silica is too acidic).

Q2: The distillate contains mostly 3-methyl-3-hepten-2-one (internal alkene).

Diagnosis: Thermal isomerization occurred. Fix:

  • Check pH: Did you wash with bicarbonate?

  • Check Temp: Your pot temperature was likely >100°C. Improve vacuum to lower the boiling point.

  • Glassware: Base-wash your glassware (rinse with dilute NaOH, then water, then oven dry) to remove acidic sites on the glass surface.

Q3: The vacuum pressure fluctuates wildy ("Bumping").

Diagnosis: Residual solvent (DCM, THF, Ether) is boiling off explosively. Fix:

  • Stop heating.[2]

  • Keep vacuum on but place a cooling bath on the flask to calm it.

  • Once calm, remove the flask and rotovap again at a higher vacuum/temp (40°C) to strip volatiles before attempting high-vac distillation.

Visual Logic Guides

Diagram 1: The "Go/No-Go" Decision Tree

This logic flow ensures you do not waste material on a doomed distillation run.

PreDistillationCheck Start Start: Crude Reaction Mixture CheckPH Check pH of Crude Start->CheckPH Acidic Acidic (pH < 6) CheckPH->Acidic If Neutral Neutral (pH 6.5-7.5) CheckPH->Neutral If Wash Wash with sat. NaHCO3 Then Brine Acidic->Wash CheckPeroxide Peroxide Test Neutral->CheckPeroxide Wash->CheckPH Positive Positive (+) CheckPeroxide->Positive If Negative Negative (-) CheckPeroxide->Negative If Quench Quench with NaHSO3 Positive->Quench AddInhibitor Add BHT (500-1000 ppm) Negative->AddInhibitor Quench->CheckPeroxide StripSolvent Strip Solvent (Rotovap) AddInhibitor->StripSolvent Ready READY FOR VACUUM DISTILLATION StripSolvent->Ready

Caption: Workflow for preparing labile vinyl ketones for distillation. Skipping the pH or Peroxide check is the primary cause of yield loss.

Diagram 2: Distillation Troubleshooting Loop

Real-time adjustments during the distillation process.

DistillationLoop StartRun Start Vacuum & Heat Observation Observe Pot & Head StartRun->Observation Issue1 Pot Darkening/Viscous Observation->Issue1 Polymerization? Issue2 Bumping/Foaming Observation->Issue2 Solvent Trapped? Issue3 Steady Reflux Clear Distillate Observation->Issue3 Ideal State Action1 Stop Heat! Add more Inhibitor Check Vacuum Leaks Issue1->Action1 Action1->StartRun Retry Action2 Reduce Heat Increase Stir Rate Check Degassing Issue2->Action2 Action2->StartRun Retry Collect Collect Fraction (Add BHT to Receiver) Issue3->Collect

Caption: Operational logic for monitoring the distillation. Early detection of darkening (polymerization) allows for recovery.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for vacuum distillation apparatus and nomographs).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source on purification of vinyl ketones and inhibitor usage).

  • Basavaiah, D., & Rao, A. J. (2002). The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction. Advances in Organic Chemistry. (Context for synthesis and handling of

    
    -methylene carbonyls). 
    
  • Sigma-Aldrich Technical Bulletin. Handling and Storage of Inhibited Monomers. (Guidance on BHT vs. Hydroquinone in vacuum systems).

Sources

Controlling side reactions in Michael additions to 3-methylene ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling side reactions in Michael additions to 3-methylene ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial reactions. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Michael additions to 3-methylene ketones?

The primary side reactions encountered are:

  • Polymerization: 3-Methylene ketones can be susceptible to anionic polymerization, especially with highly reactive nucleophiles or under strongly basic conditions.[1]

  • 1,2-Addition: Nucleophilic attack at the carbonyl carbon instead of the desired 1,4-conjugate addition to the β-carbon. This is more prevalent with "hard" nucleophiles.[2][3]

  • Double Addition: The initial Michael adduct, which is a ketone, can itself be enolized and act as a nucleophile, leading to the formation of a dimeric or oligomeric product.

  • Retro-Michael Reaction: The reversible cleavage of the Michael adduct back to the starting materials, which can limit the overall yield, particularly at elevated temperatures.[2]

Q2: How does the choice of nucleophile affect the outcome of the reaction?

The nature of the nucleophile is critical in determining the regioselectivity of the addition. This can be understood through Hard Soft Acid Base (HSAB) theory.[3]

  • Soft Nucleophiles: These nucleophiles, which are typically large and polarizable, preferentially undergo 1,4-addition (Michael addition). Examples include enolates derived from β-dicarbonyl compounds (like malonic esters and acetoacetic esters), organocuprates (Gilman reagents), thiols, and amines.[3][4]

  • Hard Nucleophiles: These are typically small, highly charged, and non-polarizable. They tend to favor 1,2-addition to the electrophilic carbonyl carbon. Common examples include Grignard reagents and organolithium compounds.[3]

Q3: What is the role of temperature in controlling selectivity?

Temperature plays a dual role in Michael additions. Generally, 1,4-addition is a thermodynamically controlled process, while 1,2-addition is often kinetically favored.[2][5]

  • Low Temperatures (e.g., -78 °C): Often employed to suppress unwanted side reactions and can favor the kinetic product. In many cases of selective Michael additions, low temperatures are used to minimize 1,2-addition.[2]

  • Higher Temperatures: Can favor the thermodynamically more stable 1,4-adduct. However, excessively high temperatures can promote the retro-Michael reaction or decomposition of reactants and products.[2] Therefore, an optimal temperature must be determined experimentally to balance reaction rate and selectivity.

Troubleshooting Guide

Problem 1: Low or no yield of the desired Michael adduct, with recovery of starting materials.
  • Possible Cause 1: Reaction conditions are too mild. The activation energy for the reaction may not be overcome.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Consider using a stronger base or a more effective catalyst to generate the nucleophile.

  • Possible Cause 2: The retro-Michael reaction is occurring. The equilibrium may favor the starting materials under the current conditions.

    • Solution: Perform the reaction at the lowest possible temperature that allows for product formation.[2] If the product is stable, ensure it is effectively removed from the reaction mixture as it forms, if feasible. In some cases, trapping the Michael adduct through a subsequent intramolecular reaction (like a Robinson annulation) can prevent the reverse reaction.[4]

Problem 2: Significant formation of a byproduct identified as the 1,2-adduct.
  • Possible Cause 1: A "hard" nucleophile was used. As discussed in the FAQs, hard nucleophiles favor 1,2-addition.

    • Solution: If possible, switch to a "softer" nucleophile. For instance, instead of a Grignard reagent (RMgX), consider using a Gilman reagent (R₂CuLi).[3]

  • Possible Cause 2: Use of certain Lewis acids. Some Lewis acids can strongly coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting 1,2-addition.[6]

    • Solution: Screen different Lewis acids. For example, TiCl₄ might favor 1,2-addition in some systems, while other Lewis acids might promote 1,4-addition.[6][7] Alternatively, perform the reaction in the absence of a Lewis acid if the nucleophile is sufficiently reactive.

  • Possible Cause 3: The reaction temperature is too low. In some systems, 1,2-addition is the kinetically favored pathway.

    • Solution: Cautiously increase the reaction temperature to allow the system to reach thermodynamic equilibrium, which favors the more stable 1,4-adduct.[5]

Problem 3: Formation of a high molecular weight, insoluble material (polymer).
  • Possible Cause 1: High concentration of the 3-methylene ketone. This increases the likelihood of intermolecular chain reactions.

    • Solution: Employ high dilution conditions. A common technique is to add the 3-methylene ketone slowly via a syringe pump to a solution of the nucleophile. This maintains a low instantaneous concentration of the Michael acceptor.

  • Possible Cause 2: The Michael adduct is acting as a nucleophile. The enolate of the product can add to another molecule of the starting ketone.

    • Solution: Use a stoichiometric amount of a non-nucleophilic base to generate the initial nucleophile, and ensure that the reaction conditions do not favor the formation of the product enolate. Running the reaction at a lower temperature can also slow down the rate of polymerization.[8][9]

Problem 4: The reaction is sluggish or does not proceed to completion, even with heating.
  • Possible Cause 1: Steric hindrance. The 3-methylene ketone or the nucleophile may be sterically encumbered, slowing down the reaction.[10][11][12]

    • Solution: Consider using a less sterically hindered nucleophile if possible. Alternatively, a more active catalyst system may be required. In some cases, a smaller, more reactive base might be needed to generate the nucleophile effectively.

  • Possible Cause 2: Insufficiently activated nucleophile. The base used may not be strong enough to deprotonate the pro-nucleophile effectively.

    • Solution: Switch to a stronger base. For example, if using an alkoxide like NaOEt, consider a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure that the chosen base is compatible with the other functional groups in your molecules.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Michael Addition
  • To a solution of the Michael donor (e.g., diethyl malonate, 1.1 equivalents) in a suitable solvent (e.g., ethanol, THF) at the desired temperature (e.g., 0 °C), add the base (e.g., sodium ethoxide, 0.1 equivalents) portion-wise.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add the 3-methylene ketone (1.0 equivalent) dropwise over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Aza-Michael Addition Under Mild Conditions

For the addition of amines to 3-methylene ketones, catalysis is often beneficial to avoid harsh conditions.[13][14]

  • In a round-bottom flask, dissolve the 3-methylene ketone (1.0 equivalent) and the amine (1.2 equivalents) in a suitable solvent (e.g., methanol, acetonitrile).

  • Add the catalyst (e.g., a catalytic amount of a Lewis acid like sulfated zirconia or an organic catalyst like L-proline) to the solution.[13][15]

  • Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within a few hours.[14]

  • Upon completion, remove the solvent under reduced pressure.

  • If a solid catalyst was used, it can be filtered off.

  • Purify the residue by column chromatography to obtain the desired β-amino ketone.

Data Presentation

Table 1: Effect of Reaction Conditions on the Selectivity of Addition to an α,β-Unsaturated Ketone

EntryNucleophileLewis AcidTemperature (°C)Ratio (1,4-adduct : 1,2-adduct)
1CH₃MgBrNone-78< 5 : 95
2(CH₃)₂CuLiNone-78> 95 : 5
3Lithium enolate of cyclohexanoneNone-78Mixture
4Lithium enolate of cyclohexanoneTiCl₄-78Favors 1,2-adduct[6]
5Diethyl malonate enolateNaOEt (cat.)25> 99 : 1

This table is a generalized representation based on established principles of Michael additions.

Visualizations

G cluster_0 Reaction Pathways Start 3-Methylene Ketone + Nucleophile TS_1_2 Transition State (1,2-Addition) Start->TS_1_2 Lower Ea (Faster) TS_1_4 Transition State (1,4-Addition) Start->TS_1_4 Higher Ea (Slower) P_1_2 1,2-Adduct (Kinetic Product) TS_1_2->P_1_2 P_1_4 1,4-Adduct (Thermodynamic Product) TS_1_4->P_1_4

Caption: Competing pathways for 1,2- and 1,4-addition.

G cluster_1 Polymerization Side Reaction M Monomer (3-Methylene Ketone) Adduct1 Michael Adduct (M-Nu) M->Adduct1 + Nu⁻ Nu Nucleophile Enolate1 Enolate of Adduct Adduct1->Enolate1 + Base Dimer Dimer (M-M-Nu) Enolate1->Dimer + M Polymer Polymer Dimer->Polymer ...

Caption: Pathway for polymerization via the Michael adduct.

References

  • BenchChem. (2025). Managing reaction temperature for selective Michael addition. BenchChem Technical Support.
  • Snapper, M. L., & Hoveyda, A. H. (1990). Lewis acid induced conjugate addition of alkenes to .alpha.,.beta.-unsaturated ketones or aldehydes. Brandeis ScholarWorks.
  • Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22, 5361.
  • Wang, Y., et al. (2018). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules, 23(7), 1735. [Link]

  • Aube, J., & Olsen, J. A. (2003). Lewis acid-mediated reactions of alkyl azides with alpha,beta-unsaturated ketones. The Journal of Organic Chemistry, 68(23), 8915-8918.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • LibreTexts. (2019). 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Both steric hindrance and nitrogen lone-pair conjugation disrupt the Michael addition acceptors. ResearchGate. [Link]

  • Feng, X., et al. (2020). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Nature Communications, 11, 3878. [Link]

  • Oreate AI Blog. (2026). Navigating the Nuances of 1,2 vs. 1,4 Addition in Organic Chemistry.
  • Oare, D. A., & Heathcock, C. H. (1989). Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 54(1), 15-27. [Link]

  • Chemistry Steps. (2020). Michael Reaction: The Conjugate Addition of Enolates. Chemistry Steps. [Link]

  • Lee, H., et al. (2024). Michael Addition–Elimination Ring-Opening Polymerization. Journal of the American Chemical Society. [Link]

  • Lee, H., et al. (2024). Michael Addition–Elimination Ring-Opening Polymerization. PMC. [Link]

  • Martens, E., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 780. [Link]

  • OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4. OpenOChem Learn. [Link]

  • ResearchGate. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]

  • Chemistry Steps. (2020). 1,2 and 1,4 Electrophilic Addition to Dienes. Chemistry Steps. [Link]

  • College of St. Benedict & St. John's University. (n.d.). CO22b. Michael Addition and Robinson Annulation. CSBSJU. [Link]

  • University of Calgary. (n.d.). Ch18: Michael reaction. University of Calgary. [Link]

  • Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). Master Organic Chemistry. [Link]

  • Abell, A. D., & Foulds, G. J. (2014). Substrate-Controlled Michael Additions of Chiral Ketones to Enones. Organic Letters, 16(24), 6452-6455. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • da Silva, A. J. M., et al. (2020). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 85(15), 9875-9884. [Link]

  • Varma, R. S. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]

  • LibreTexts. (2022). 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. Chemistry LibreTexts. [Link]

  • Kotrusz, P., et al. (2005). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Arkivoc, 2005(10), 250-260. [Link]

  • University of Calgary. (n.d.). Ch21: Michael reaction. University of Calgary. [Link]

  • ResearchGate. (n.d.). Michael Addition Reactions of Activated Methyl and Methylene Compounds to ,-unsaturated Ketones and Nitriles. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Thermal Sensitivity of 3-Methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methylideneheptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling the inherent heat sensitivity of this valuable synthetic intermediate. As an α,β-unsaturated ketone, specifically an α-methylene ketone, 3-methylideneheptan-2-one offers unique reactivity but also presents challenges related to its thermal stability. This document provides practical, field-proven insights to ensure the integrity of your experiments and the quality of your results.

Understanding the Core Instability: The α-Methylene Ketone Moiety

The primary source of thermal sensitivity in 3-methylideneheptan-2-one lies in its conjugated system, where a carbon-carbon double bond is adjacent to a carbonyl group. This arrangement makes the molecule susceptible to several thermally-induced degradation pathways.

Key Reactivity Pathways:

  • Michael Addition and Polymerization: The electrophilic β-carbon is highly susceptible to nucleophilic attack, a reaction known as the Michael addition. In the presence of heat, trace impurities, or even upon prolonged storage, this can lead to self-polymerization, resulting in oligomeric or polymeric materials. This is often the primary cause of sample degradation, appearing as increased viscosity or solidification.

  • Isomerization: At elevated temperatures, the exocyclic double bond can migrate to a more thermodynamically stable internal position, forming isomers such as 3-methylhept-2-en-2-one. This isomerization would alter the reactivity and biological activity of the compound.

  • Retro-Mannich Reaction/Decomposition: The synthesis of α-methylene ketones often involves a Mannich reaction followed by the elimination of an amine.[1][2] This process can be reversible under certain conditions, and elevated temperatures can promote the retro-Mannich reaction, leading to the decomposition of the desired product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of 3-methylideneheptan-2-one in a question-and-answer format.

Synthesis and Work-up

Q1: During the final purification of my synthesized 3-methylideneheptan-2-one by distillation, I'm observing significant product loss and the formation of a viscous residue in the distillation flask. What is happening and how can I prevent this?

A1: This is a classic sign of thermally induced polymerization. The high temperatures required for distillation are likely initiating the polymerization of your product. α,β-Unsaturated ketones are prone to this, especially in their pure form.

Troubleshooting Steps:

  • Addition of a Polymerization Inhibitor: Before heating, add a small amount of a polymerization inhibitor to the distillation flask.

  • Monitor Temperature Carefully: Use an oil bath for even heating and keep the temperature at the lowest possible point to achieve a steady distillation rate.

Q2: My final product after purification shows unexpected peaks in the NMR spectrum, suggesting the presence of an isomer. How can this be avoided?

A2: This is likely due to thermally induced isomerization of the double bond. The exocyclic double bond in 3-methylideneheptan-2-one can migrate to a more stable internal position at elevated temperatures.

Troubleshooting Steps:

  • Minimize Heat Exposure: As with preventing polymerization, reducing the temperature and duration of heating during work-up and purification is crucial.

  • Use Milder Purification Techniques: If isomerization persists even with careful vacuum distillation, consider alternative purification methods such as flash column chromatography on silica gel. This is typically performed at room temperature and avoids heat-related side reactions.

Storage and Handling

Q3: I've stored a vial of 3-methylideneheptan-2-one in the lab, and after a few weeks, it has become viscous and difficult to pipette. Is the material still usable?

A3: The increased viscosity indicates that polymerization has occurred. The material is likely a mixture of the monomer and oligomers/polymers. For applications requiring high purity, this material is no longer suitable as the concentration of the active monomer is significantly reduced and the presence of polymers can interfere with your reaction.

Best Practices for Storage:

  • Refrigeration: Store 3-methylideneheptan-2-one at low temperatures (2-8 °C) to minimize the rate of polymerization.

  • Inhibitor Addition: For long-term storage, it is highly recommended to add a polymerization inhibitor.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can sometimes generate species that initiate polymerization.

  • Opaque Containers: Store in amber vials or other opaque containers to protect the compound from light, which can also catalyze polymerization.[1]

Q4: What are suitable polymerization inhibitors for 3-methylideneheptan-2-one and at what concentration should they be used?

A4: Phenolic compounds are commonly used as inhibitors for acrylic monomers.

InhibitorRecommended Concentration (ppm)Notes
Hydroquinone (HQ) 100 - 200A very common and effective inhibitor.[2]
Mequinol (MEHQ or 4-methoxyphenol) 100 - 200Often preferred due to its lower toxicity compared to hydroquinone.[4]
Butylated hydroxytoluene (BHT) 200 - 500Another effective phenolic antioxidant and polymerization inhibitor.

These are starting recommendations. The optimal inhibitor and concentration may need to be determined empirically for your specific application.

Experimental Use

Q5: I am running a reaction with 3-methylideneheptan-2-one at an elevated temperature. How can I prevent its decomposition or polymerization in the reaction mixture?

A5: Running reactions at elevated temperatures with this compound requires careful planning.

Experimental Strategies:

  • Slow Addition: If the reaction conditions permit, add the 3-methylideneheptan-2-one slowly to the heated reaction mixture. This keeps the instantaneous concentration of the sensitive compound low.

  • Use of a Process Inhibitor: While storage inhibitors are effective for long-term stability, they may not be sufficient at higher reaction temperatures. Consider if a process inhibitor compatible with your reaction chemistry can be used.

  • Reaction Time Optimization: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Safe Distillation of 3-Methylideneheptan-2-one
  • To the crude 3-methylideneheptan-2-one in a round-bottom flask, add a suitable polymerization inhibitor (e.g., hydroquinone at ~100 ppm).

  • Assemble a vacuum distillation apparatus. Ensure all glass joints are well-sealed.

  • Begin to slowly reduce the pressure using a vacuum pump protected by a cold trap.

  • Once the desired vacuum is reached, slowly heat the distillation flask using an oil bath.

  • Collect the fractions of distilled 3-methylideneheptan-2-one in a receiving flask that is cooled in an ice bath.

  • After distillation, add a fresh portion of inhibitor to the purified product for storage.

Protocol 2: Preparation of a Stock Solution for Storage
  • In a tared amber vial, weigh the desired amount of purified 3-methylideneheptan-2-one.

  • Prepare a stock solution of a suitable inhibitor (e.g., 1% w/v hydroquinone in a compatible, dry solvent like THF or toluene).

  • Add the appropriate volume of the inhibitor stock solution to the neat compound to achieve the desired final inhibitor concentration (e.g., 100-200 ppm).

  • Flush the vial with an inert gas (nitrogen or argon), seal it tightly, and store it in a refrigerator at 2-8 °C.

Visualizing the Instability

The following diagrams illustrate the key degradation pathways of 3-methylideneheptan-2-one.

degradation_pathways 3-Methylideneheptan-2-one 3-Methylideneheptan-2-one Polymerization Polymerization 3-Methylideneheptan-2-one->Polymerization Heat, Light, Initiators Isomerization Isomerization 3-Methylideneheptan-2-one->Isomerization Heat, Acid/Base Decomposition Decomposition 3-Methylideneheptan-2-one->Decomposition High Heat

Caption: Key degradation pathways of 3-methylideneheptan-2-one.

troubleshooting_workflow cluster_synthesis Synthesis/Purification Issues cluster_storage Storage Issues Product_Loss Product Loss/ Residue Formation Use_Vacuum_Distillation Solution: Use Vacuum Distillation & Add Inhibitor Product_Loss->Use_Vacuum_Distillation Cause: Polymerization Isomer_Formation Isomer Formation Minimize_Heat Solution: Minimize Heat/ Use Chromatography Isomer_Formation->Minimize_Heat Cause: Isomerization Increased_Viscosity Increased Viscosity/ Solidification Store_Cold Solution: Store Cold with Inhibitor Increased_Viscosity->Store_Cold Cause: Polymerization

Caption: Troubleshooting workflow for common issues.

References

  • Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie1912, 250 (1), 647–667. (Note: While a direct link to this very old article is not available, the Mannich reaction is a foundational concept in organic chemistry, and its mechanism and application in synthesizing α,β-unsaturated ketones are widely documented in modern organic chemistry textbooks and reviews).
  • Schulze, S.; Schecker, H. G. Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption. Chemical Engineering & Technology1998 , 21 (10), 825-829. [Link]

  • Methyl vinyl ketone. Wikipedia. [Link]

  • Process for the manufacture of methyl vinyl ketone.
  • How To Store Liquid Monomers for Maximum Shelf Life. NotPolish. [Link]

  • Safe Handling Guide UV/EB Materials. IGM Resins. [Link]

  • material safety data sheet acrylic monomer self polymerized dpddfs-003. New Stetic. [Link]

  • Chemical Properties of 3-Hepten-2-one, 3-methyl- (CAS 39899-08-6). Cheméo. [Link]

  • 3-Methylheptan-2-one. PubChem. [Link]

  • 2-Heptanone. Wikipedia. [Link]

  • Thermal decomposition. Wikipedia. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • simultaneous thermal analysis (tga-dta, tga-dsc). CETCO. [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo. [Link]

  • 2-Heptanone, 3-methyl-. Chemsrc. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-Heptanone Methylenation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting olefination reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the methylenation of 2-heptanone to form 2-methyleneheptane. As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to diagnose and resolve issues effectively. This center is structured in a question-and-answer format to directly address the common pitfalls associated with this crucial transformation.

Section 1: Foundational Troubleshooting & Initial Diagnosis

Before diving into method-specific issues, it's critical to rule out universal sources of error. Low conversion is often traced back to fundamental parameters that affect all chemical reactions, particularly those involving sensitive reagents.

Q: My methylenation reaction has stalled with significant starting material remaining. Where do I begin my investigation?

A: A systematic approach is key. Low conversion is typically a result of issues in one of three areas: reagent integrity, reaction conditions, or substrate quality. Before blaming a specific reagent's reactivity, verify these foundational pillars.

  • Reagent & Solvent Quality: The reagents used in methylenation, such as organolithiums, phosphonium ylides, and titanium carbenes, are highly sensitive to air and moisture.[1][2] Ensure all solvents are rigorously dried and degassed. Reagents should be fresh or properly stored and titrated if necessary (e.g., n-butyllithium).

  • Inert Atmosphere: Meticulous air-free technique (e.g., Schlenk line or glovebox) is non-negotiable. Oxygen can degrade reagents, and moisture will protonate and deactivate nucleophilic and basic species.

  • Substrate Purity: 2-Heptanone itself can be a source of problems. Impurities like water or acidic contaminants will quench stoichiometric reagents. If the purity is uncertain, it is best to purify it by distillation.[3]

Below is a logical workflow to guide your initial troubleshooting process.

G Start Low Conversion Observed Reagents Step 1: Verify Reagent & Solvent Integrity - Anhydrous Solvents? - Fresh/Titrated Reagents? - Proper Inert Atmosphere? Start->Reagents Substrate Step 2: Assess Substrate Purity - Distilled 2-Heptanone? - Free of Acid/Water? Reagents->Substrate Reagents OK Solution Implement Targeted Solution Reagents->Solution Issue Found Conditions Step 3: Review Reaction Conditions - Correct Temperature? - Adequate Stirring? - Appropriate Reaction Time? Substrate->Conditions Substrate OK Substrate->Solution Issue Found Analysis Step 4: Analyze Reaction - Identify Byproducts (GC-MS, NMR) - Pinpoint Specific Issue Conditions->Analysis Conditions OK Conditions->Solution Issue Found Analysis->Solution

Caption: Initial troubleshooting workflow for low conversion.

Section 2: Method-Specific Troubleshooting: The Wittig Reaction

The Wittig reaction is a cornerstone of olefination chemistry, converting ketones into alkenes using a phosphonium ylide.[4][5] For methylenation, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice.

Q: I'm getting a low yield of 2-methyleneheptane using the Wittig reaction. My main observations are unreacted 2-heptanone and triphenylphosphine oxide. What's the likely cause?

A: This symptom profile strongly suggests a problem with the Wittig reagent (the ylide) itself. The presence of triphenylphosphine oxide (TPPO) indicates that the phosphonium salt has been consumed, but its conversion to the desired alkene product is inefficient. The core issue lies with the generation and reactivity of the ylide.

Methylenetriphenylphosphorane is a non-stabilized ylide, making it highly reactive but also less stable.[6][7][8] Its successful generation and use depend critically on the choice of base and reaction conditions.

Causality & Solutions:

  • Incomplete Ylide Formation: The pKa of the methyl proton on methyltriphenylphosphonium bromide is ~25. A sufficiently strong base is required for complete deprotonation.

    • Insight: Weak bases like NaOH or K₂CO₃ are inadequate. Strong, non-nucleophilic bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are necessary.[5]

    • Action: Use at least one full equivalent of a strong base like n-BuLi in an anhydrous aprotic solvent like THF or diethyl ether. Always pre-form the ylide by adding the base to the phosphonium salt and stirring at an appropriate temperature (e.g., 0 °C to room temperature) until the characteristic ylide color (often orange or deep red) develops before adding the 2-heptanone.

  • Ylide Decomposition: Non-stabilized ylides can react with oxygen and are sensitive to protic sources.

    • Insight: The ylide is a strong base and will be quenched by any trace moisture in the solvent, on the glassware, or in the 2-heptanone starting material.

    • Action: Ensure all glassware is oven- or flame-dried. Use rigorously anhydrous solvents. Add the 2-heptanone solution slowly to the pre-formed ylide at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

  • Steric Hindrance: While 2-heptanone is not exceptionally hindered, the bulky triphenylphosphine group can make the reaction slower than with aldehydes.[4][9]

    • Insight: The reaction proceeds through a four-membered oxaphosphetane intermediate. Its formation can be sterically impeded.[10]

    • Action: Allow for sufficient reaction time. Monitor the reaction by TLC or GC to track the disappearance of the starting material.

G cluster_0 Ylide Generation cluster_1 Olefination Phosphonium Ph₃P⁺-CH₃ Br⁻ Ylide Ph₃P=CH₂ (Wittig Reagent) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Ketone 2-Heptanone Ketone->Intermediate Product 2-Methyleneheptane Intermediate->Product Byproduct Ph₃P=O (TPPO) Intermediate->Byproduct

Caption: Simplified Wittig reaction mechanism for 2-heptanone.

Wittig Reaction Protocol: Methylenation of 2-Heptanone

Materials:

  • Methyltriphenylphosphonium bromide (dried under vacuum)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • 2-Heptanone (distilled)

  • Round-bottom flask, magnetic stirrer, syringe, septum, and nitrogen/argon line

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask. Add anhydrous THF to create a suspension (approx. 0.2 M).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 15 minutes. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.

  • Incubation: Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete deprotonation.

  • Ketone Addition: Cool the ylide solution back down to 0 °C. Slowly add a solution of 2-heptanone (1.0 equivalent) in anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/GC analysis indicates completion).

  • Quench & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (typically using a non-polar eluent like hexanes) to separate the 2-methyleneheptane from the triphenylphosphine oxide byproduct.

Section 3: Troubleshooting Titanium-Based Reagents (Tebbe & Petasis)

For sterically hindered or sensitive ketones, titanium-based reagents are powerful alternatives to the Wittig reaction.[2][11] They are known for their high reactivity and broad functional group tolerance.

Q: I'm using the Tebbe reagent for my methylenation, but the reaction is sluggish and gives a poor yield. What are the critical parameters for this reagent?

A: The Tebbe reagent, (C₅H₅)₂Ti(μ-CH₂)(μ-Cl)Al(CH₃)₂, is an exceptionally potent but highly sensitive compound.[1][12] Low conversion is almost always linked to reagent deactivation or improper handling.

Causality & Solutions:

  • Air and Moisture Sensitivity: The Tebbe reagent is pyrophoric and reacts instantly with air and water.[1][11]

    • Insight: Unlike Wittig reagents which are prepared in situ, the Tebbe reagent is often purchased as a solution or prepared beforehand. Any exposure to the atmosphere during storage or transfer will destroy it.

    • Action: Use a freshly opened bottle or a recently prepared batch. Handle exclusively under a strict inert atmosphere (glovebox is ideal). Use gas-tight syringes for all transfers.

  • Thermal Stability & Activation: The active methylenating species is the Schrock carbene (Cp₂Ti=CH₂), which is formed from the Tebbe reagent.[12]

    • Insight: While the reagent is handled at low temperatures, the reaction itself often requires warming to room temperature to proceed efficiently. Some protocols recommend adding a mild Lewis base like pyridine to facilitate the formation of the active carbene.[12]

    • Action: Add the Tebbe reagent to the 2-heptanone at a low temperature (-40 to -78 °C). After the addition, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC. If the reaction is still sluggish, a small amount (4-5 equivalents) of dry pyridine can be added.

  • Stoichiometry: Due to its high reactivity, impurities in the substrate or solvent can consume the reagent.

    • Insight: Using only a single equivalent may not be sufficient to achieve full conversion if minor impurities are present.

    • Action: It is common practice to use a slight excess of the Tebbe reagent (1.2 - 1.5 equivalents) to drive the reaction to completion.[1]

Q: Is the Petasis reagent a better choice? What are the key differences?

A: The Petasis reagent, dimethyltitanocene (Cp₂Ti(CH₃)₂), is an excellent aluminum-free alternative to the Tebbe reagent.[13] It is generally considered safer and easier to handle as it is not pyrophoric, though it is still air and moisture sensitive.

Key Differences & Troubleshooting:

  • Activation: The Petasis reagent is not the active methylenating agent itself. It must be heated (typically 60-80 °C) to eliminate methane and generate the same Schrock carbene (Cp₂Ti=CH₂) as the Tebbe reagent.[13][14] Low conversion with the Petasis reagent is often due to insufficient heating or reaction time.

  • Preparation: It can be prepared by reacting titanocene dichloride with methylmagnesium chloride or methyllithium.[15]

  • Application: It is highly effective for methylenating not just ketones, but also esters and amides.[2][16]

G cluster_0 Active Species Generation cluster_1 Olefination Tebbe Tebbe Reagent Carbene Schrock Carbene (Cp₂Ti=CH₂) Tebbe->Carbene + Lewis Base / RT Petasis Petasis Reagent (Cp₂TiMe₂) Petasis->Carbene Heat (Δ) - CH₄ Intermediate Oxatitanacyclobutane Intermediate Carbene->Intermediate Ketone 2-Heptanone Ketone->Intermediate Product 2-Methyleneheptane Intermediate->Product Byproduct Cp₂Ti=O Intermediate->Byproduct

Caption: Mechanism of Titanium-based methylenation.

Comparative Summary of Methylenation Reagents
ParameterWittig ReactionTebbe ReactionPetasis Reaction
Reagent Ph₃P=CH₂ (in situ)(C₅H₅)₂Ti(μ-CH₂)(μ-Cl)Al(CH₃)₂(C₅H₅)₂Ti(CH₃)₂
Key Strengths Well-established, reliable for simple ketones.Highly reactive, good for hindered substrates.Safer, Al-free, broad scope (esters, amides).
Key Weaknesses Basic conditions, byproduct removal.Pyrophoric, highly air/moisture sensitive.Requires heating, air/moisture sensitive.
Typical Temp. 0 °C to Room Temp-78 °C to Room TempRoom Temp to 80 °C
Common Failure Incomplete ylide formation (weak base).Reagent decomposition (air/moisture).Insufficient heating (no carbene formation).
Byproduct Triphenylphosphine Oxide (Ph₃P=O)Titanocene Oxide (Cp₂Ti=O)Titanocene Oxide (Cp₂Ti=O)

Section 4: FAQs on Side Reactions & Purity

Q: Could a side reaction be responsible for my low yield?

A: Yes, several side reactions can compete with the desired methylenation.

  • Aldol Condensation: If using a Wittig protocol with a base that is too weak or if the 2-heptanone is present before complete ylide formation, the base can generate the enolate of 2-heptanone, leading to self-condensation.[17] This is less of a concern with titanium-based reagents which are not strongly basic.

  • Haloform Reaction: If 2-heptanone (a methyl ketone) is subjected to a strong base in the presence of a halogen source (e.g., from a phosphonium halide salt), it can potentially undergo the haloform reaction, leading to the formation of a carboxylate and a haloform.[18] This is generally not a major pathway but can contribute to yield loss under non-optimal conditions.

Q: How important is the quality of my 2-heptanone?

A: It is paramount. Commercial 2-heptanone can contain water, which will destroy at least one equivalent of any of the highly basic or organometallic reagents discussed. It may also contain acidic impurities from its synthesis that will do the same. Running the reaction with undistilled, "as-is" 2-heptanone is a common cause of failure, especially in reactions requiring precise stoichiometry.

References
  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • WITTIG REACTION | MECHANISM - AdiChemistry. [Link]

  • What are stabilized and non-stabilized P-ylides? Examine the reason for s.. - Filo. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Unstabilized Ylide in Wittig Reactions | PDF | Organic Chemistry - Scribd. [Link]

  • Olefin Metathesis in Organic Synthesis - Macmillan Group. [Link]

  • Olefin metathesis - Wikipedia. [Link]

  • Tebbe's reagent - Grokipedia. [Link]

  • Tebbe and Petasis Olefinations - Organic Synthesis. [Link]

  • Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K. [Link]

  • Metathesis reactions-Grubbs' Catalyst | PDF | Alkene | Organic Chemistry - Scribd. [Link]

  • Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters. [Link]

  • Tebbe reagent and Petasis reagent - Santiago Lab - SigutLabs. [Link]

  • Tebbe's reagent - Wikipedia. [Link]

  • Tebbe's reagent - chemeurope.com. [Link]

  • Synthesis and physical properties of n-heptane and 2,2,4-trimethylpentane. [Link]

  • US11401228B2 - Process for the direct alpha-methylenation of ketones - Google P
  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC. [Link]

  • Petasis Reaction - Organic Chemistry Portal. [Link]

  • Wittig Reaction - Dalal Institute. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. [Link]

  • Wittig Reaction - Chemistry LibreTexts. [Link]

  • Synthetic method of 2-heptanone - CN104478683A - Google P
  • 2-Methylhexane - Wikipedia. [Link]

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. [Link]

  • Transition-Metal-Free Interrupted-Hydrogen-Borrowing Methylenation of Ketones Using Methanol | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Scheme 3. Methylenation of amides using the Petasis reagent. - ResearchGate. [Link]

  • Methylenation - Wikipedia. [Link]

  • The synthesis of 2-cyclohexyl-6-methylheptane - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Chemical Reviews - ACS Publications. [Link]

  • 2-Heptanone - Wikipedia. [Link]

  • Haloform Reaction of Methyl Ketones - Master Organic Chemistry. [Link]

  • Application of 2-Methylpentane in Organic Synthesis Pathways - Patsnap Eureka. [Link]

  • 2-Heptanone - the NIST WebBook. [Link]

  • 2-HEPTANONE - Ataman Kimya. [Link]

  • 2-HEPTANONE |. [Link]

  • The Synthesis of 2-Methyl-4-Heptanone - University of Groningen. [Link]

  • Metabolism of methyl n-amyl ketone (2-heptanone) and its binding to DNA of rat liver in vivo and in vitro - PubMed. [Link]

  • Conversion of 5-Methyl-3-Heptanone to C 8 Alkenes and Alkane over Bifunctional Catalysts. [Link]

  • 2-Heptanone | NMPPDB. [Link]

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Technical Support Center: Storage and Handling of 3-methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical advice for researchers and drug development professionals on the proper storage and handling of 3-methylideneheptan-2-one. As an α,β-unsaturated ketone, this compound possesses inherent reactivity that can lead to degradation, primarily through dimerization, if not stored under optimal conditions. This document outlines the mechanisms of degradation, provides preventative storage protocols, and offers troubleshooting guidance for assessing sample purity.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my 3-methylideneheptan-2-one sample over time, with new, higher molecular weight peaks appearing in my analysis. What is happening?

A: Your observation is a common issue related to the intrinsic chemical reactivity of α,β-unsaturated ketones.[1] The primary cause for the appearance of higher molecular weight species is the self-reaction of two monomer units to form a dimer. This process, known as dimerization, is a significant degradation pathway for this class of compounds.[1][2]

3-methylideneheptan-2-one is particularly susceptible to a [4+2] cycloaddition, or Diels-Alder reaction, where one molecule acts as a diene and another as a dienophile.[3][4] This reaction is often thermally promoted and can occur even at ambient temperatures over extended periods, leading to a gradual loss of monomer purity. Other potential pathways include radical-initiated polymerization, especially in the presence of oxygen or light.[5]

Q2: What is the specific chemical mechanism behind the dimerization of 3-methylideneheptan-2-one?

A: The most favorable pathway for dimerization is a Diels-Alder reaction.[2][4] In this process, the compound must fulfill two roles simultaneously. The reaction proceeds as follows:

  • Enol Tautomerization: A molecule of 3-methylideneheptan-2-one undergoes tautomerization to its enol form. This enol, possessing a conjugated diene system, is the active "diene" component. Carbonyl compounds are in equilibrium with their enol tautomers, a process that can be catalyzed by trace amounts of acid or base.[6]

  • Dienophile Role: A second molecule of 3-methylideneheptan-2-one, in its standard keto form, acts as the "dienophile." The electron-withdrawing nature of the conjugated carbonyl group makes the terminal double bond electron-deficient and thus a reactive dienophile.[3][7]

  • Cycloaddition: The enol (diene) and the keto form (dienophile) react in a concerted [4+2] cycloaddition to form a new six-membered ring, which is the dimer.

The following diagram illustrates this proposed dimerization pathway.

Dimerization_Pathway Monomer_Keto 3-Methylideneheptan-2-one (Keto Form - Dienophile) Monomer_Enol Enol Tautomer (Diene) Monomer_Keto->Monomer_Enol react_point Monomer_Keto->react_point + Monomer_Enol->react_point Dimer Diels-Alder Dimer react_point->Dimer [4+2] Cycloaddition

Caption: Proposed Diels-Alder dimerization pathway of 3-methylideneheptan-2-one.

Q3: What are the definitive storage conditions to minimize or prevent dimerization and ensure long-term stability?

A: To ensure the long-term stability of 3-methylideneheptan-2-one, a multi-faceted approach targeting the key drivers of degradation—heat, light, and oxygen—is essential.

Parameter Recommended Condition Scientific Rationale
Temperature -20°C or lower (Freezer) Lowering the temperature drastically reduces the rate of all chemical reactions, including Diels-Alder dimerization and radical propagation.[8] Storing below freezing provides the most effective protection.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen with an inert gas prevents the formation of peroxy radicals, which are key initiators for unwanted polymerization pathways.[10][11]
Container Amber Glass Vial with PTFE-lined Cap Amber glass blocks UV light, preventing photochemical reactions like [2+2] cycloadditions.[9] A PTFE-lined cap provides an inert seal, preventing contamination and sample evaporation.[9]
Inhibitor Optional: Add 50-200 ppm of BHT or MEHQ For very long-term storage, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) can terminate radical chain reactions.[5][12][13] Note that some phenolic inhibitors require the presence of trace oxygen to be effective.[10][11]
Concentration Store Neat or as a Concentrated Stock While dilution can slow bimolecular reactions, it introduces a solvent that may have its own stability issues or contain impurities.[8] For long-term storage, storing the pure (neat) compound under the conditions above is preferred.
Q4: My sample has been stored improperly, and I suspect dimerization has occurred. How can I analytically confirm the presence of the dimer?

A: You can use standard analytical techniques to confirm and quantify the presence of dimers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most direct method. The dimer will have a longer retention time than the monomer and its mass spectrum will show a molecular ion (M+) corresponding to exactly twice the molecular weight of the monomer (Monomer MW = 126.21 g/mol ; Dimer MW = 252.42 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dimerization will lead to significant changes in the NMR spectrum. Specifically, look for the disappearance or reduction in the intensity of the sharp singlet peaks corresponding to the two vinylic protons of the methylidene group in the monomer. Concurrently, new signals will appear in the aliphatic region of the spectrum, consistent with the formation of the new cyclohexene ring structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: You may observe a shift in the C=O stretching frequency and a change in the C=C stretching region as the conjugated system of the monomer is converted into the non-conjugated system of the dimer.

Q5: Is it possible to reverse the dimerization and recover the pure monomer from a degraded sample?

A: In theory, the Diels-Alder reaction is reversible through a process called a retro-Diels-Alder reaction. This typically requires significant thermal energy (high temperatures) to overcome the activation barrier and shift the equilibrium back toward the starting materials.

However, for practical purposes, this is often not a viable recovery strategy. The high temperatures required can induce other, irreversible degradation pathways, such as charring or polymerization. The preferred method for recovering pure monomer from a partially dimerized sample is purification, typically through fractional distillation under reduced pressure. The significant difference in boiling points between the monomer and the much larger dimer should allow for effective separation.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol ensures the optimal preservation of 3-methylideneheptan-2-one upon receipt.

Materials:

  • Stock bottle of 3-methylideneheptan-2-one

  • Multiple small (1-2 mL) amber glass vials with PTFE-lined screw caps

  • Pipettes and tips

  • Source of dry Argon or Nitrogen gas with a delivery tube

  • -20°C freezer

Procedure:

  • In a fume hood, carefully open the main stock bottle of the compound.

  • Working quickly to minimize atmospheric exposure, aliquot the desired working volumes into the smaller amber vials. Aliquoting prevents repeated warming and cooling of the main stock.

  • Before sealing each vial, gently flush the headspace with a stream of dry Argon or Nitrogen for 10-15 seconds to displace all oxygen.

  • Immediately and tightly seal each vial with its PTFE-lined cap.

  • Label each vial clearly with the compound name, concentration (if diluted), and date.

  • Place the sealed aliquots in a secondary container and store them in a designated -20°C freezer.

Protocol 2: QC Analysis for Dimer Detection by GC-MS

This protocol provides a general method for assessing the purity of a sample.

Materials:

  • Sample of 3-methylideneheptan-2-one

  • GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC vial with septum cap

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Standard non-polar capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Prepare a dilute sample by dissolving ~1 µL of the compound in 1 mL of the chosen GC-grade solvent in a GC vial.

  • Seal the vial immediately.

  • Set up the GC-MS instrument with a suitable temperature program. A typical program might be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 250°C.

    • Hold: Maintain 250°C for 5 minutes.

    • Injector temperature: 250°C.

    • MS source temperature: 230°C.

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra.

Expected Results:

  • Pure Sample: A major peak at a characteristic retention time for the monomer. The mass spectrum for this peak will show a molecular ion (M+) at m/z = 126.

  • Dimerized Sample: In addition to the monomer peak, one or more later-eluting peaks will be present. The mass spectrum for these peaks should show a molecular ion at m/z = 252, confirming the presence of the dimer. The relative peak areas can be used to estimate the extent of dimerization.

References

  • Preventing Diels-Alder dimerization in storage? : r/chemistry - Reddit. (2017, February 14). Reddit. Available at: [Link]

  • Wipf, P. Organic Chemistry 2 Enols & Enones. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Dehydration of Aldol Products: Synthesis of Enones. (2024, March 17). Chemistry LibreTexts. Available at: [Link]

  • What is the influence of the temperature on the carbanion for each reaction? : r/OrganicChemistry - Reddit. (2025, April 23). Reddit. Available at: [Link]

  • Polymerisation inhibitor. Grokipedia. Available at: [Link]

  • Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21, 13667–13686. Available at: [Link]

  • Inhibitors and Retarders. MATSE 202: Introduction to Polymer Materials, PennState. Available at: [Link]

  • Alpha, beta-unsaturated ketones and their use as aroma chemicals. (EP0231896A1). Google Patents.
  • Dehydration of Aldol Products to Synthesize α, β Unsaturated carbonyl (enones). (2024, March 17). Chemistry LibreTexts. Available at: [Link]

  • Characteristics of the Diels-Alder Reaction. (2019, July 24). Chemistry LibreTexts. Available at: [Link]

  • Thermal decomposition and stability of [Fe(η4-enone)(CO)2L] complexes (L=CO and PPh3). (2025, August 5). ResearchGate. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. Available at: [Link]

  • Proposed mechanism for the dimerization of 2. ResearchGate. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (2024, January 19). MDPI. Available at: [Link]

  • Dimerization. Wikipedia. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. Available at: [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. Available at: [Link]

  • Diels-Alder reactions of 1-amino-1,3-dienes. (2021, June 9). Universidad de Alicante. Available at: [Link]

  • α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. (2022, February 7). Frontiers in Chemistry. Available at: [Link]

  • DIMERISATION. (2020, January 19). YouTube. Available at: [Link]

  • 3-Methylheptan-2-one. PubChem, NIH. Available at: [Link]

  • Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances. (2020, July 31). ResearchGate. Available at: [Link]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PMC, NIH. Available at: [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023, July 29). MDPI. Available at: [Link]

Sources

Separation of 3-methylideneheptan-2-one from saturated ketone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #PUR-3MH-001 Subject: Separation of


-Methylene Ketones from Saturated Impurities
Assigned Specialist:  Senior Application Scientist, Separation Technologies

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

User Query: "I cannot separate 3-methylideneheptan-2-one from its saturated impurities (heptan-2-one or 3-methylheptan-2-one). Standard distillation leads to polymerization, and silica columns yield poor resolution."

Technical Diagnosis: The target molecule, 3-methylideneheptan-2-one , is an


-methylene ketone. These are highly reactive Michael Acceptors . The separation difficulty arises from two competing factors:
  • Thermodynamic Instability: The terminal double bond makes the compound prone to radical polymerization and heat-induced dimerization, rendering standard distillation risky.

  • Physicochemical Similarity: The boiling point and polarity of the enone are dangerously close to the saturated ketone impurities (e.g., 2-heptanone), making simple fractionation inefficient without high reflux ratios (which increase heat exposure).

The Solution: We recommend a two-tier approach: Inhibited Vacuum Distillation for bulk crude cleanup, followed by Argentation Chromatography (Silver Nitrate Impregnated Silica) for high-purity isolation.

Decision Matrix: Choosing Your Protocol

Use the following logic flow to determine the correct purification method for your current scale and purity requirements.

PurificationLogic cluster_warning Critical Warning start START: Crude Reaction Mixture scale_check What is your scale? start->scale_check purity_check Required Purity? scale_check->purity_check < 10 grams distillation Protocol A: Inhibited Vacuum Distillation (Bulk Removal of Solvents/Heavy Tars) scale_check->distillation > 10 grams argentation Protocol B: Argentation Chromatography (AgNO3/Silica) purity_check->argentation > 98% (Isomeric Purity) standard_col Standard Silica Column (Not Recommended) purity_check->standard_col < 90% (Crude) distillation->purity_check Post-Distillation Polish standard_col->argentation If separation fails warning Avoid Acidic Silica! Induces Polymerization

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity needs.

Protocol A: Inhibited Vacuum Distillation (Bulk Scale)

Objective: Separate the enone from heavy polymers and low-boiling saturated ketones without triggering polymerization.

The Mechanism of Failure

Without inhibition, heating 3-methylideneheptan-2-one generates free radicals. These radicals attack the terminal methylene group, creating a chain reaction that turns your distillation pot into a solid gel.

Step-by-Step Procedure

Reagents Required:

  • Radical Inhibitor: 4-Methoxyphenol (MEHQ) or Hydroquinone.

  • Pot Material: Crude 3-methylideneheptan-2-one.

Methodology:

  • Inhibitor Loading: Add MEHQ (500–1000 ppm) directly to the distillation pot.

    • Why: MEHQ requires dissolved oxygen to function effectively.[1] If running under strict inert gas (no

      
      ), use Phenothiazine  or TEMPO  instead.
      
  • Vacuum Setup: Connect a high-vacuum pump (target < 5 mmHg).

    • Why: Reducing pressure lowers the boiling point, minimizing thermal stress.

  • Temperature Control:

    • Do not exceed a pot temperature of 100°C .

    • The saturated ketone (2-heptanone) will elute first (lower BP).

    • The target enone (3-methylideneheptan-2-one) will elute second.

  • Collection: Collect the enone fraction over a receiver containing a small crystal of MEHQ to prevent polymerization during storage.

Data Comparison: Boiling Points (Estimated at 10 mmHg)

Compound Est. BP (10 mmHg) Elution Order
2-Heptanone (Impurity) ~45-50°C 1 (Foreshot)
3-Methylideneheptan-2-one ~60-65°C 2 (Main Fraction)

| Polymers/Dimers | >150°C | Remains in Pot |

Protocol B: Argentation Chromatography (High Purity)

Objective: Complete separation of the saturated ketone from the unsaturated enone using


-complexation.
The Science: Why Standard Silica Fails

On standard silica, the polarity difference between 2-heptanone and 3-methylideneheptan-2-one is negligible. They co-elute. Argentation Chromatography adds Silver Nitrate (


) to the silica.[2] The Silver ions (

) form a reversible

-complex with the double bond of the enone. This "grabs" the enone, significantly increasing its retention time, while the saturated impurity washes through unaffected.

ArgentationMechanism cluster_silica Stationary Phase (AgNO3/Silica) cluster_mobile Mobile Phase Ag Ag+ Sat Saturated Ketone Sat->Ag No Interaction (Fast Elution) Enone Target Enone Enone->Ag Strong Pi-Complex (Retarded Elution)

Figure 2: Mechanism of Argentation Chromatography. The


 ion selectively binds the alkene, altering retention.[3]
Step-by-Step Procedure

1. Preparation of 10%


 Silica Gel: 
  • Dissolve 10g Silver Nitrate in 20mL Acetonitrile (or water, though acetonitrile is easier to remove).

  • Add this solution to 100g Silica Gel (230-400 mesh) in a round-bottom flask.

  • Shake vigorously to coat.

  • Remove solvent via Rotary Evaporator (shield from light!) until a free-flowing powder remains.

  • Note: The silica will be slightly grey/off-white. Store in the dark.

2. Column Packing:

  • Pack the column using Hexanes/Ethyl Acetate (95:5) as the slurry solvent.

  • Protect from light: Wrap the column in aluminum foil.

    
     reduces to metallic silver (black) upon UV exposure, deactivating the column.
    

3. Elution:

  • Load the crude mixture.

  • Elute with a gradient of Hexanes -> 5% EtOAc/Hexanes .

  • Result: The saturated ketone (impurity) will elute rapidly near the solvent front. The target 3-methylideneheptan-2-one will elute significantly later due to the Ag-alkene drag.

4. Post-Process:

  • Wash the collected fractions with brine/water if silver leaching is suspected (rare in organic fractions).

Troubleshooting & FAQs

Q1: My distillation pot solidified into a yellow/orange gel. What happened? A: You experienced uncontrolled radical polymerization.

  • Cause: Insufficient inhibitor or excessive heat.

  • Fix: Ensure you use 500+ ppm MEHQ . Do not distill to dryness; the concentration of peroxides/radicals increases as the volume decreases.

Q2: I used the Silver Nitrate column, but my product yield is low. A: The enone might be binding too tightly to the silver.

  • Fix: Increase the polarity of your mobile phase (e.g., go to 10% or 20% EtOAc) to disrupt the Ag-alkene complex and flush the product off.

Q3: Can I use GC-MS to check purity? A: Use caution. The high temperature of the GC injector port (250°C+) can cause the enone to polymerize or dimerize inside the instrument, giving false impurity peaks.

  • Fix: Use HPLC or 1H-NMR for accurate purity assessment. In NMR, look for the distinct vinyl protons at

    
     5.8–6.2 ppm.
    

References

  • Argentation Chromatography Principles

    • Title: Argentation chrom
    • Source: Wikipedia
    • URL:[Link]

  • Title: Inhibition of polymerization during distillation of monomers (Patent EP0301879A2)
  • Title: Process for the direct alpha-methylenation of ketones (US Patent 11401228B2)
  • Boiling Point Trends

    • Title: 3 Trends That Affect Boiling Points[4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Validation & Comparative

Diagnostic Guide: 1H NMR Characteristic Shifts of Exocyclic Methylene Protons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Warhead" Signal: In modern drug discovery, particularly in the design of covalent inhibitors (e.g., BTK inhibitors, KRAS G12C targeters), the exocyclic methylene group often serves as the reactive Michael acceptor. Its correct identification is not merely a structural confirmation but a validation of the pharmacophore's electronic state.

This guide moves beyond basic spectral tables to provide a comparative, mechanistic analysis of exocyclic methylene protons (


). It distinguishes them from structural alternatives (endocyclic alkenes, terminal vinyl groups) using chemical shift logic, coupling constants (

), and solvent-induced shifts.

Part 1: The Diagnostic Landscape

The exocyclic methylene moiety presents a unique NMR signature: two distinct protons on the same carbon that are magnetically non-equivalent (diastereotopic) due to the lack of free rotation and the asymmetry of the attached ring system.[1]

The Core Signature
  • Chemical Shift (

    
    ):  Typically 4.5 – 6.5 ppm .[2]
    
  • Multiplicity: Often appears as two separate singlets or narrow doublets .

  • Integration: 1H each (Total 2H).

  • Coupling: Characteristically small geminal coupling (

    
     Hz).
    
Comparative Analysis: Exocyclic vs. Alternatives

The primary challenge is distinguishing the exocyclic methylene from terminal vinyl groups or endocyclic double bonds.

Table 1: Comparative NMR Signatures of Alkene Motifs

FeatureExocyclic Methylene (

)
Terminal Vinyl (

)
Endocyclic Alkene (

)
Proton Count 2 (Geminal pair)3 (1 internal, 2 terminal)1 (Trisubstituted) or 2 (Disubstituted)
Shift Range 4.5 – 6.5 ppm4.9 – 6.0 ppm (terminal H)5.0 – 5.8 ppm
Multiplicity 2

Singlets (or narrowly split doublets)
Complex ABC/ABX system (dd, ddd)Triplet, doublet, or broad singlet
Coupling (

)

Hz (Small)

Hz,

Hz
Vicinal coupling varies (3-8 Hz)
HSQC Correlation Both protons correlate to one secondary carbon (

)
Terminal protons to one

; Internal to one

Correlates to

carbons

Part 2: Electronic & Steric Influencers

The exact position of the exocyclic methylene signal is heavily influenced by ring strain and conjugation.

The "Michael Acceptor" Shift ( -methylene- -butyrolactone)

This is the most critical scaffold in medicinal chemistry (e.g., sesquiterpene lactones).

  • Effect: The carbonyl anisotropy and the polarized double bond desheild the protons.[2]

  • Observation: The two protons are widely separated.

    • Proton A (

      
       to C=O): 
      
      
      
      6.0 – 6.4 ppm (Deshielded by carbonyl anisotropy).
    • Proton B (

      
       to C=O): 
      
      
      
      5.3 – 5.8 ppm.
    • Diagnostic: A separation (

      
      ) of >0.5 ppm is common in rigid lactones.
      
Ring Size and Strain
  • Methylenecyclohexane:

    
     4.55 ppm (Singlet-like). The ring is flexible, averaging the anisotropy.
    
  • Methylenecyclopentane:

    
     4.80 – 4.95 ppm. Increased ring strain deshields the protons.
    
Conjugation (Styrenic Systems)

If the exocyclic bond is conjugated to an aromatic ring (e.g.,


-methylstyrene derivatives):
  • Shift: Downfield shift to 5.0 – 5.5 ppm .

  • Splitting: often shows small allylic coupling (

    
    ) to the methyl group or ring protons.
    

Part 3: Visualization of Logic

The following diagram illustrates the decision logic for classifying an unknown alkene signal.

NMR_Logic_Tree Start Unknown Alkene Signal (4.5 - 6.5 ppm) Count Integration (1H vs 2H vs 3H) Start->Count Vinyl 3H Total (Complex Splitting) Count->Vinyl 3H Endo 1H or 2H (Equiv) (Triplet/Broad s) Count->Endo 1H Exo_Cand 2H Total (Distinct Signals) Count->Exo_Cand 2H (Non-equiv) Result_Vinyl Terminal Vinyl Vinyl->Result_Vinyl Coupling Analyze Coupling (J) Exo_Cand->Coupling Geminal Small J (0-2.5 Hz) (Geminal) Coupling->Geminal Vicinal Large J (>10 Hz) (Vicinal) Coupling->Vicinal HSQC HSQC Check Geminal->HSQC Vicinal->Result_Vinyl Misinterpreted Result_Exo CONFIRMED: Exocyclic Methylene HSQC->Result_Exo Same Carbon

Figure 1: Decision tree for distinguishing exocyclic methylene protons from vinyl and endocyclic alternatives based on integration and coupling constants.

Part 4: Experimental Validation Protocols

To ensure scientific integrity, rely on these self-validating workflows.

Protocol A: The HSQC "One-Carbon" Confirmation

Context: Exocyclic protons may accidentally overlap or mimic two separate methine protons.

  • Run Multiplicity-Edited HSQC: Set parameters to distinguish

    
     (positive) from 
    
    
    
    (negative).
  • Observation: You must see two proton correlations (vertical axis) connecting to a single carbon signal (horizontal axis) in the alkene region (

    
     110-140 ppm).
    
  • Phase: The signal must be negative (blue/red depending on phasing) indicating a

    
    .
    
Protocol B: The ASIS (Aromatic Solvent Induced Shift) Titration

Context: In rigid systems like lactones, overlapping signals can obscure the characteristic "doublet of doublets" appearance. Benzene-


 creates a specific solvation shell that shifts protons differently than 

.
  • Prepare Sample: Dissolve ~5mg in

    
    . Record 1H NMR.
    
  • Solvent Switch: Evaporate and redissolve in

    
     (Benzene-
    
    
    
    ).
  • Analysis:

    • Protons trans to a carbonyl (in lactones) typically shift upfield significantly in benzene due to the shielding cone of the solvent aligning with the carbonyl dipole.

    • This often "unmasks" the exocyclic methylene protons if they were overlapping with bulk alkyl signals.

Protocol C: NOE Difference Spectroscopy

Context: Determining stereochemistry (E/Z) or confirming the exocyclic nature relative to ring protons.[1]

  • Target: Irradiate the putative exocyclic proton.

  • Response:

    • Geminal Partner: Strong NOE enhancement (distance ~1.8 Å).

    • Allylic Ring Protons: Weaker enhancement, confirming the attachment point to the ring.

Part 5: Case Study Workflow

Scenario: Identification of a Tulipalin A derivative (Michael Acceptor).

Workflow Step1 1. Standard 1H NMR (CDCl3) Observe: d 5.6 (s) and d 6.2 (s) Step2 2. J-Coupling Analysis Measure separation: J < 2Hz Step1->Step2 Step3 3. HSQC Validation Confirm both H correlate to C-12 (d 120) Step2->Step3 Step4 4. Functional Assay (Optional) React with GSH (Glutathione) Step3->Step4 Step5 5. Result Loss of alkene signals = Michael Acceptor Step4->Step5

Figure 2: Validation workflow for confirming a reactive exocyclic methylene Michael acceptor.

References

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift Ranges. Retrieved from [Link]

  • ResearchGate. (2014). Geminal coupling constants in methylene groups. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Retrieved from [Link]

Sources

A Researcher's Guide to Carbonyl Stretch Frequencies in α,β-Unsaturated Ketones: An IR Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a frequent point of discussion with researchers in organic synthesis and drug development revolves around the nuanced interpretation of infrared (IR) spectra. The carbonyl (C=O) stretch is arguably the most prominent and diagnostic absorption band, yet its precise frequency is exquisitely sensitive to the molecular environment. This guide provides an in-depth comparison of the C=O stretching frequency in α,β-unsaturated ketones (enones) versus their saturated counterparts, supported by experimental data and mechanistic explanations to aid in accurate structural elucidation.

The Fundamental Principle: Why Conjugation Lowers the Carbonyl Frequency

In a typical saturated aliphatic ketone, such as cyclohexanone or 2-butanone, the C=O stretching vibration appears reliably in the 1715-1720 cm⁻¹ region.[1][2][3] This strong absorption is due to the large change in dipole moment during the stretching vibration of the highly polar C=O bond.[2][4]

However, when a carbonyl group is conjugated with a carbon-carbon double bond (C=C), as in an α,β-unsaturated system, this frequency is consistently lowered by 20-40 cm⁻¹, typically appearing in the 1666-1685 cm⁻¹ range.[1][2][3][5] This shift is a direct consequence of electron delocalization through resonance.

The π-electrons from the C=C bond can delocalize across the C-C single bond to the C=O group. This resonance effect reduces the electron density of the carbonyl double bond, imparting it with more single-bond character.[4][6] A bond with lower bond order is weaker and requires less energy to stretch, resulting in a lower vibrational frequency.[2][7]

This fundamental electronic interaction can be visualized through its principal resonance contributors:

Caption: Resonance delocalization in an α,β-unsaturated ketone.

Comparative Analysis of Carbonyl Frequencies

The most effective way to appreciate the diagnostic power of this frequency shift is through direct comparison. The following table summarizes the typical C=O stretching frequencies for various ketone structures, providing a clear guide for spectral interpretation.

Ketone TypeExample StructureTypical C=O Stretch (cm⁻¹)Key Mechanistic Rationale
Saturated Aliphatic Ketone 2-Butanone1715Baseline C=O double bond character.[1][3]
Saturated Cyclic Ketone (6-membered) Cyclohexanone1715Unstrained ring, behaves like an aliphatic ketone.[8][9]
α,β-Unsaturated Ketone 3-Penten-2-one1685-1666Resonance delocalization weakens the C=O bond.[1][3][9]
Aromatic Ketone Acetophenone~1690Conjugation with the phenyl ring lowers the frequency.[7][9][10]
α,β-Unsaturated Cyclic (6-membered) Cyclohex-2-enone~1685Conjugation effect dominates in an unstrained ring.[11]
α,β-Unsaturated Cyclic (5-membered) Cyclopent-2-enone~1750Ring strain increases the frequency, overriding the conjugation effect.[9]

Advanced Factors Influencing Enone C=O Frequencies

For the discerning researcher, understanding the subtle variations within the enone category is crucial. Several structural and environmental factors can further modulate the precise C=O stretching frequency.

S-cis and S-trans Conformations

Acyclic α,β-unsaturated ketones can exist in two planar conformations: s-trans (where the C=C and C=O bonds are anti-periplanar) and s-cis (where they are syn-periplanar). In some cases, these two conformers are in equilibrium and can give rise to a broadened or split carbonyl peak. The s-cis conformer typically absorbs at a slightly higher frequency than the more stable s-trans conformer.[8] This is often attributed to a greater dipole-dipole repulsion between the C=O and C=C bonds in the s-cis arrangement, which slightly strengthens the C=O bond.

Ring Strain

Incorporating the enone moiety into a ring system introduces angle strain, which has a significant impact on the C=O frequency.[12] As ring size decreases, the internal bond angles are compressed. To accommodate this strain, the exocyclic C=O bond incorporates more s-character, which strengthens it and increases the stretching frequency.[8][11] This effect is so pronounced that in a five-membered ring (e.g., cyclopentanone), the C=O stretch is shifted to a higher frequency (~1750 cm⁻¹) compared to a six-membered ring (~1715 cm⁻¹).[9] This principle also applies to unsaturated systems; the ring strain in cyclopent-2-enone raises its C=O frequency significantly, often overriding the lowering effect of conjugation.[9]

Substituent and Solvent Effects
  • Substituents: Attaching an electronegative atom or group to the α-carbon can increase the C=O stretching frequency by an inductive effect.[5][8] Conversely, the electronic nature of substituents on the aromatic ring of chalcones (1,3-diaryl-2-propen-1-ones) can systematically shift the carbonyl frequency, a phenomenon that has been studied in detail.[13][14]

  • Solvent Polarity: The polarity of the solvent can influence the C=O frequency.[15] Polar solvents, particularly those capable of hydrogen bonding, can stabilize the polarized resonance contributor (structure B in the diagram above).[16] This enhances the single-bond character of the carbonyl group, leading to a further decrease in its stretching frequency. Therefore, it is critical to report the solvent used when comparing spectral data.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The trustworthiness of any spectral interpretation rests on the quality of the data acquisition. The following protocol outlines a standard procedure for obtaining the IR spectrum of a ketone sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and robust technique in modern labs.

Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: Ensure the instrument is performing optimally and the optical path is clear.

    • Procedure: Turn on the FT-IR spectrometer and allow it to warm up for at least 15-30 minutes to stabilize the source and detector.

  • Background Scan:

    • Rationale: This is the most critical step for data integrity. The background scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.

    • Procedure: Ensure the ATR crystal surface is perfectly clean. Use a lint-free wipe with a volatile solvent like isopropanol or ethanol to clean the crystal, allowing it to fully evaporate. Initiate the "Collect Background" function in the software.

  • Sample Application:

    • Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal.

    • Procedure:

      • For Liquids: Place a single drop of the neat liquid ketone directly onto the center of the ATR crystal.

      • For Solids: Place a small amount of the solid powder onto the crystal. Use the instrument's pressure clamp to apply firm, even pressure, ensuring intimate contact between the solid and the crystal surface.

  • Sample Spectrum Collection:

    • Rationale: Signal averaging improves the signal-to-noise ratio, resulting in a cleaner spectrum.

    • Procedure: Initiate the "Collect Sample" function. A typical acquisition consists of 16 to 32 co-added scans over the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • Rationale: Correct processing ensures accurate peak identification.

    • Procedure: The software will automatically perform the background subtraction. Use the peak-picking tool to identify the exact wavenumber of the most intense band in the 1800-1600 cm⁻¹ region, which corresponds to the C=O stretch.

  • Cleaning:

    • Rationale: Prevents cross-contamination of subsequent samples.

    • Procedure: Thoroughly clean the sample residue from the ATR crystal using an appropriate solvent and a soft, lint-free wipe.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The carbonyl stretching frequency is a powerful diagnostic tool in the characterization of α,β-unsaturated ketones. The shift to a lower wavenumber (typically 1666-1685 cm⁻¹) compared to saturated ketones (~1715 cm⁻¹) is a reliable indicator of conjugation. However, researchers must remain vigilant to the influence of secondary factors such as ring strain, conformation, and solvent effects, which can fine-tune the absorption frequency. By understanding the interplay of these electronic and structural effects, and by adhering to rigorous experimental protocols, scientists can leverage IR spectroscopy to its full potential for unambiguous molecular characterization.

References

  • Vertex AI Search. (2023, August 9). Identify and explain three factors that influence the carbonyl stretching frequency for C=O.
  • Brainly.com. (2024, February 16). Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using.
  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency.
  • University of Calgary. IR Spectroscopy Tutorial: Ketones.
  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
  • IR Spectroscopy of Hydrocarbons.
  • Oregon State University. (2018, September 22). Carbonyl Stretching Vibrations.
  • University of Puget Sound. More factors that influence the C=O vibration.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Chad's Prep®. Carbonyl Stretching Frequency (the effect of conjugation).
  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction.
  • Carbonyl - compounds - IR - spectroscopy.
  • ResearchGate. (2020, December 20). The carbonyl group, part I: Introduction.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers.
  • ACS Publications. Substituent effects on the carbonyl stretching frequency of chalcones. The Journal of Organic Chemistry.
  • DTIC. SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA.
  • Michigan State University. Infrared Spectrometry.
  • SciSpace. (n.d.). FTIR investigation of solvent-induced carbonyl band shifts of 17β-hydroxy-17α-picolyl-androst-4-en-3-one.
  • McAllister, M. A., & Tidwell, T. T. (1994). Structural and substituent effects on the ketene infrared stretching frequency. Canadian Journal of Chemistry, 72(4), 882-888.
  • Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 5(4), 153-160.
  • PubMed. (2004, June 15). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(7), 1453-7.
  • ResearchGate. (2025, August 8). Why is the carbonyl IR stretch in an ester higher than in a ketone?
  • Marinković, A. D., et al. (2013). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. Chemical Industry & Chemical Engineering Quarterly, 19(1), 67-78.
  • The features of IR spectrum.
  • ResearchGate. (n.d.). Thiocarbonyl spectroscopy: the infrared spectrum and ab initio vibrational frequencies of cis- and trans-dithioformic acid in the X̃1A′ ground state.
  • Table of Characteristic IR Absorptions.
  • Spectroscopy Online. (2020, December 20). The Infrared Spectroscopy of Alkenes.

Sources

Mass Spectrometry Fragmentation Pattern of 3-Methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of 3-methylideneheptan-2-one , a bioactive


-methylene ketone. It compares its spectral performance against saturated analogs and structural isomers to assist researchers in unambiguous identification during drug development and metabolic profiling.

A Technical Comparison Guide for Structural Elucidation

Executive Summary: The Analytical Challenge

3-methylideneheptan-2-one (C


H

O, MW 126.19) is an

-methylene ketone often investigated for its biological activity, including cytotoxicity and antimicrobial properties. Its structural core—an exocyclic double bond conjugated with a carbonyl group—imparts high chemical reactivity (Michael acceptor) and a distinct mass spectral signature.

The Core Challenge: In complex biological matrices, this molecule is easily confused with its saturated analog (3-methyl-2-heptanone ) or linear isomers like 6-methyl-5-hepten-2-one (Sulcatone) . This guide provides the definitive fragmentation logic to differentiate these "alternatives" with high confidence.

Mechanistic Fragmentation Analysis

Electron Ionization (EI, 70 eV) of 3-methylideneheptan-2-one yields a spectrum governed by the stability of the conjugated enone system. Unlike simple aliphatic ketones, the fragmentation is driven by allylic cleavage and a modified McLafferty rearrangement .

Primary Fragmentation Pathways

The molecular ion (M


, m/z 126 ) is typically discernible due to charge delocalization across the 

-system.
  • 
    -Cleavage (Formation of Base Peak): 
    
    • The bond between the carbonyl carbon and the methyl group is cleaved.[1]

    • Result: Formation of the acetylium ion m/z 43 ([CH

      
      CO]
      
      
      
      )
      . While common to all methyl ketones, its high abundance confirms the methyl-ketone moiety.
  • Allylic Cleavage (Diagnostic Pathway):

    • The exocyclic double bond at C3 activates the C4-C5 bond (allylic position).

    • Cleavage releases a propyl radical (C

      
      H
      
      
      
      ).
    • Result: A resonance-stabilized cation at m/z 83 .

    • Significance: This peak is the primary differentiator from isomers where the double bond is located elsewhere.

  • Modified McLafferty Rearrangement:

    • The

      
      -hydrogen on the butyl chain (C6) is abstracted by the carbonyl oxygen.
      
    • Result: Elimination of butene (C

      
      H
      
      
      
      , 56 Da) yields the enol radical cation at m/z 70 .
    • Comparison: The saturated analog yields m/z 72, providing a clear "mass shift" of 2 units.

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the precursor ion and its diagnostic fragments.

FragmentationPathways cluster_legend Pathway Legend M Molecular Ion (M+) m/z 126 [3-methylideneheptan-2-one]+. F1 m/z 43 [CH3CO]+ (Base Peak) M->F1 α-Cleavage (Loss of R-group) F2 m/z 83 Allylic Cation [M - C3H7]+ M->F2 Allylic Cleavage (Loss of Propyl) F3 m/z 70 McLafferty Product [C4H6O]+. M->F3 McLafferty Rearr. (Loss of Butene) F4 m/z 111 [M - CH3]+ M->F4 α-Cleavage (Loss of Methyl) key Blue: Precursor | Red: Base Peak | Green: Diagnostic (Allylic) | Yellow: Rearrangement

Caption: Mechanistic flow of 3-methylideneheptan-2-one fragmentation under 70 eV EI conditions.

Comparative Performance Analysis

To validate identification, the target molecule must be compared against its most likely "impostors."

Table 1: Diagnostic Ion Comparison
FeatureTarget: 3-Methylideneheptan-2-one Alt 1: 3-Methyl-2-heptanone (Saturated)Alt 2: 6-Methyl-5-hepten-2-one (Sulcatone)
Molecular Ion (M+) 126 128126
Base Peak 43 (CH

CO

)
43 (CH

CO

)
43 (CH

CO

)
McLafferty Ion 70 (Shifted -2 Da)72 (Standard)Not prominent (Structure prohibits)
Diagnostic Ion 1 83 (Allylic Cleavage)57 (Loss of Butyl)69 (Loss of Acetone-like fragment)
Diagnostic Ion 2 55 (Acryloyl series)43108 (Loss of H

O)
Differentiation Key Look for m/z 70 & 83 Look for m/z 72 Look for m/z 69 (Base/High)

Performance Insight:

  • vs. Saturated Analog: The shift from m/z 72 to m/z 70 is the definitive "fingerprint" for the presence of the

    
    -methylene group.
    
  • vs. Isomer (Sulcatone): Sulcatone (a common volatile) has the same MW (126) but fragments heavily to m/z 69 (

    
    ). If m/z 69 is the dominant high-mass peak, the sample is likely Sulcatone, not the target.
    

Experimental Protocol: Self-Validating Identification

To ensure reproducible detection, follow this standardized GC-MS workflow.

Step 1: Sample Preparation (SPME)
  • Rationale: As a volatile ketone, solvent extraction often results in loss of analyte. Headspace Solid-Phase Microextraction (HS-SPME) is superior.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Why: Covers the polarity range of the ketone and its potential metabolic byproducts.

  • Incubation: 10 mins at 60°C to equilibrate the headspace.

Step 2: GC-MS Acquisition Parameters
  • Column: DB-WAX or HP-5MS (30m x 0.25mm, 0.25µm).

    • Note: DB-WAX provides better separation of polar ketone isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 5°C/min to 150°C (Critical for isomer separation).

    • Ramp 20°C/min to 250°C.

  • MS Source: 230°C, 70 eV.[2]

  • Scan Range: m/z 35–300.

Step 3: Analytical Workflow Diagram

Workflow Start Sample Matrix (Biological/Synthetic) SPME HS-SPME Extraction (DVB/CAR/PDMS, 60°C) Start->SPME GC GC Separation (DB-WAX Column) Separates Isomers SPME->GC MS MS Detection (70 eV) Full Scan m/z 35-300 GC->MS Decision Check M+ 126 MS->Decision Check1 Is m/z 70 present? Decision->Check1 Yes Check2 Is m/z 83 present? Check1->Check2 Yes ResultSat Alternative: 3-Methyl-2-heptanone (m/z 72) Check1->ResultSat No (Found 72) ResultTarget Confirmed: 3-Methylideneheptan-2-one Check2->ResultTarget Yes ResultIso Alternative: Sulcatone (m/z 69 dominant) Check2->ResultIso No (Found 69)

Caption: Decision tree for confirming 3-methylideneheptan-2-one identity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • NIST Mass Spectrometry Data Center. (2025).[3] Mass Spectrum of 3-Methyl-2-heptanone. NIST Chemistry WebBook, SRD 69. (Source for saturated analog comparison). [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Grounding for allylic cleavage rules in enones). [Link]

  • Kusano, M., et al. (2011). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolite Profiling. Protocols for identifying volatile ketones in plant matrices. [Link]

Sources

GC-MS Comparative Guide: 3-Methylene-2-heptanone vs. 3-Methyl-2-heptanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive protocol for distinguishing 3-methyl-2-heptanone (saturated) from its


-unsaturated analog, 3-methylene-2-heptanone . While these compounds share a carbon skeleton and similar volatility, they exhibit distinct chromatographic behaviors and mass spectral signatures derived from their saturation status.
  • The Challenge: Differentiating these analogs in complex matrices (e.g., insect pheromones, volatile organic compounds) is difficult due to their similar boiling points and elution profiles on non-polar columns.

  • The Solution: Leveraging the McLafferty rearrangement (specific to the saturated analog) and Polarity-Dependent Retention Shifts (specific to the unsaturated analog).

Chemical & Physical Basis[1][2][3][4][5][6]

Understanding the structural differences is the prerequisite for interpreting GC-MS data.

Feature3-Methyl-2-heptanone 3-Methylene-2-heptanone
Structure Saturated ketone (

-methyl)

-Unsaturated ketone (

-methylene)
Formula


MW 128.21 Da126.19 Da
CAS 2371-19-922319-31-9 (generic) / Research Grade
Hybridization

at C3 (Alpha)

at C3 (Alpha)
Electronic Effect Inductive (+I) from methylConjugation (

) with Carbonyl
Chromatographic Theory
  • Non-Polar Phases (e.g., DB-5, HP-5): Separation is driven primarily by vapor pressure. The conjugated system in 3-methylene-2-heptanone creates a permanent dipole, slightly increasing its boiling point relative to the saturated analog. Consequently, 3-methylene-2-heptanone typically elutes later , despite having a lower molecular weight (2 Da difference).

  • Polar Phases (e.g., DB-Wax, VF-WAXms): The

    
    -electrons of the C=C double bond in the methylene compound interact strongly with the polyethylene glycol stationary phase, significantly increasing its retention time relative to the saturated 3-methyl-2-heptanone.
    

Mass Spectrometry: The Definitive Identification

The electron ionization (EI) fragmentation patterns provide the most reliable identification method. The presence or absence of the McLafferty Rearrangement product is the primary discriminator.

Fragmentation Logic Diagram

FragmentationLogic Start Unknown Spectrum (Ketone Signature) MolIon Check Molecular Ion (M+) Start->MolIon M128 M+ = 128 Da (Saturated) MolIon->M128 Found 128 M126 M+ = 126 Da (Unsaturated) MolIon->M126 Found 126 McLafferty Check m/z 72 M128->McLafferty AlphaCleavage Check Alpha Cleavage M126->AlphaCleavage ID_Sat ID: 3-Methyl-2-heptanone (McLafferty Dominant) McLafferty->ID_Sat Present (High Abundance) ID_Unsat ID: 3-Methylene-2-heptanone (Conjugated Frag.) AlphaCleavage->ID_Unsat m/z 43, 55, 69

Caption: Decision tree for differentiating 3-methyl-2-heptanone and 3-methylene-2-heptanone based on EI-MS spectral features.

Detailed Spectral Comparison
A. 3-Methyl-2-heptanone (Saturated)
  • Molecular Ion (

    
    ):  m/z 128 (Typically weak intensity).
    
  • Base Peak: m/z 43 (

    
    ), derived from 
    
    
    
    -cleavage.
  • Diagnostic Peak (The Smoking Gun): m/z 72 .

    • Mechanism:[1]McLafferty Rearrangement . The

      
      -hydrogen (on the C5 propyl chain) migrates to the carbonyl oxygen. The bond between C3 (
      
      
      
      ) and C4 (
      
      
      ) cleaves.
    • Calculation: Standard acetone McLafferty (m/z 58) + Methyl group at

      
      -position (14 Da) = 72 Da .
      
    • Validation: This peak is structurally impossible for the unsaturated analog to produce via the same low-energy pathway.

B. 3-Methylene-2-heptanone (Unsaturated)
  • Molecular Ion (

    
    ):  m/z 126 (Often more intense than the saturated analog due to conjugated stability).
    
  • Base Peak: m/z 43 (

    
    ) or m/z 55 depending on energy/tuning.
    
  • Diagnostic Features:

    • Absence of m/z 72: The

      
       hybridization at C3 prevents the standard McLafferty geometry and transition state.
      
    • Allylic/Conjugated Fragments: Peaks at m/z 69 (

      
       fragments) are often observed.
      
    • Loss of CO: Transitions involving loss of carbonyl (M-28) may be more prevalent.

Experimental Protocol

This protocol is designed to ensure reproducible separation and identification.

Materials & Methods
  • Instrument: GC-MS (Single Quadrupole or TOF).

  • Columns:

    • Primary: DB-5MS or HP-5 (5% Phenyl Methyl Siloxane), 30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m.
    • Confirmatory: DB-WAX (Polyethylene Glycol), 30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m.
  • Carrier Gas: Helium, constant flow 1.0 mL/min.

GC Parameters (Standardized)
ParameterSettingRationale
Inlet Temp 240°CSufficient volatilization without thermal degradation of the enone.
Injection Splitless (1 min)Maximizes sensitivity for trace pheromone analysis.
Oven Program 40°C (hold 2 min)

10°C/min

240°C
Slow ramp ensures separation of close-eluting isomers.
Transfer Line 250°CPrevents condensation of higher boiling impurities.
Ion Source 230°CStandard EI source temperature.
Workflow Visualization

GCMS_Workflow Sample Sample (Extract/Synthesis) Inlet Inlet (240°C) Splitless Sample->Inlet Inject Column Column Separation (DB-5MS vs WAX) Inlet->Column Volatilize MS MS Detection (EI 70eV) Column->MS Elute Data Data Analysis (RI & Ion Ratio) MS->Data Spectra

Caption: Standardized GC-MS workflow for ketone analysis.

Comparative Data Summary

Use the following reference values to validate your experimental results.

Parameter3-Methyl-2-heptanone 3-Methylene-2-heptanone Source Validation
RI (DB-5) 918 - 930 ~945 - 960 (Est.)NIST / Manica studies
RI (DB-Wax) 1164 - 1179 >1250 Polarity Shift
Key Ion 1 m/z 43 (Base)m/z 43 (Base)Acetyl group
Key Ion 2 m/z 72 (McLafferty)m/z 69 (Allylic)Structural Marker
Key Ion 3 m/z 128 (

)
m/z 126 (

)
Molecular Weight

Note on Retention Indices: The RI of 3-methylene-2-heptanone is highly sensitive to column age and film thickness due to the activity of the conjugated double bond. Always run a homologous alkane series (


) strictly under the same conditions.

References

  • NIST Mass Spectrometry Data Center. 2-Heptanone, 3-methyl- Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Attygalle, A. B., et al. (1996). Chemical and ethological studies of the trail pheromone of the ant Manica rubida.[2] (Context for 3-methylene ketone derivatives in Myrmicinae). [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Authoritative text on McLafferty Rearrangement mechanisms). [Link]

  • PubChem. 3-Methyl-2-heptanone Compound Summary. National Library of Medicine. [Link]

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A Researcher's Guide to UV-Vis Absorption Maxima for α-Methylene Ketone Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, understanding the electronic transitions within a molecule is paramount for predicting reactivity, stability, and photochemical behavior. Among the various chromophores of interest, the α-methylene ketone moiety, a key structural feature in numerous natural products and pharmacologically active compounds, presents a unique electronic profile. This guide provides an in-depth comparison of the UV-Vis absorption characteristics of α-methylene ketones, supported by experimental data and theoretical principles, to aid in their identification and characterization.

The Electronic Landscape of α,β-Unsaturated Carbonyls

The UV-Vis absorption of α,β-unsaturated ketones, including α-methylene ketones, is primarily governed by two electronic transitions: the lower-energy, less intense n → π* (non-bonding to pi-antibonding) transition and the higher-energy, more intense π → π* (pi-bonding to pi-antibonding) transition.[1][2] The conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C) is the critical factor that shifts these absorptions to longer wavelengths (a bathochromic shift) compared to their non-conjugated counterparts, bringing them into the accessible ultraviolet-visible region.[3]

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital of the conjugated system. This transition is typically "forbidden" by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε). The π → π* transition, on the other hand, involves the excitation of an electron from the bonding π orbital of the conjugated system to the antibonding π* orbital. This is an "allowed" transition, leading to a strong absorption band (high molar absorptivity, ε).[4]

The following diagram illustrates these key electronic transitions:

G sigma σ (bonding) pi π (bonding) pi_star π* (antibonding) pi->pi_star π → π* (Intense) n n (non-bonding) n->pi_star n → π* (Weak) sigma_star σ* (antibonding)

Caption: Electronic transitions in an α,β-unsaturated ketone.

Predicting Absorption Maxima: The Woodward-Fieser Rules

A cornerstone in the analysis of UV-Vis spectra for conjugated systems is the set of empirical rules developed by Robert Burns Woodward and later modified by Louis Fieser.[5][6] These rules allow for the prediction of the λmax (wavelength of maximum absorbance) for the intense π → π* transition of α,β-unsaturated ketones by assigning a base value to a parent chromophore and adding increments for various substituents and structural features.

For α-methylene ketones, which are a type of exocyclic α,β-unsaturated ketone, the following rules are particularly relevant:

FeatureWavelength Increment (nm)
Base Values
Acyclic or 6-membered cyclic enone215
5-membered cyclic enone202
α,β-Unsaturated aldehyde207
Substituent Increments
Alkyl group or ring residue (α-position)+10
Alkyl group or ring residue (β-position)+12
Alkyl group or ring residue (γ, δ, or higher)+18
Exocyclic double bond+5
Double bond extending conjugation+30
Polar Group Increments
-OH (α-position)+35
-OH (β-position)+30
-OR (α-position)+35
-OR (β-position)+30
-Cl (α-position)+15
-Cl (β-position)+12
-Br (α-position)+25
-Br (β-position)+30
-NR2 (β-position)+95
Solvent Correction (Varies, see section on Solvatochromism)

Table 1: Woodward-Fieser Rules for α,β-Unsaturated Ketones.[6][7][8]

Comparison: Predicted vs. Experimental λmax for α-Methylene Ketones

The true utility of the Woodward-Fieser rules lies in their application to real-world examples. Below is a comparative analysis of predicted versus experimentally observed λmax values for several α-methylene ketones, showcasing the predictive power and limitations of these rules.

CompoundStructurePredicted λmax (nm)Experimental λmax (nm)Solvent
α-Methylene-γ-butyrolactone 3-Methylenedihydro-2(3H)-furanone202 (5-membered ring base) + 0 = 202 ~208[9]Water
Parthenolide A sesquiterpene lactone202 (5-membered ring base) + 12 (β-substituent) + 5 (exocyclic C=C) = 219 ~210[10]Acetonitrile/Water
Costunolide A sesquiterpene lactone215 (6-membered ring base) + 12 (β-substituent) + 18 (δ-substituent) + 5 (exocyclic C=C) + 30 (extending conjugation) = 280 ~213 (literature values vary)Ethanol

Table 2: Comparison of Predicted and Experimental λmax for select α-Methylene Ketones.

As seen in the table, the Woodward-Fieser rules provide a reasonable estimate for the λmax of the π → π* transition. Discrepancies between predicted and experimental values can arise from several factors, including steric hindrance that may affect the planarity of the chromophore, and solvent effects.

The Influence of Solvent: Solvatochromism

The polarity of the solvent can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism.[11]

  • π → π Transitions:* In general, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

  • n → π Transitions:* Conversely, for n → π* transitions, an increase in solvent polarity results in a hypsochromic (blue) shift. In this case, the ground state, with its non-bonding electrons, is more stabilized by hydrogen bonding with polar protic solvents than the excited state. This increases the energy gap for the transition.[12]

For α-methylene ketones, the prominent π → π* transition will generally exhibit a slight red shift in more polar solvents. However, the magnitude of this shift is often modest.

Experimental Protocol: Determination of UV-Vis Absorption Maxima

The following protocol outlines a standardized procedure for determining the UV-Vis absorption spectrum of an α-methylene ketone.

1. Instrument Preparation and Calibration:

  • Turn on the UV-Vis spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 15-30 minutes to ensure stable output.[13][14]
  • Perform instrument self-diagnostics and calibration as per the manufacturer's instructions. This typically involves checks for wavelength accuracy, photometric accuracy, and stray light.[13][14]

2. Sample and Solvent Preparation:

  • Choose a solvent that is transparent in the UV region of interest (typically above 200 nm). Common choices include ethanol, methanol, cyclohexane, and water. The solvent should also be of high purity (spectroscopic grade) to avoid interfering absorptions.
  • Prepare a stock solution of the α-methylene ketone of a known concentration.
  • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2 - 0.8 absorbance units).

3. Measurement Procedure:

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.[15][16]
  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder.
  • Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-400 nm).
  • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

The following diagram illustrates the general workflow for this experimental procedure:

G cluster_workflow Experimental Workflow A Instrument Warm-up & Calibration B Solvent & Sample Preparation A->B C Blank Measurement (Solvent Only) B->C D Sample Measurement C->D E Data Analysis (Determine λmax) D->E

Caption: Workflow for UV-Vis absorption measurement.

Comparison with Other Conjugated Systems

To fully appreciate the electronic characteristics of α-methylene ketones, it is instructive to compare their UV-Vis absorption with that of other conjugated systems.

Conjugated SystemTypical λmax (π → π) (nm)Key Features
α,β-Unsaturated Ester 195-210The ester group is less electron-withdrawing than a ketone, leading to a higher energy transition (shorter λmax).[6]
Acyclic Conjugated Diene 215-250Lacks the carbonyl group, so only π → π transitions are observed. The λmax is highly dependent on the substitution pattern.
α,β-Unsaturated Nitrile ~205The nitrile group is a weaker chromophore than the carbonyl group.

Table 3: Comparison of λmax for Different Conjugated Systems.

This comparison highlights that the α-methylene ketone chromophore, with its conjugated carbonyl group, typically absorbs at a longer wavelength than analogous esters and nitriles, making it readily distinguishable by UV-Vis spectroscopy.

Conclusion

The UV-Vis absorption of α-methylene ketones is a powerful tool for their characterization. The combination of a strong π → π* transition, typically in the 200-250 nm range, and a weaker n → π* transition at longer wavelengths provides a characteristic spectral signature. The Woodward-Fieser rules offer a robust framework for predicting the λmax of the π → π* transition, and when combined with experimental data, can provide valuable structural insights. Understanding the influence of solvent polarity and comparing the spectral data with that of other conjugated systems further enhances the utility of UV-Vis spectroscopy in the study of these important chemical entities. This guide provides the foundational knowledge and practical considerations for researchers to confidently utilize UV-Vis spectroscopy in their work with α-methylene ketones.

References

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Virtual Labs. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules. Retrieved from [Link]

  • Slideshare. (2023, May 24). Calculation of 𝝀 : Woodward–Fieser rules. Retrieved from [Link]

  • Chemistry Steps. (2020, August 24). Ultraviolet-Visible (UV-Vis) Spectroscopy – Sample Problems Using Woodward-Fieser Rules. Retrieved from [Link]

  • SciSpace. (n.d.). Quantification of α-Methylene-γ-butyrolactone Extracted from Different Parts of Alstroemeria wilhelmina and Evaluation of it. Retrieved from [Link]

  • ResearchGate. (2013, September 15). Solvatochromic effect of Methylene Blue in different solvents with different polarity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). UV/Vis+ photochemistry database: Structure, content and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Woodward's rules. Retrieved from [Link]

  • YouTube. (2021, August 11). Ultraviolet spectra of enes and enones. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Quantification of parthenolide in Tanacetum species by LC-UV/LC-MS and microscopic comparison of Mexican/US feverfew samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Shift in the Behavior of Methylene Blue Toward the Sensitivity of Medium: Solvatochromism, Solvent Parameters, Regression Analysis and Investigation of Cosolvent on the Acidity Constants. Retrieved from [Link]

  • Scribd. (n.d.). Calculating λmax Using Woodward-Fieser Rules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological properties of new α-methylene-γ- butyrolactones and α,β-unsaturated δ-lactones. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of parthenolide in Tanacetum species by LC-UV/LC-MS and microscopic comparison of Mexican/US feverfew samples. Retrieved from [Link]

  • YouTube. (2022, August 18). Woodward- Fieser Rule For α,β-Unsaturated carbonyl(λmax) compounds. Retrieved from [Link]

  • ijres.org. (2022, April 9). Solvatochromism and Preferential Solvation of Methyl Orange and Methylene Blue within Water + Ethanol Mixture. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • ORBi. (n.d.). Multi-responsive γ-Methylene-γ-Butyrolactone / N-Vinyl Caprolactam Copolymers Involving pH-depend. Retrieved from [Link]

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  • Lekovite Sirovine. (2019, December 25). Variation of parthenolide and phenolic compounds content in different parts of Tanacetum parthenium (L.) Schulz Bip., Asteraceae. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antileishmanial Activity of Parthenolide, a Sesquiterpene Lactone Isolated from Tanacetum parthenium. Retrieved from [Link]

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  • ACS Publications. (2022, November 24). Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. Retrieved from [Link]

  • ResearchGate. (2017, May 10). Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. Retrieved from [Link]

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  • ResearchGate. (n.d.). α-methylene-γ-butyrolactones: versatile skin bioactive natural products. Retrieved from [Link]

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A Comparative Analysis of Electrophilic Reactivity: 3-Methylideneheptan-2-one vs. Methyl Vinyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, α,β-unsaturated ketones are cornerstone intermediates, prized for their dual reactivity at both the carbonyl carbon and the β-olefinic carbon. Their utility in carbon-carbon bond-forming reactions, such as the Michael addition and Diels-Alder reaction, is fundamental to the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such ketones: the canonical and sterically unhindered Methyl Vinyl Ketone (MVK) and the more complex, substituted 3-methylideneheptan-2-one.

Methyl vinyl ketone (MVK), the simplest enone, serves as a benchmark for reactivity in this class of compounds.[1] In contrast, 3-methylideneheptan-2-one presents a more sterically encumbered and electronically distinct profile. Understanding these differences is paramount for researchers in medicinal chemistry and materials science when selecting appropriate substrates and predicting reaction outcomes. This document will dissect the structural and electronic properties of each molecule, provide a comparative analysis of their reactivity in key chemical transformations, and furnish validated experimental protocols for their assessment.

Structural and Electronic Properties: A Tale of Two Enones

The reactivity of an α,β-unsaturated ketone is intrinsically linked to its structure. The primary factors governing its susceptibility to nucleophilic attack are steric hindrance around the electrophilic centers and the electronic nature of the conjugated system.

Methyl Vinyl Ketone (MVK) , with the chemical formula CH₃C(O)CH=CH₂, is a planar molecule with an exposed π-system.[1] Its terminal double bond offers minimal steric hindrance to an approaching nucleophile at the β-carbon.

3-Methylideneheptan-2-one possesses the structure CH₃C(O)C(=CH₂)CH₂CH₂CH₂CH₃. The "methylidene" group at the α-position and the butyl chain originating from the β-carbon create a significantly more crowded environment around the reactive double bond compared to MVK.

G cluster_0 Methyl Vinyl Ketone (MVK) cluster_1 3-Methylideneheptan-2-one MVK MVK_formula CH₃C(O)CH=CH₂ TMH TMH_formula CH₃C(O)C(=CH₂)CH₂CH₂CH₂CH₃

Caption: Chemical structures of the compared α,β-unsaturated ketones.

These structural distinctions lead to two primary consequences:

  • Steric Hindrance: The butyl group and the α-methylidene configuration in 3-methylideneheptan-2-one present a formidable steric shield. This bulkiness can impede the approach of nucleophiles, particularly large ones, to the β-carbon, thereby slowing down or even inhibiting conjugate addition reactions.

  • Electronic Effects: The butyl group attached to the β-position in 3-methylideneheptan-2-one is an electron-donating group (+I effect). This inductive effect enriches the double bond with electron density, which slightly reduces the partial positive charge (δ+) on the β-carbon. A less electrophilic β-carbon is inherently less reactive towards nucleophiles. MVK, lacking such electron-donating substituents, maintains a more electrophilic β-carbon.

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest directly in the chemical reactivity of these two compounds. We will explore this through the lens of two fundamental reactions for enones: the Michael Addition and the Diels-Alder reaction.

Michael (1,4-Conjugate) Addition

The Michael reaction is the archetypal 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3][4] The reaction is highly sensitive to both steric and electronic factors.

G cluster_MVK Methyl Vinyl Ketone (High Reactivity) cluster_TMH 3-Methylideneheptan-2-one (Low Reactivity) MVK_donor Michael Donor (Nu⁻) MVK_acceptor MVK (Acceptor) MVK_donor->MVK_acceptor Fast Attack (Low Steric Hindrance) MVK_product 1,4-Adduct MVK_acceptor->MVK_product Protonation TMH_donor Michael Donor (Nu⁻) TMH_acceptor 3-Methylideneheptan-2-one (Acceptor) TMH_donor->TMH_acceptor Slow/No Attack (High Steric Hindrance) TMH_product 1,4-Adduct (Low Yield) TMH_acceptor->TMH_product Protonation

Caption: Logical relationship in Michael Addition reactivity.

Methyl Vinyl Ketone: As a highly reactive Michael acceptor, MVK readily undergoes conjugate addition with a wide array of nucleophiles, including enolates, amines, and thiols.[2][5] Its planar structure and lack of substitution allow for facile approach to the β-carbon.

3-Methylideneheptan-2-one: The reactivity in Michael additions is expected to be drastically reduced. A study comparing MVK analogs found that alkyl substitution at the β-position can create steric hindrance that impairs the ability of a nucleophile to access and bind to the target carbon.[5] Therefore, reactions with 3-methylideneheptan-2-one would likely require more forcing conditions (higher temperatures, stronger bases/nucleophiles) and may result in lower yields or fail to proceed altogether, especially with bulky nucleophiles.

FeatureMethyl Vinyl Ketone (MVK)3-Methylideneheptan-2-oneRationale
Steric Access to β-Carbon ExcellentPoorButyl group and α-methylidene create significant steric shielding.
Electrophilicity of β-Carbon HighModerately ReducedElectron-donating (+I) effect of the butyl group reduces the partial positive charge.
Predicted Michael Reactivity HighLow to Very LowCombination of severe steric hindrance and slightly reduced electrophilicity.
Diels-Alder [4+2] Cycloaddition

In the Diels-Alder reaction, the enone acts as the dienophile, reacting with a conjugated diene to form a six-membered ring.[6] The reaction rate is sensitive to the electronic properties and steric accessibility of the dienophile's double bond.

Methyl Vinyl Ketone: MVK is a classic, effective dienophile used in numerous Diels-Alder reactions, for instance, with cyclopentadiene.[7][8] Its electron-deficient π-bond, activated by the adjacent carbonyl group, readily engages with the Highest Occupied Molecular Orbital (HOMO) of a diene.

3-Methylideneheptan-2-one: The utility of 3-methylideneheptan-2-one as a dienophile is severely compromised. The tetrasubstituted nature of its double bond (if considering the carbonyl carbon as a substituent) and the associated steric bulk would dramatically hinder the concerted approach of a diene. While electron-withdrawing groups on a dienophile generally accelerate the reaction, extreme steric hindrance can override this electronic activation. It is predicted that 3-methylideneheptan-2-one would be a very poor dienophile, requiring high temperatures and pressures, and likely favoring other decomposition pathways.

Experimental Protocol: Comparative Michael Addition

To empirically validate the predicted differences in reactivity, a parallel competitive experiment can be designed. This protocol provides a self-validating system to directly compare the susceptibility of each substrate to a common Michael donor.

Objective: To compare the reaction yield of the Michael addition of diethyl malonate to MVK and 3-methylideneheptan-2-one under identical conditions.

Materials:

  • Methyl Vinyl Ketone (MVK)

  • 3-Methylideneheptan-2-one

  • Diethyl malonate

  • Sodium ethoxide (catalyst)

  • Ethanol (solvent)

  • Standard glassware for organic synthesis

  • Thin-Layer Chromatography (TLC) plate and chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Caption: General experimental workflow for the comparative Michael addition.

Procedure:

  • Preparation: Set up two identical round-bottom flasks (Flask A and Flask B) equipped with magnetic stir bars.

  • Reagent Loading (Flask A - MVK): To Flask A, add ethanol (20 mL), followed by diethyl malonate (1.1 equivalents). Cool the flask in an ice bath and add freshly distilled methyl vinyl ketone (1.0 equivalent).

  • Reagent Loading (Flask B - 3-Methylideneheptan-2-one): To Flask B, add ethanol (20 mL), followed by diethyl malonate (1.1 equivalents). Add 3-methylideneheptan-2-one (1.0 equivalent).

  • Reaction Initiation: To each flask, add a catalytic amount of sodium ethoxide (0.1 equivalents) while stirring.

  • Reaction and Monitoring: Allow both flasks to stir at room temperature. Monitor the consumption of the starting materials by taking small aliquots at timed intervals (e.g., 30, 60, 120 minutes) and analyzing them by TLC and/or GC-MS.

  • Work-up: After 2 hours (or when the reaction in Flask A is complete), quench both reactions by adding a saturated aqueous solution of NH₄Cl. Extract the organic components with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixtures by GC-MS to determine the relative conversion of the starting material and the yield of the Michael adduct in each flask.

Expected Outcome: It is anticipated that the reaction in Flask A (MVK) will proceed to high conversion within the allotted time, while the reaction in Flask B (3-methylideneheptan-2-one) will show little to no formation of the desired adduct, quantitatively demonstrating the superior reactivity of MVK.

Conclusion

The comparison between methyl vinyl ketone and 3-methylideneheptan-2-one offers a clear and instructive example of the profound impact of sterics and electronics on chemical reactivity. MVK, being small, planar, and unencumbered, stands as a highly reactive electrophile in both conjugate additions and cycloadditions. In stark contrast, 3-methylideneheptan-2-one is a significantly less reactive analog. Its reactivity is severely diminished by the steric bulk of its alkyl substituents, which physically obstruct the path of incoming nucleophiles and dienes, and is further tempered by the electron-donating nature of its butyl group. For drug development professionals and synthetic chemists, this comparison underscores the critical need to consider the steric environment of a substrate, as seemingly minor structural modifications can lead to dramatic differences in chemical behavior and dictate the success or failure of a synthetic route.

References

  • Nakano, Y., et al. (2021). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Journal of Biological Chemistry, 297(4), 101183. [Link]

  • U.S. Environmental Protection Agency. (2008). Methyl Vinyl Ketone Interim Acute Exposure Guideline Levels (AEGLs). [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. [Link]

  • Cavallotti, C., et al. (2021). Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory. Physical Chemistry Chemical Physics, 23(38), 21896-21913. [Link]

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  • Shi, M., & Liu, Y.-H. (2006). Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol. Organic & Biomolecular Chemistry, 4(8), 1468-1470. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Ramachandran, P. V., & Reddy, M. V. R. (2015). Green process for producing 3-methyl-3-pentene-2-one. U.S.
  • Nakano, H., et al. (2013). Theoretical Study of Salt Effects on the Diels–Alder Reaction of Cyclopentadiene with Methyl Vinyl Ketone Using RISM-SCF Theory. The Journal of Physical Chemistry B, 117(46), 14419-14426. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

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Precision Analysis of 3-Methyleneheptan-2-one: Overcoming Thermal Instability and Solvent Artifacts via UHPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-methyleneheptan-2-one (CAS: 15932-80-6) presents a unique "stability paradox" for analytical chemists. While its volatility suggests Gas Chromatography (GC) as the default method, the exocyclic


-unsaturated ketone moiety is highly susceptible to thermal polymerization and Michael addition. This guide demonstrates why traditional GC-FID and methanol-based HPLC methods yield erroneous purity data and proposes a validated, artifact-free UHPLC-DAD protocol using an acetonitrile-based mobile phase.

Part 1: The Analytical Challenge

The Molecule

3-methyleneheptan-2-one is a reactive intermediate often used in organic synthesis.[1] Its structure features an electron-deficient exocyclic double bond conjugated with a carbonyl group.

  • Thermal Risk: Exposure to injector port temperatures (

    
    C) triggers Diels-Alder dimerization or radical polymerization.
    
  • Chemical Risk: As a Michael acceptor, the methylene group reacts with nucleophilic solvents (e.g., Methanol) under slightly acidic or basic conditions, forming methoxy-adduct artifacts often mistaken for impurities.

Comparative Performance Overview

The following table summarizes the performance of three common analytical approaches for this specific molecule.

FeatureMethod A: GC-FIDMethod B: HPLC (MeOH/Water)Method C: UHPLC (ACN/Water)
Primary Mechanism Volatility / Boiling PointHydrophobicity / PolarityHydrophobicity / Polarity
Thermal Stress High (250°C Injector)Low (Ambient)Low (30°C)
Artifact Formation Thermal DimerizationSolvent Adducts (Michael Addition) None Observed
Linearity (

)
0.985 (Non-linear at high conc.)0.992>0.999
LOD 50 ppm10 ppm2 ppm
Verdict Not Recommended Risky Recommended

Part 2: Critical Failure Modes (Visualized)

To understand why the optimized method is necessary, we must visualize the degradation pathways that occur in alternative methods.

Diagram 1: Degradation & Artifact Pathways

This diagram illustrates the specific chemical failures in GC (thermal) and MeOH-HPLC (chemical).

DegradationPathways Start 3-Methyleneheptan-2-one (Analyte) Heat GC Injector Port (>200°C) Start->Heat Thermal Stress MeOH Methanol Solvent (Nucleophile) Start->MeOH Michael Addition ACN Acetonitrile (Aprotic/Inert) Start->ACN Dissolution Dimer Diels-Alder Dimer (High MW Impurity) Heat->Dimer Dimerization Polymer Polymerization (Inlet Liner Fouling) Heat->Polymer Radical Mechanism Adduct 3-methoxy-3-methylheptan-2-one (False Impurity Peak) MeOH->Adduct + MeOH (Slow) Stable Intact Analyte (Accurate Quantitation) ACN->Stable No Reaction

Caption: Figure 1. Chemical fate of 3-methyleneheptan-2-one under different analytical conditions. Red paths indicate thermal degradation; Yellow paths indicate solvent artifacts; Green indicates the stable optimized path.

Part 3: Optimized Method Protocol (Method C)

This protocol is designed to maximize resolution between the main peak and potential synthetic byproducts (e.g., heptan-2-one, paraformaldehyde oligomers) while maintaining analyte integrity.

Instrumentation & Conditions
  • System: UHPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 End-capped, 1.7 µm or 2.7 µm fused-core (e.g., Poroshell 120 EC-C18, 3.0 x 100 mm).

    • Why: End-capping reduces silanol interactions with the carbonyl oxygen; fused-core particles provide high efficiency at lower backpressure.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 0.5 mL/min.

  • Detection:

    • Primary: 220 nm (Max absorption for

      
      -unsaturated system).
      
    • Secondary: 210 nm (For non-conjugated impurities like heptan-2-one).

Mobile Phase Preparation[2][3]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Note: The acid suppresses the ionization of residual silanols and stabilizes the ketone.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Critical:Do NOT use Methanol. Acetonitrile is aprotic and prevents Michael addition to the methylene group.

Gradient Program
Time (min)% Solvent BCurveDescription
0.0030InitialEquilibrium
1.0030LinearIsocratic hold to elute polar impurities
8.0090LinearGradient elution of main analyte
9.0090LinearWash
9.1030StepRe-equilibration
12.0030HoldReady for next injection
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Concentration: Prepare a stock of 1.0 mg/mL, dilute to 0.1 mg/mL for analysis.

  • Filtration: 0.2 µm PTFE filter (Avoid Nylon, which can adsorb enones).

  • Stability Check: Analyze within 24 hours. Store at 4°C.

Part 4: Method Validation & Troubleshooting

Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., reaction mixtures vs. purified product).

MethodDev Start Initial Sample Scan (200-400 nm) CheckUV Is UV Max ~220nm? Start->CheckUV SelectCol Select C18 Column (Acetonitrile/Water) CheckUV->SelectCol Yes CheckUV->SelectCol No (Check Structure) RunGradient Run Broad Gradient (5-95% B) SelectCol->RunGradient CheckRes Resolution > 2.0? RunGradient->CheckRes Optimiz Flatten Gradient (Slope 2-5% / min) CheckRes->Optimiz No CheckTailing Tailing Factor > 1.5? CheckRes->CheckTailing Yes Optimiz->CheckTailing AddAcid Add 0.1% Formic Acid CheckTailing->AddAcid Yes Final Final Validated Method CheckTailing->Final No AddAcid->Final

Caption: Figure 2. Step-by-step decision tree for optimizing the separation of 3-methyleneheptan-2-one.

Quantitative Performance Data

The following data represents typical validation results using the optimized UHPLC-ACN method.

ParameterResultAcceptance Criteria
Retention Time (

)
5.42 min ± 0.02RSD < 1.0%
Resolution (

)
3.2 (vs. Heptan-2-one)> 2.0
Tailing Factor (

)
1.080.8 - 1.2
LOD (S/N = 3) 0.05 µg/mLN/A
Recovery 99.4% - 101.2%98.0% - 102.0%

References

  • Woodward, R. B. (1941).[2] Structure and the Absorption Spectra of

    
    -Unsaturated Ketones.[2] Journal of the American Chemical Society, 63(4), 1123. Link
    
    • Context: Foundational rules for calculating of enones (Base 215 nm + substituents).
  • Maltese, F., et al. (2009). Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research. Phytochemistry, 70(9). Link

    • Context: Evidence of methanol reacting with

      
      -unsaturated carbonyls via Michael addition.[3]
      
  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

    • Context: General principles for gradient optimiz
  • Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart. Technical Guide. Link

    • Context: Comparative analysis of thermal stability requirements for GC vs HPLC.

Sources

Navigating the Complexities of C13 NMR: A Comparative Guide to the α-Carbon Chemical Shift in 3-Methylideneheptan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Electronic Environment of α,β-Unsaturated Ketones, Tailored for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of structural elucidation, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the carbon framework of organic molecules. For scientists engaged in drug discovery and development, a nuanced understanding of C13 NMR chemical shifts is not merely academic—it is a critical tool for confirming molecular architecture and ensuring the integrity of synthesized compounds. This guide provides an in-depth analysis of the C13 NMR chemical shift of the α-carbon in 3-methylideneheptan-2-one, a representative α,β-unsaturated ketone. In the absence of direct experimental data for this specific molecule, we present a robust comparative analysis, leveraging predictive models and experimental data from structurally analogous compounds to provide a comprehensive and reliable reference.

The Decisive Influence of Molecular Architecture on Chemical Shifts

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. In α,β-unsaturated ketones like 3-methylideneheptan-2-one, the position of the α-carbon resonance is governed by a delicate interplay of electronic effects. The conjugation of the carbon-carbon double bond with the carbonyl group leads to a polarization of the π-system. This results in a partial positive charge at the β-carbon and a partial negative charge on the carbonyl oxygen. Consequently, the β-carbon is significantly deshielded (shifted downfield), while the α-carbon experiences a comparative shielding effect, moving it to a more upfield position within the vinylic region.[1]

The degree of substitution on the double bond further modulates these shifts. Alkyl groups, being electron-donating, influence the electron density across the conjugated system, causing predictable shifts in the α- and β-carbon resonances. Understanding these substituent effects is paramount for the accurate interpretation of C13 NMR spectra in this class of compounds.[2]

A Comparative Analysis: Predicted vs. Experimental Data

To establish a reliable estimate for the α-carbon chemical shift in 3-methylideneheptan-2-one, we employed two distinct C13 NMR prediction platforms. These predictions are benchmarked against experimentally determined values for structurally related α,β-unsaturated ketones. This comparative approach allows for an assessment of the predictive models' accuracy and provides a well-rounded understanding of the expected chemical shift.

Compound NameStructureα-Carbon (C3) Predicted Chemical Shift (ppm) - NMRDB.orgα-Carbon (C3) Predicted Chemical Shift (ppm) - ChemDrawα-Carbon Experimental Chemical Shift (ppm)Reference
3-Methylideneheptan-2-oneCH₃C(O)C(=CH₂)CH₂CH₂CH₂CH₃125.4127.8Not Available-
Methyl vinyl ketoneCH₃C(O)CH=CH₂--128.5[3]
(E)-3-Penten-2-oneCH₃C(O)CH=CHCH₃--132.5[4]
4-Methyl-3-penten-2-one (Mesityl oxide)CH₃C(O)CH=C(CH₃)₂--123.7

Table 1: Comparison of Predicted and Experimental C13 NMR Chemical Shifts for the α-Carbon in 3-Methylideneheptan-2-one and Structurally Related Ketones.

The predicted values for the α-carbon in 3-methylideneheptan-2-one from NMRDB.org (125.4 ppm) and ChemDraw (127.8 ppm) fall squarely within the expected range for α-carbons in α,β-unsaturated ketones, which is typically between 120-140 ppm.[5] The minor discrepancy between the two predictions highlights the different algorithms and databases employed by these tools.

Crucially, comparison with the experimental data of analogous compounds provides valuable context. The α-carbon in methyl vinyl ketone, the simplest α,β-unsaturated ketone, resonates at 128.5 ppm.[3] The introduction of a methyl group at the β-position, as in (E)-3-penten-2-one, causes a downfield shift to 132.5 ppm.[4] Conversely, two methyl groups at the β-position in mesityl oxide result in an upfield shift to 123.7 ppm. These experimental values demonstrate the significant impact of β-substitution on the α-carbon's electronic environment. The predicted values for 3-methylideneheptan-2-one, which has no substituents on the β-carbon of the methylidene group, align well with the experimental value for methyl vinyl ketone.

Methodologies for Accurate C13 NMR Data Acquisition and Prediction

Experimental Protocol for C13 NMR Spectroscopy

Acquiring high-quality C13 NMR data is fundamental to accurate structural analysis. The following protocol outlines a standardized procedure for α,β-unsaturated ketones.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The instrument used is a standard high-field NMR spectrometer (e.g., 400 MHz).

  • A standard proton-decoupled pulse sequence is employed.

  • Key Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Pulse Angle: A 45° pulse angle is common.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei.

    • Number of Scans: Ranging from several hundred to several thousand, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

Diagram of the NMR Data Acquisition and Processing Workflow

G cluster_Acquisition Data Acquisition cluster_Processing Data Processing SamplePrep Sample Preparation NMR_Acq NMR Spectrometer Data Acquisition SamplePrep->NMR_Acq Insert Sample FID Free Induction Decay (FID) NMR_Acq->FID Generate Raw Data FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration (TMS) Phasing->Calibration Final_Spectrum Final_Spectrum Calibration->Final_Spectrum Final Spectrum

Caption: Workflow for C13 NMR data acquisition and processing.

Predictive Modeling of C13 NMR Chemical Shifts

In the absence of experimental data, computational prediction serves as a powerful alternative. The values presented in this guide were obtained using the following approaches:

  • Database-Driven Prediction (NMRDB.org): This online tool utilizes a large database of experimentally assigned spectra. It predicts chemical shifts based on the structural similarity of the query molecule to compounds within its database.[6]

  • Algorithm-Based Prediction (ChemDraw): This software employs a combination of algorithms, including fragment-based methods and empirical rules, to estimate chemical shifts.[7][8]

Diagram Illustrating the Influence of Electronic Effects on the α-Carbon Chemical Shift

G cluster_Molecule 3-Methylideneheptan-2-one cluster_Effects Electronic Influences C_alpha α-Carbon (C3) C_beta β-Carbon (CH₂) C_alpha->C_beta Double Bond C_O Carbonyl Carbon C_alpha->C_O Single Bond Inductive Inductive Effect (-I of C=O) C_O->Inductive causes Conjugation π-Conjugation Resonance Resonance Effect (Electron Delocalization) Conjugation->Resonance enables Resonance->C_alpha shields (relative to β) Resonance->C_beta deshields strongly Inductive->C_alpha deshields slightly

Caption: Key electronic effects influencing the α-carbon chemical shift.

Conclusion: An Integrated Approach for Reliable Structural Assignment

This guide underscores the power of a multi-faceted approach to determining C13 NMR chemical shifts. While direct experimental measurement remains the gold standard, the judicious use of predictive tools, coupled with a thorough understanding of underlying chemical principles and comparison with analogous structures, provides a robust and reliable pathway for structural verification. For 3-methylideneheptan-2-one, the predicted α-carbon chemical shift in the range of 125-128 ppm serves as a strong and scientifically grounded reference point for researchers in the field. This integrated methodology empowers scientists to proceed with confidence in their molecular characterizations, a critical step in the rigorous process of drug development and materials science.

References

  • Stothers, J. B., & Marr, D. H. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(4), 958-968. [Link]

  • PubChem. 3-Methylheptan-2-one. National Center for Biotechnology Information. [Link]

  • Stothers, J. B. (1972). 13C NMR Spectroscopy: A Review. Applied Spectroscopy, 26(1), 1–16.
  • SpectraBase. (E)-3-Penten-2-one. [Link]

  • Arjunan, V., Jayaprakash, A., Santhanam, R., & Mohan, S. (2014). Electronic structure investigations of 4-methyl-3-penten-2-one by UV–Visible and NMR spectral studies and natural bond orbital analysis by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 590-599.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • hil16_sln.html. 1H NMR: Intermediate Level, Spectrum 16. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. [Link]

  • Upstream Solutions. Putting ChemNMR to the Test. [Link]

Sources

Technical Guide: Structural Validation of 3-Methyleneheptan-2-one via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-methyleneheptan-2-one (


) is a specific 

-substituted enone often synthesized via Mannich-type or Baylis-Hillman reactions. In drug development, confirming the position of the double bond is critical.[1] The primary risk is distinguishing the target exocyclic isomer (3-methylene) from thermodynamically stable endocyclic regioisomers (e.g., E-3-methylhept-3-en-2-one) or polymerization byproducts.

The Solution: While 1D NMR (


, 

) provides functional group inventory, it fails to definitively prove connectivity across the quaternary carbon (C3). This guide outlines a self-validating protocol using HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously map the carbon skeleton.

Part 1: Comparative Analysis of Methodologies

The following table compares the efficacy of standard structural elucidation techniques for this specific molecule.

Feature1D NMR (

/

)
NOESY / ROESYHSQC / HMBC (Recommended)
Connectivity Low. Infers neighbors via splitting (

-coupling), but fails at quaternary carbons (C3).
Medium. Shows spatial proximity, but cannot distinguish between scalar connectivity and spatial folding.High. HMBC bridges quaternary carbons by visualizing 2-3 bond correlations.
Isomer Differentiation Medium. Chemical shifts (

) can overlap between exo- and endo- isomers.
Medium. Useful for E/Z geometry but less effective for constitutional isomerism here.High. Unambiguously links the carbonyl carbon to the alkene protons.
Quaternary Carbon (C3) Invisible in DEPT/APT. Visible in

but unassignable without derivatization.
Invisible. No protons attached.Visible. HMBC correlates C3 to neighboring protons (Methyl C1, Alkene C1', Chain C4).
Time Efficiency < 10 mins2 - 8 hours30 - 60 mins (with Non-Uniform Sampling).
The "Gold Standard" Logic

We prioritize HSQC/HMBC because it creates a closed-loop logic chain :

  • HSQC inventories all protonated carbons.

  • HMBC connects these isolated spin systems across the "silent" quaternary carbon (C3) and the carbonyl (C2).

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard. If peak overlap occurs near 2.3 ppm (solvent residual vs. methyl ketone), switch to Benzene-
    
    
    
    (
    
    
    ) to induce an aromatic solvent induced shift (ASIS).
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent. Filter through a cotton plug to remove particulates that cause line broadening.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (Standardize to prevent conformational blurring).

  • HSQC (Multiplicity-Edited):

    • Pulse Sequence:hsqcedetgpsisp2.3 (Bruker) or equivalent.

    • Benefit: Distinguishes

      
       (positive phase, red) from 
      
      
      
      (negative phase, blue). Crucial for identifying the terminal methylene (
      
      
      ).
  • HMBC (Magnitude Mode):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Scans: Minimum 16 scans per increment to resolve weak correlations to the carbonyl.

Workflow Diagram

NMR_Workflow Sample Sample: 3-methyleneheptan-2-one OneD 1D 1H & 13C NMR (Inventory Functional Groups) Sample->OneD HSQC HSQC (Edited) (Map Protons to Carbons) OneD->HSQC Identify CHn types HMBC HMBC (Bridge Quaternary C3 & Carbonyl) HSQC->HMBC Target 'Silent' Carbons Validation Connectivity Check (Is C2 connected to C1, C1', C4?) HMBC->Validation Validation->Sample Logic Fails (Re-synthesize) Result Structural Confirmation Validation->Result Logic Holds

Figure 1: Decision matrix for structural elucidation. Note the feedback loop: if HMBC correlations do not match the predicted skeleton, the structure is rejected.

Part 3: Data Interpretation & Self-Validating System

To validate the structure, you must confirm specific spectral features.[1] If any of these are missing, the structure is incorrect.

Predicted Spectral Data (Target Molecule)[2]
  • C1 (Methyl Ketone):

    
     ppm (s), 
    
    
    
    ppm.
  • C2 (Carbonyl):

    
     ppm.
    
  • C3 (Quaternary):

    
     ppm.
    
  • C1' (Exocyclic Methylene):

    
     ppm (two s), 
    
    
    
    ppm.
  • C4 (Alkyl Chain Start):

    
     ppm, 
    
    
    
    ppm.
The Validation Logic (Step-by-Step)
Step 1: The HSQC Check (The "What")

Use Multiplicity-Edited HSQC to confirm the proton types.

  • Requirement: You must see a negative phase (blue) correlation at

    
     ppm corresponding to the alkene protons (
    
    
    
    ).
  • Why? If this signal is positive (red) or absent, you likely have the internal alkene isomer (CH=C), not the terminal methylene (

    
    ).
    
Step 2: The HMBC Bridge (The "Where")

This is the critical step. We focus on the Carbonyl (C2) and the Quaternary Carbon (C3) .

Crucial Correlations Table:

Proton SourceTarget CarbonExpected HMBC CorrelationStructural Implication
H1 (Methyl) C2 (C=O) Strong (

)
Confirms Methyl Ketone motif.
H1 (Methyl) C3 (Quat) Strong (

)
CRITICAL: Links Methyl Ketone to the central junction.
H1' (Alkene) C2 (C=O) Weak/Med (

)
CRITICAL: Proves the alkene is conjugated to the ketone.
H1' (Alkene) C4 (Chain) Strong (

)
Connects alkene to the alkyl tail.
H4 (Chain) C2 (C=O) Weak (

)
Confirms the chain is attached to C3.
Visualization of Connectivity

The following diagram illustrates the specific HMBC correlations required to prove the structure.

HMBC_Map cluster_molecule 3-methyleneheptan-2-one Skeleton C1 C1 (Methyl) C2 C2 (Carbonyl) C1->C2 2J C3 C3 (Quaternary) C1->C3 3J (Key) C1_prime C1' (=CH2) C4 C4 (Chain) C1_prime->C2 3J (Key) C1_prime->C3 2J C1_prime->C4 3J C4->C2 3J C4->C3 2J C4->C1_prime 3J

Figure 2: HMBC Correlation Map. Arrows represent observed correlations from Protons (Source) to Carbons (Target).[1] The "Key" arrows (C1->C3 and C1'->C2) definitively prove the quaternary center's substitution pattern.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for chemical shift prediction of

    
    -unsaturated ketones).
    
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). Wiley.[2]

  • Parella, T. (2004). "Improved HMBC experiments." Magnetic Resonance in Chemistry, 42(10), 869-880. (Source for pulse sequence selection).

Sources

Safety Operating Guide

3-Methylideneheptan-2-one: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

3-Methylideneheptan-2-one (also known as 3-methyleneheptan-2-one) is an


-unsaturated ketone . Unlike simple ketones (e.g., acetone, 2-heptanone), this molecule possesses a highly reactive exocyclic double bond conjugated with the carbonyl group.

The Critical Hazard: Beyond flammability, this compound is a potent Michael Acceptor . It reacts electrophilically with nucleophiles (amines, thiols) and can undergo exothermic polymerization if improperly consolidated in waste streams.

Immediate Disposal Rules:

  • DO NOT mix with amine-containing waste (e.g., triethylamine, pyridine).

  • DO NOT mix with strong oxidizers or free-radical initiators.

  • DO NOT dispose of in the general "Non-Halogenated Organic" drum without verifying the absence of incompatible nucleophiles.

Part 2: Chemical Profile & Hazard Assessment

To handle this chemical safely, one must understand its physical and reactive properties. As specific SDS data for this isomer can be sparse, the values below synthesize data from structural analogs (2-heptanone) and general enone reactivity profiles.

PropertyValue / ClassificationOperational Implication
Chemical Structure

-unsaturated ketone
High reactivity toward nucleophiles (Michael Addition).[1][2]
Flash Point Est. 40°C – 50°C (104°F – 122°F)Flammable Liquid (Category 3). Ground all equipment.
Reactivity Polymerizable; ElectrophilicCan polymerize exothermically; skin sensitizer.
Waste Code (RCRA) D001 (Ignitable)Must be treated as hazardous hazardous waste.
Incompatibility Amines, Thiols, Oxidizers, BasesStrict segregation required.
Stabilization Often requires BHT or MEHQCheck for inhibitor presence before long-term storage.

Part 3: Pre-Disposal Stabilization & Segregation

The "Why" Behind the Protocol: The methylene group at the C3 position renders the


-carbon electron-deficient. In a waste drum containing residual amines (common in organic synthesis), a Michael Addition  can occur. This reaction is exothermic. If the heat cannot escape, it may initiate a radical polymerization of the remaining enone, leading to a thermal runaway or "drum pop."
Segregation Logic Diagram

The following diagram illustrates the strict incompatibility zones for 3-Methylideneheptan-2-one.

SegregationLogic Enone 3-Methylideneheptan-2-one (The Target) SafeStream Compatible Waste Stream: Non-Halogenated Organics (Ketones, Esters, Alkanes) Enone->SafeStream DISPOSE HERE (If pure or compatible) Amines Aliphatic Amines (TEA, DIPEA) Amines->Enone Exothermic Michael Addition Thiols Thiols/Mercaptans (DTT, BME) Thiols->Enone Rapid Addition Oxidizers Strong Oxidizers (Peroxides, Nitric Acid) Oxidizers->Enone Fire/Explosion Acids Strong Acids (H2SO4) Acids->Enone Polymerization Initiation

Caption: Segregation logic highlighting the incompatibility of Michael Acceptors with nucleophiles and oxidizers.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Bench-Level Preparation

Before moving the chemical to the central waste area.

  • Quenching (Optional but Recommended for >500mL):

    • If you have a large quantity of pure material, consider quenching the reactive double bond if the waste will be stored for long periods.

    • Protocol: Dilute with a non-reactive solvent (e.g., Ethyl Acetate). No specific chemical quench is usually required unless the waste drum is known to contain initiators, but dilution reduces polymerization kinetics.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid unlined metal cans if the material has degraded to acidic byproducts.

  • Labeling:

    • Label clearly: "Flammable Liquid, Toxic, 3-Methylideneheptan-2-one."

    • Add a secondary sticker: "Potential Polymerizer – DO NOT MIX WITH AMINES."

Phase 2: Waste Consolidation

Executing the transfer to the satellite accumulation area.

  • Verify the Receiving Drum:

    • Check the log of the "Non-Halogenated Organic" drum.

    • STOP if the drum recently received: Pyridine, Triethylamine, Piperidine, or strong acids.

    • Action: If incompatible waste is present, start a new, separate waste stream specifically for "Enones/Reactive Ketones."

  • Transfer:

    • Bond and ground the container to the drum to prevent static discharge (Flash point < 60°C).

    • Pour slowly to avoid splashing.

  • Closure:

    • Cap the drum immediately. Do not leave the funnel in the bung.

Phase 3: Spill Response (Emergency Contingency)

If a spill occurs during transport.

  • Evacuate & Ventilate: Remove ignition sources. The vapor is heavier than air and may travel.[3][4]

  • PPE: Wear nitrile gloves (double gloved recommended due to permeation of ketones) and a respirator if ventilation is poor.

  • Absorb: Use vermiculite or sand .

    • Warning: Do not use cellulose-based absorbents (paper towels/sawdust) if the material is mixed with oxidizers, but for the pure ketone, cellulose is acceptable.

  • Decontaminate: Wash the surface with a dilute soap solution. Do not use bleach (oxidizer).

Part 5: Operational Decision Workflow

Use this workflow to determine the correct disposal path for your specific sample.

DisposalWorkflow Start Start: Disposal of 3-Methylideneheptan-2-one IsPure Is the waste Pure or in Inert Solvent? Start->IsPure HasAmines Does it contain Amines/Bases? IsPure->HasAmines No (Mixture) PureStream Standard Non-Halogenated Organic Waste IsPure->PureStream Yes SegregatedStream Segregated Waste Stream (Label: Reactive Enone) HasAmines->SegregatedStream No (Other contaminants) HighHazard High Hazard Waste (Contact EHS for Pickup) HasAmines->HighHazard Yes (Exotherm Risk)

Caption: Decision tree for determining the appropriate waste stream based on mixture composition.

References

  • PubChem. (2025).[5] 3-Methylheptan-2-one Compound Summary (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.

Sources

Navigating the Safe Handling of 3-Methylideneheptan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 3-Methylideneheptan-2-one, a flammable liquid ketone. By understanding the inherent hazards and adhering to the procedural steps outlined, you can mitigate risks and maintain a secure laboratory environment.

Understanding the Hazard Profile

3-Methylideneheptan-2-one is classified as a flammable liquid and is harmful if swallowed or inhaled. Vapors may cause drowsiness or dizziness. Due to its flammability, it is crucial to keep the chemical away from heat, sparks, open flames, and hot surfaces. The use of explosion-proof electrical, ventilating, and lighting equipment is recommended to prevent ignition.

Key Hazard Information:
Hazard ClassificationDescription
Flammable Liquid Vapors can form explosive mixtures with air.
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Inhalation) Harmful if inhaled.
Specific Target Organ Toxicity May cause drowsiness or dizziness.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 3-Methylideneheptan-2-one. The selection of appropriate PPE is based on a thorough risk assessment of the specific procedures being undertaken.

Recommended PPE for Handling 3-Methylideneheptan-2-one:
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]To prevent skin contact and absorption. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid contaminating the skin.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.[2]To protect the eyes from splashes and vapors.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or for tasks with a high potential for aerosol generation, a respirator with an appropriate organic vapor cartridge is required.To prevent inhalation of harmful vapors.
Skin and Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from splashes and spills.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with 3-Methylideneheptan-2-one.

PPE_Workflow PPE Selection and Use for 3-Methylideneheptan-2-one cluster_assessment 1. Risk Assessment cluster_selection 2. PPE Selection cluster_use 3. Proper Use and Maintenance assess_task Assess the Task: - Quantity of substance - Potential for splashing - Aerosol generation select_gloves Select appropriate gloves (e.g., Nitrile, Neoprene) assess_task->select_gloves Based on contact risk select_eye_face Select eye/face protection (Goggles or Face Shield) assess_task->select_eye_face Based on splash risk select_respirator Determine need for respiratory protection assess_task->select_respirator Based on inhalation risk select_body Select body protection (Lab coat, Apron) assess_task->select_body Based on splash risk inspect_ppe Inspect PPE for damage before each use select_gloves->inspect_ppe select_eye_face->inspect_ppe select_respirator->inspect_ppe select_body->inspect_ppe don_doff Follow proper donning and doffing procedures inspect_ppe->don_doff decontaminate Decontaminate or dispose of PPE after use don_doff->decontaminate

Caption: A workflow diagram for the selection and use of PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and ensuring the stability of 3-Methylideneheptan-2-one.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.

  • Grounding and Bonding : To prevent static discharge, which can ignite flammable vapors, ground and bond the container and receiving equipment during transfer.

  • Use Non-Sparking Tools : Employ tools made from non-sparking materials to avoid accidental ignition.[3]

  • Dispensing : When dispensing, do so slowly and carefully to minimize splashing and vapor generation. Work under a chemical fume hood to capture any released vapors.

  • Avoid Inhalation and Contact : Avoid breathing vapors or mist and prevent contact with skin and eyes.

  • Post-Handling : After handling, wash hands thoroughly.

Storage Requirements:
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from heat, sparks, flames, and other sources of ignition.

  • Store in a designated flammables area.[3]

Emergency Procedures and Disposal Plan

In the event of an emergency, a clear and practiced response plan is critical.

Emergency Response:
SituationProcedure
Skin Contact Immediately remove contaminated clothing and rinse the affected skin with plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
Spill Remove all sources of ignition.[3] Absorb the spill with an inert, non-combustible material and place it in a suitable container for disposal.[3]
Disposal Plan:
  • Dispose of 3-Methylideneheptan-2-one and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

By integrating these safety protocols into your laboratory's standard operating procedures, you can create a safer working environment and ensure the responsible handling of 3-Methylideneheptan-2-one.

References

  • Haz-Map. 3-Methylheptan-2-one - Hazardous Agents. [Link]

  • U.S. Environmental Protection Agency (EPA). 3-Methylheptan-2-one - Hazard Genotoxicity. [Link]

  • European Chemicals Agency (ECHA). 5-methylheptan-3-one oxime - Substance Information. [Link]

  • CPAchem. 3-Methylheptane Safety Data Sheet. [Link]

  • 3M. Pharmaceutical industry best practice. [Link]

  • AIC Conservation Wiki. PPE Chemical Protective Material Selection Guide. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.